molecular formula C4H9BrO2S B1524402 1-Bromo-3-methanesulfonylpropane CAS No. 859940-73-1

1-Bromo-3-methanesulfonylpropane

Cat. No.: B1524402
CAS No.: 859940-73-1
M. Wt: 201.08 g/mol
InChI Key: BNECODFCHDCLDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-methanesulfonylpropane is a useful research compound. Its molecular formula is C4H9BrO2S and its molecular weight is 201.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-methylsulfonylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BrO2S/c1-8(6,7)4-2-3-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNECODFCHDCLDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859940-73-1
Record name 1-bromo-3-methanesulfonylpropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Bromo-3-methanesulfonylpropane chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Bromo-3-methanesulfonylpropane: Properties, Reactivity, and Applications

Introduction

This compound is a bifunctional organic compound that has garnered significant interest within the realms of pharmaceutical development and specialized organic synthesis. Its unique structure, featuring a reactive alkyl bromide terminus and an electron-withdrawing methanesulfonyl group, makes it a versatile reagent for introducing a sulfonyl-containing propyl chain. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical properties, reactivity, and practical applications, grounded in authoritative data and established protocols.

Chemical Identity and Core Properties

A clear understanding of a reagent begins with its fundamental identifiers and physical characteristics. These properties are crucial for experimental design, safety assessments, and regulatory compliance.

PropertyValueSource
IUPAC Name 1-bromo-3-methylsulfonylpropane[1]
CAS Number 859940-73-1[1][2]
Molecular Formula C₄H₉BrO₂S[1][2]
Molecular Weight 201.08 g/mol [1][2]
Exact Mass 199.95066 Da[1]
Appearance Colorless to light yellow liquid or solid[2][3]
Storage Temperature 2-8°C, under inert atmosphere[3]

Synonyms: The compound is also known as 1-bromo-3-(methylsulfonyl)propane and 3-bromopropyl methyl sulfone[2][4].

Synthesis and Reactivity Profile

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups. The primary bromide is an excellent leaving group in nucleophilic substitution reactions, while the methanesulfonyl group is a polar, electron-withdrawing moiety that influences the molecule's overall properties and can participate in further chemical transformations.

Synthetic Pathway

A common laboratory-scale synthesis involves the bromination of a precursor alcohol, 3-(methylsulfonyl)propan-1-ol. This transformation can be achieved using standard brominating agents. The choice of reagent is critical to ensure high yield and minimize side reactions.

Synthesis 3-(methylsulfonyl)propan-1-ol 3-(methylsulfonyl)propan-1-ol This compound This compound 3-(methylsulfonyl)propan-1-ol->this compound  Bromination Brominating Agent\n(e.g., PBr₃, CBr₄/PPh₃) Brominating Agent (e.g., PBr₃, CBr₄/PPh₃) Brominating Agent\n(e.g., PBr₃, CBr₄/PPh₃)->this compound

Caption: General synthetic route to this compound.

Core Reactivity: An Alkylating Agent

The primary application of this compound is as a propylsulfone electrophile. The carbon atom bonded to the bromine is electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the straightforward installation of the -(CH₂)₃SO₂CH₃ moiety onto various substrates.

Causality in Experimental Design: The electron-withdrawing nature of the sulfone group enhances the leaving group ability of the bromide, making it more reactive than a simple alkyl bromide like 1-bromopropane. However, it is not so strongly activating as to promote elimination reactions under typical nucleophilic substitution conditions, providing a clean reaction profile. This balance is key to its utility.

Common nucleophiles used in reactions with this compound include:

  • Amines (primary and secondary)

  • Thiolates

  • Phenoxides and Alkoxides

  • Enolates and other carbon nucleophiles

Spectroscopic Characterization

While specific spectra are dependent on the acquisition conditions, the structural features of this compound give rise to predictable spectroscopic signatures.

  • ¹H NMR: The proton NMR spectrum would be expected to show three distinct signals corresponding to the three methylene groups of the propane chain, along with a sharp singlet for the methyl group on the sulfone.

    • -CH₂Br: A triplet around 3.5-3.7 ppm, deshielded by the adjacent bromine atom.

    • -CH₂- (central): A multiplet (quintet) around 2.2-2.4 ppm, coupled to the two adjacent methylene groups.

    • -CH₂SO₂-: A triplet around 3.1-3.3 ppm, deshielded by the sulfone group.

    • -SO₂CH₃: A singlet around 2.9-3.1 ppm.

  • ¹³C NMR: The carbon spectrum would display four signals corresponding to the four unique carbon atoms in the molecule.

  • IR Spectroscopy: Key vibrational frequencies would include strong, characteristic asymmetric and symmetric stretching bands for the S=O bonds of the sulfone group, typically found in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ respectively[5].

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. The protocols described herein are self-validating systems that begin with a thorough understanding of the reagent's hazards.

GHS Hazard Classification

This compound is classified as a hazardous substance.[1] Adherence to the following GHS classifications is mandatory.

Hazard ClassCodeDescription
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH318/H319Causes serious eye damage/irritation
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation

Source: Aggregated GHS information from multiple ECHA C&L Inventory notifications.[1]

Safe Handling Protocol

Due to its hazardous nature, strict handling procedures must be followed:

  • Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[6] An eyewash station and safety shower must be readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[6]

    • Skin Protection: Wear nitrile gloves and a lab coat.[6] Avoid prolonged or repeated contact. If skin contact occurs, wash immediately and thoroughly with soap and water.[7]

    • Respiratory Protection: If working outside of a fume hood or if vapor concentrations are high, a NIOSH-approved respirator is necessary.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][7] The recommended storage temperature is between 2-8°C.[3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[7] Do not allow the product to enter drains.[8]

Experimental Protocol: N-Alkylation of Aniline

This section provides a detailed, step-by-step methodology for a representative experiment: the N-alkylation of aniline. This protocol is designed as a self-validating system, where the rationale for each step is clearly defined.

Objective: To synthesize N-(3-(methylsulfonyl)propyl)aniline.
Materials:
  • Aniline

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Workflow Diagram

Workflow cluster_reaction Reaction Setup cluster_workup Aqueous Workup cluster_purification Purification A Combine Aniline, K₂CO₃, and Acetonitrile in Flask B Add this compound (dropwise at RT) A->B C Heat to Reflux (Monitor by TLC) B->C D Cool to RT Filter off K₂CO₃ C->D E Concentrate Filtrate (in vacuo) D->E F Redissolve in Ethyl Acetate E->F G Wash with Sat. NaHCO₃ then Brine F->G H Dry Organic Layer (MgSO₄) G->H I Filter and Concentrate H->I J Purify via Column Chromatography (Silica Gel) I->J K Characterize Product J->K

Caption: Experimental workflow for the N-alkylation of aniline.

Step-by-Step Methodology:
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add aniline (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile.

    • Rationale: Potassium carbonate acts as a mild, heterogeneous base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. Acetonitrile is a suitable polar aprotic solvent.

  • Reagent Addition:

    • Begin stirring the mixture at room temperature. Slowly add this compound (1.1 eq.) to the suspension.

    • Rationale: Adding the alkylating agent slowly helps to control any potential exotherm and minimizes the formation of dialkylated byproducts.

  • Reaction and Monitoring:

    • Heat the reaction mixture to reflux (approx. 82°C for acetonitrile).

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aniline spot has been consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then brine.

    • Rationale: The aqueous washes remove any remaining inorganic salts and water-soluble impurities.

  • Purification and Characterization:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

    • Combine the pure fractions and remove the solvent to yield the final product, N-(3-(methylsulfonyl)propyl)aniline.

    • Confirm the structure and purity of the product using NMR, IR, and mass spectrometry.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). 1-Bromo-3-(methylsulfanyl)propane. National Center for Biotechnology Information.
  • PubChemLite. (2025). This compound (C4H9BrO2S).
  • LookChem. (n.d.). 1-BroMo-3-(Methylsulfonyl)propane.
  • ResearchGate. (n.d.). NMR spectrum of (A) borylated 1-bromo-3-phenylpropane(BBrPP, in CDCl3)....
  • ResearchGate. (n.d.). Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides.
  • PrepChem.com. (n.d.). Preparation of 1-bromo-3-chloropropane.

Sources

Introduction: A Versatile Alkylating Agent in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Characteristics of 1-Bromo-3-methanesulfonylpropane

This compound (CAS No. 859940-73-1) is a bifunctional molecule of significant interest to researchers in medicinal chemistry and drug development.[1][2] Its structure incorporates a terminal electrophilic bromine atom, making it an effective alkylating agent, and a polar sulfone group, which can influence solubility and metabolic stability, and participate in hydrogen bonding. This unique combination makes it a valuable building block for introducing the methanesulfonylpropyl moiety into complex molecular scaffolds.

The strategic incorporation of a bromine atom is a well-established method in drug design to modulate the pharmacological profile of lead compounds.[3] Furthermore, understanding the precise physical and chemical characteristics of reagents like this compound is paramount for designing robust, scalable, and reproducible synthetic routes for active pharmaceutical ingredients (APIs).[4] This guide provides a comprehensive overview of its known properties, contextualized with field-proven insights for its practical application.

Molecular and Physicochemical Profile

A clear understanding of the fundamental properties of a reagent is the bedrock of its effective use in synthesis. While extensive experimental data for this compound is not widely published, a combination of supplier information and computational predictions provides a solid foundation for its application.

Core Identification and Structural Data

The identity of this compound is established by the following identifiers:

PropertyValueSource(s)
CAS Number 859940-73-1[1][5]
Molecular Formula C₄H₉BrO₂S[1][5]
Molecular Weight 201.08 g/mol [1][5]
IUPAC Name 1-bromo-3-methylsulfonylpropane[5]
Common Synonyms 1-bromo-3-(methylsulfonyl)propane, 3-bromopropyl methyl sulfone[1][2]
InChIKey BNECODFCHDCLDN-UHFFFAOYSA-N[5]
Key Physical Characteristics

The table below summarizes the known and computationally predicted physical properties. It is critical for researchers to note the distinction between experimental and predicted values, as the latter provide useful estimates but must be confirmed empirically for critical applications.

PropertyValue / DescriptionData TypeSource(s)
Appearance Colorless to light yellow liquidExperimental[1]
Storage Temperature Room TemperatureRecommended[1]
XLogP3 0.7Computed[5]
Topological Polar Surface Area 42.5 ŲComputed[5]
Exact Mass 199.95066 DaComputed[5]
Monoisotopic Mass 199.95065 DaComputed

Structural Analysis and Reactivity Profile

The utility of this compound in synthesis is directly derived from its molecular structure. The diagram below illustrates the key functional groups and their influence on the molecule's chemical behavior.

G cluster_0 This compound cluster_1 Key Functional Areas mol node_alkyl Propyl Chain (Hydrophobic Spacer) node_alkyl->chain node_bromo Primary Bromide (Electrophilic Site for SN2 Alkylation) node_bromo->br node_sulfone Methyl Sulfone Group (Polar, H-Bond Acceptor) node_sulfone->s

Key functional regions of this compound.

The primary bromide serves as an excellent leaving group in nucleophilic substitution (SN2) reactions. This allows for the covalent attachment of the molecule to a wide range of nucleophiles, such as amines, phenols, and thiols, which are common functionalities in drug scaffolds. The methyl sulfone group, being polar and a hydrogen bond acceptor, can impart favorable physicochemical properties to the resulting molecule, potentially improving solubility and interactions with biological targets.

Synthetic Protocol and Application Context

A common synthetic route to prepare this compound involves the bromination of the corresponding alcohol, 3-(methylsulfonyl)propan-1-ol. This straightforward conversion provides a reliable source of the reagent for further synthetic applications.

Illustrative Synthetic Workflow

G start Starting Material: 3-(Methylsulfonyl)propan-1-ol reaction Nucleophilic Substitution (Bromination) start->reaction reagent Brominating Agent (e.g., PBr₃ or HBr) reagent->reaction product Product: This compound reaction->product purification Workup & Purification (e.g., Extraction, Distillation) product->purification

Sources

An In-depth Technical Guide to the Solubility of 1-Bromo-3-methanesulfonylpropane in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Bromo-3-methanesulfonylpropane, a key intermediate in various synthetic pathways within the pharmaceutical and specialty chemical industries. In the absence of extensive empirical solubility data in publicly accessible literature, this document leverages fundamental principles of chemical interactions and predictive methodologies to offer a robust framework for solvent selection and process optimization. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, actionable protocols for laboratory applications.

Introduction: The Significance of this compound and its Solubility

This compound (CAS No: 859940-73-1, Molecular Formula: C₄H₉BrO₂S) is a bifunctional molecule incorporating both a reactive bromoalkane and a polar methanesulfonyl group.[1][2] This unique structure makes it a valuable building block in organic synthesis, particularly in the introduction of the methanesulfonylpropane moiety into larger molecules, a common strategy in the development of pharmacologically active compounds.

The solubility of this reagent is a critical parameter that dictates its utility in various applications. Proper solvent selection is paramount for:

  • Reaction Kinetics and Yield: Ensuring that all reactants are in the same phase is fundamental for efficient molecular interactions.

  • Purification Processes: Techniques such as crystallization and chromatography are highly dependent on differential solubility.

  • Formulation and Drug Delivery: In pharmaceutical development, the solubility of intermediates and final active pharmaceutical ingredients (APIs) influences bioavailability and the choice of delivery vehicle.[3][4]

This guide will first explore the molecular characteristics of this compound that govern its solubility, followed by a predictive analysis of its behavior in a range of common organic solvents. Finally, a detailed experimental protocol for the empirical determination of its solubility is provided to facilitate the validation of these predictions.

Theoretical Framework: Predicting Solubility from First Principles

The adage "like dissolves like" serves as a foundational principle in predicting solubility.[5] This concept is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released upon the formation of new solute-solvent interactions.

The molecular structure of this compound suggests a molecule of intermediate polarity.

  • The Propyl Chain: The three-carbon backbone is nonpolar.

  • The Bromo Group: The carbon-bromine bond introduces a degree of polarity.

  • The Methanesulfonyl Group (-SO₂CH₃): This is a highly polar and aprotic functional group. The sulfonyl group's oxygen atoms are strong hydrogen bond acceptors.[6]

Given these features, it is anticipated that this compound will exhibit favorable solubility in polar aprotic and some polar protic solvents, with decreasing solubility in nonpolar solvents.

Hansen Solubility Parameters (HSP): A More Quantitative Approach

To move beyond qualitative predictions, the Hansen Solubility Parameter (HSP) model can be employed.[7][8][9] This model deconstructs the total cohesive energy of a substance into three components:

  • δd (Dispersion): Arising from London dispersion forces.

  • δp (Polar): Stemming from dipole-dipole interactions.

  • δh (Hydrogen Bonding): Representing the energy of hydrogen bonds.

The principle of HSP is that substances with similar (δd, δp, δh) parameters are likely to be miscible. While experimentally determined HSP values for this compound are not available, we can estimate them based on its structure and the known values of its constituent functional groups.

Predicted Solubility Profile of this compound

Based on the theoretical principles outlined above, a predicted solubility profile for this compound in a range of common organic solvents is presented in Table 1. These predictions are qualitative and should be empirically verified.

Solvent Solvent Type Predicted Solubility Rationale
Hexane NonpolarLow to InsolubleThe high polarity of the methanesulfonyl group is incompatible with the nonpolar nature of hexane.
Toluene Aromatic, NonpolarLowThe aromatic ring of toluene offers some polarizability, which may slightly improve solubility over aliphatic hydrocarbons.
Diethyl Ether Weakly PolarModerateThe ether oxygen can act as a hydrogen bond acceptor, and the overall low polarity of the solvent is reasonably compatible with the propyl chain.
Dichloromethane (DCM) Polar AproticHighDCM is a good solvent for a wide range of organic compounds and its polarity should effectively solvate the solute.[10]
Ethyl Acetate Polar AproticHighThe ester functionality provides polarity and hydrogen bond accepting capabilities, making it a suitable solvent.
Acetone Polar AproticHighThe ketone group is polar and a hydrogen bond acceptor, leading to favorable interactions.
Acetonitrile Polar AproticHighIts high polarity and ability to participate in dipole-dipole interactions make it a strong candidate for good solubility.
Isopropanol Polar ProticModerate to HighThe alcohol can act as a hydrogen bond donor and acceptor. The nonpolar alkyl group of isopropanol is also compatible.
Ethanol Polar ProticModerate to HighSimilar to isopropanol, ethanol's polarity and hydrogen bonding capabilities should lead to good solubility.
Methanol Polar ProticModerateWhile highly polar, the smaller alkyl group of methanol may have slightly less favorable interactions with the propyl chain of the solute compared to ethanol or isopropanol.
Dimethylformamide (DMF) Polar AproticVery HighDMF is a powerful polar aprotic solvent known for its excellent solvating properties for a wide range of compounds.
Dimethyl Sulfoxide (DMSO) Polar AproticVery HighAs a highly polar aprotic solvent, DMSO is expected to be an excellent solvent for this compound.[11]
Water Polar ProticLow to Sparingly SolubleDespite the polar methanesulfonyl group, the presence of the bromoalkane and the propyl chain will likely limit aqueous solubility.

Experimental Protocol for Solubility Determination

The following protocol provides a standardized method for the qualitative and quantitative determination of the solubility of this compound.

Materials and Equipment
  • This compound (purity ≥98%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Calibrated pipettes and syringes

  • Glass vials with screw caps

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantitative analysis

Workflow for Solubility Determination

G cluster_prep Preparation cluster_mixing Mixing & Equilibration cluster_analysis Analysis cluster_result Result prep_solute Weigh Solute add_solute Add Solute to Solvent prep_solute->add_solute prep_solvent Measure Solvent prep_solvent->add_solute agitate Agitate at Constant Temp. add_solute->agitate equilibrate Allow to Equilibrate agitate->equilibrate filter Filter Sample equilibrate->filter dilute Dilute Filtrate filter->dilute analyze Analyze via HPLC/GC dilute->analyze calculate Calculate Concentration analyze->calculate

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • To a series of glass vials, add a pre-weighed excess amount of this compound.

    • Add a known volume (e.g., 2 mL) of the selected solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A persistent solid phase should remain.

  • Sample Preparation for Analysis:

    • Allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

    • Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) into a clean, pre-weighed vial. The filter should be compatible with the solvent.

    • Accurately weigh the filtered solution.

    • Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations.

  • Calculation of Solubility:

    • From the concentration determined in the analyzed sample and the dilution factor, calculate the concentration of the saturated solution.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Practical Implications for Researchers and Drug Development Professionals

The predicted solubility profile and the provided experimental protocol offer valuable guidance for the practical application of this compound.

  • For Synthetic Chemists: The high predicted solubility in polar aprotic solvents like DCM, ethyl acetate, and acetone suggests these are excellent choices for conducting reactions. For purification by crystallization, a solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures would be ideal. A mixed solvent system, such as ethanol/water or toluene/hexane, could be explored.

  • For Drug Development Professionals: Understanding the solubility of this intermediate is crucial for process scale-up and ensuring consistent product quality. The low predicted aqueous solubility highlights potential challenges if aqueous workups are required and underscores the importance of selecting appropriate organic solvents for extraction and purification steps.[3]

Conclusion

While empirical data for the solubility of this compound is not widely published, a systematic approach based on fundamental chemical principles allows for a robust predictive analysis. The molecule's dual nature, with a polar sulfonyl group and a less polar bromoalkane moiety, results in a predicted preference for polar aprotic and polar protic organic solvents. This guide provides a solid theoretical foundation and a practical experimental framework to empower researchers to make informed decisions regarding solvent selection, ultimately leading to more efficient and successful scientific outcomes. The validation of the predictions herein through the described protocol is strongly encouraged.

References

  • Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient. Danish Technical Press.
  • Adscientis. Hansen Solubility Parameters (HSP).
  • Nguyen, B. T., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • Vlachos, D. G., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 67(11), e17381.
  • Green, W. H., et al. (2021).
  • Hansen, C. M., & Abbott, S. Hansen Solubility Parameters.
  • University of Chemistry and Technology, Prague. (2014). How to predict the solubility of an organic compound in different kinds of solvents? Stack Exchange.
  • Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? YouTube.
  • PubChem. This compound.
  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • American Chemical Society. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. Industrial & Engineering Chemistry Research, 61(29), 10488–10498.
  • Royal Society of Chemistry. (2014). Using Hansen solubility parameters to predict the dispersion of nano-particles in polymeric films. Polymer Chemistry, 5(2), 431-438.
  • PubChem. 1-Bromo-3-(methylsulfanyl)propane.
  • Solubility of Things. 3-Bromohexane.
  • Acree, W. E. (1992). Solubility of diphenyl sulfone in organic nonelectrolyte solvents. Comparison of observed vs. predicted values based on Mobile Order theory. Canadian Journal of Chemistry, 70(2), 452-455.
  • LibreTexts. 6.1: Physical Properties of Haloalkanes.
  • Britannica. Organosulfur compound - Sulfoxides, Sulfones, Polyvalent.
  • CK-12 Foundation. Physical Properties of Haloalkanes and Haloarenes.
  • Sarthaks eConnect. Answer the following: (i) Haloalkanes easily dissolve in organic solvents, why?
  • Wikipedia. Sulfur.
  • PubChem. 1-Bromo-3-(3-methylsulfonylphenyl)propan-2-one.

Sources

An In-Depth Technical Guide to 1-Bromo-3-methanesulfonylpropane: Molecular Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Bromo-3-methanesulfonylpropane, a key bifunctional reagent with significant potential in synthetic and medicinal chemistry. We will delve into its core molecular attributes, explore robust synthetic methodologies, and illuminate its role as a strategic building block in the construction of complex molecular architectures relevant to drug discovery.

Core Molecular and Physical Characteristics

This compound, also known by its IUPAC name 1-bromo-3-(methylsulfonyl)propane, is a halogenated sulfone with the chemical formula C₄H₉BrO₂S.[1] Its molecular structure integrates a reactive primary alkyl bromide with a polar methanesulfonyl group, rendering it a versatile intermediate for introducing a sulfonyl-containing propyl chain into various molecules.

Table 1: Key Physicochemical and Structural Data
PropertyValueSource(s)
Molecular Formula C₄H₉BrO₂S[1]
Molecular Weight 201.08 g/mol [1]
CAS Number 859940-73-1
IUPAC Name 1-bromo-3-methylsulfonylpropane[1]
Canonical SMILES CS(=O)(=O)CCCBr[1]
InChI Key BNECODFCHDCLDN-UHFFFAOYSA-N[1]
Appearance Colorless to light yellow liquid (predicted)
Boiling Point Not precisely determined, but expected to be elevated due to its polarity and molecular weight.
Solubility Expected to be soluble in a range of organic solvents.

The presence of both a good leaving group (bromide) and a polar, hydrogen-bond accepting sulfonyl group dictates its reactivity and physical properties. The electron-withdrawing nature of the methanesulfonyl group can influence the reactivity of the alkyl bromide, though it is sufficiently separated by the propyl chain to allow for typical alkylation reactions.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Synthesis of this compound: A Protocol Grounded in Experience

The most direct and logical synthetic route to this compound is through the bromination of its corresponding alcohol precursor, 3-(methylsulfonyl)propan-1-ol. This transformation is a staple in organic synthesis, and several reliable methods can be employed. The choice of brominating agent is critical and is dictated by factors such as substrate tolerance, desired yield, and operational simplicity.

Two highly effective and widely adopted methods for this conversion are the use of phosphorus tribromide (PBr₃) and the Appel reaction.

Synthesis via Phosphorus Tribromide (PBr₃)

This classic method is favored for its high efficiency in converting primary alcohols to alkyl bromides with minimal rearrangement.[2][3] The reaction proceeds via an Sₙ2 mechanism, ensuring a clean conversion.

Causality Behind Experimental Choices:

  • PBr₃ as the Reagent: PBr₃ is a powerful brominating agent for primary and secondary alcohols. It activates the hydroxyl group by forming a phosphite ester, which is an excellent leaving group, facilitating nucleophilic attack by the bromide ion.

  • Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze PBr₃, reducing its efficacy and generating phosphorous acid. Therefore, the use of anhydrous solvents and glassware is paramount.

  • Controlled Temperature: The initial reaction of the alcohol with PBr₃ is exothermic. Cooling the reaction mixture to 0 °C during the addition of PBr₃ helps to control the reaction rate and prevent potential side reactions.

Experimental Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 3-(methylsulfonyl)propan-1-ol (1.0 eq) dissolved in anhydrous diethyl ether or dichloromethane.

  • Reagent Addition: The flask is cooled to 0 °C in an ice bath. Phosphorus tribromide (0.4 eq) is added dropwise via the dropping funnel with vigorous stirring, ensuring the temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the starting material is consumed, the reaction mixture is cooled back to 0 °C and cautiously quenched by the slow addition of water. The mixture is then transferred to a separatory funnel, and the organic layer is separated.

  • Purification: The organic layer is washed sequentially with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Pure this compound can be obtained by vacuum distillation or column chromatography.

Synthesis via the Appel Reaction

The Appel reaction provides a mild and versatile alternative for converting alcohols to alkyl halides using a combination of triphenylphosphine (PPh₃) and a halogen source, in this case, carbon tetrabromide (CBr₄).[1][4][5][6]

Causality Behind Experimental Choices:

  • PPh₃ and CBr₄ System: This combination generates an in-situ phosphonium bromide species which activates the alcohol's hydroxyl group, making it a good leaving group for subsequent Sₙ2 displacement by bromide.

  • Aprotic Solvent: Anhydrous aprotic solvents like dichloromethane or acetonitrile are used to prevent unwanted side reactions and to effectively dissolve the reactants.

  • Temperature Control: The reaction is typically initiated at 0 °C to manage the initial exothermic formation of the phosphonium salt and then allowed to proceed at room temperature.

Experimental Protocol:

  • Reaction Setup: To a solution of 3-(methylsulfonyl)propan-1-ol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, a solution of carbon tetrabromide (1.2 eq) in dichloromethane is added dropwise.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, with progress monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting residue contains the product and triphenylphosphine oxide as a byproduct.

  • Purification: The crude mixture is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to separate the desired this compound from the triphenylphosphine oxide.

Synthesis_Workflow cluster_PBr3 PBr₃ Method cluster_Appel Appel Reaction start_PBr3 3-(methylsulfonyl)propan-1-ol reagent_PBr3 PBr₃, Anhydrous Ether, 0°C to RT start_PBr3->reagent_PBr3 product_PBr3 This compound reagent_PBr3->product_PBr3 start_Appel 3-(methylsulfonyl)propan-1-ol reagent_Appel PPh₃, CBr₄, DCM, 0°C to RT start_Appel->reagent_Appel product_Appel This compound reagent_Appel->product_Appel

Caption: Key synthetic workflows for this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in medicinal chemistry, primarily serving as an electrophilic reagent for the introduction of the 3-(methylsulfonyl)propyl moiety. This functional group can impart desirable physicochemical properties to a lead compound, such as increased polarity and the potential for hydrogen bonding interactions with biological targets, which can enhance solubility and modulate pharmacokinetic profiles.

The primary utility of this reagent lies in its ability to alkylate nucleophilic centers, such as amines, thiols, and phenols, which are prevalent in heterocyclic scaffolds common in many drug classes.[7][8]

Strategic Importance in Lead Optimization:

  • Modulation of Physicochemical Properties: The introduction of the methanesulfonyl group can significantly alter the lipophilicity and aqueous solubility of a molecule, which are critical parameters in drug design.

  • Vector for Target Engagement: The sulfonyl group can act as a hydrogen bond acceptor, potentially forming key interactions with amino acid residues in the binding pocket of a target protein, such as a kinase or a G-protein coupled receptor (GPCR).[9][10]

  • Scaffold Elaboration: As a bifunctional molecule, it allows for the extension of a molecular scaffold, enabling the exploration of new chemical space and the optimization of structure-activity relationships (SAR).

While specific examples of marketed drugs containing the this compound-derived fragment are not readily found in publicly available literature, its utility is evident in the broader context of synthesizing libraries of compounds for high-throughput screening and lead optimization in drug discovery programs. Its application is particularly relevant in the synthesis of novel kinase inhibitors and modulators of GPCRs, where the precise positioning of polar, interacting groups is crucial for potency and selectivity.[9][10][11]

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions must be observed when handling this compound.

  • Hazards: It is predicted to be a skin and eye irritant and may cause respiratory irritation.

  • Handling: Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place.

Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is a strategically important synthetic intermediate with a valuable combination of functionalities. Its synthesis from the corresponding alcohol is achievable through well-established and reliable protocols, such as the use of phosphorus tribromide or the Appel reaction. Its primary application in drug discovery lies in its ability to introduce a polar, hydrogen-bond accepting 3-(methylsulfonyl)propyl group, which can be leveraged to optimize the physicochemical and pharmacokinetic properties of lead compounds. As the demand for novel and diverse chemical matter continues to grow in the pharmaceutical industry, the utility of such versatile building blocks is poised to increase.

References

  • Braun, M. (2017). Synthesis of Bromoalkanes by Substitution of Oxygen Functionalities.
  • Organic Chemistry Portal. Appel Reaction.
  • Wikipedia. Appel reaction.
  • Organic Synthesis. Alcohol to Bromide/Chloride/Iodide using Appel reaction.
  • NROChemistry. Appel Reaction: Mechanism & Examples.
  • Fritz, S. P., Matlock, J. V., McGarrigle, E. M., & Aggarwal, V. K. (2013). Efficient synthesis of cyclopropane-fused heterocycles with bromoethylsulfonium salt. Chemistry, 19(33), 10827-31.
  • Royal Society of Chemistry. Modern advances in heterocyclic chemistry in drug discovery.
  • Google Patents. Synthesis of compounds useful in the manufacture of ketorolac.
  • National Center for Biotechnology Information. Novel Allosteric Modulators of G Protein-coupled Receptors.
  • An-Najah National University. Synthesis of a new series of heterocyclic compounds for medical purposes.
  • National Center for Biotechnology Information. Compounds from Natural Sources as Protein Kinase Inhibitors.
  • National Center for Biotechnology Information. Designing allosteric modulators to change GPCR G protein subtype selectivity.
  • ResearchGate. A Convenient Synthesis of Novel 3-(Heterocyclylsulfonyl)propanoic Acids and Their Amide Derivatives.
  • Google Patents. 1-Phenyl-3-dimethylamino-propane derivatives having pharmacological activity.
  • PubChem. 1-Bromo-3-(methylsulfanyl)propane.
  • MDPI. Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles.
  • MDPI. Special Issue : Protein Kinase Inhibitors: Synthesis and Applications.
  • Master Organic Chemistry. PBr3 and SOCl2.
  • Semantic Scholar. The synthesis of novel kinase inhibitors using click chemistry.
  • PubMed. Designing allosteric modulators to change GPCR G protein subtype selectivity.
  • ResearchGate. Design of allosteric modulators that change GPCR G protein subtype selectivity.
  • YouTube. Using PBr3 to Replace Alcohols with Bromides via Sn2.
  • PubMed. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis.
  • Google Patents. Application of bronopol and analogue thereof in drug preparation.
  • ResearchGate. Molecular glues as GPCR modulators: unveiling three distinct mechanistic pathways for signal regulation.
  • Google Patents. Isotopically enriched 3-amino-1-propanesulfonic acid derivatives and their use.
  • ResearchGate. Hydrobromination of alkenes with PBr3/SiO2: a simple and efficient regiospecific preparation of alkyl bromides.
  • Google Patents. Liquid formulation for oral administration comprising ambroxol, levodropropizine and buffering agent, and method for preparing the same.

Sources

1-Bromo-3-methanesulfonylpropane reactivity profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Application of 1-Bromo-3-methanesulfonylpropane

Abstract

This compound has emerged as a valuable bifunctional reagent in modern organic synthesis, prized for its ability to introduce the 3-(methylsulfonyl)propyl moiety. This linker is of significant interest in medicinal chemistry, featuring in advanced drug candidates such as the respiratory syncytial virus (RSV) fusion inhibitor, JNJ-53718678.[1][2] This guide provides a comprehensive analysis of the reagent's reactivity profile, grounded in fundamental mechanistic principles and supported by practical, field-proven applications. We will dissect the causality behind its reaction pathways, provide detailed experimental protocols, and offer insights for its strategic deployment in complex molecule synthesis, targeting an audience of researchers, chemists, and drug development professionals.

Physicochemical Profile and Structural Analysis

This compound is a liquid at room temperature, possessing a unique structure that dictates its chemical behavior.[3] The molecule incorporates a primary alkyl bromide, a classic electrophilic center for nucleophilic attack, and a chemically robust methanesulfonyl (sulfone) group.

The key to its reactivity lies in the interplay between these two functional groups. The methanesulfonyl group is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms. This inductive effect (-I) is transmitted through the propyl chain, increasing the partial positive charge (δ+) on the C1 carbon attached to the bromine. This polarization enhances the carbon's electrophilicity, making it highly susceptible to reaction with nucleophiles.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 859940-73-1[4]
Molecular Formula C₄H₉BrO₂S[3]
Molecular Weight 201.08 g/mol [3]
IUPAC Name 1-bromo-3-methylsulfonylpropanePubChem
Physical Form Liquid[3]
Purity Typically ≥95%[3]
InChIKey BNECODFCHDCLDN-UHFFFAOYSA-N[3]

Core Reactivity: A Mechanistic Perspective

The reactivity of this compound is dominated by the bimolecular nucleophilic substitution (Sₙ2) pathway. Understanding the factors that favor this mechanism is critical for optimizing reaction outcomes.

The Sₙ2 Pathway: The Predominant Mechanism

The Sₙ2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[5] For this compound, several structural and electronic factors make this the favored pathway:

  • Unhindered Primary Substrate: The electrophilic C1 carbon is a primary center, meaning it is attached to only one other carbon atom. This minimizes steric hindrance, providing a clear path for the nucleophile to perform a "backside attack," which is requisite for the Sₙ2 mechanism.[6] This attack leads to a predictable inversion of stereochemistry if the carbon were chiral.

  • Excellent Leaving Group: The bromide ion (Br⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HBr). Its stability in solution facilitates the cleavage of the C-Br bond.[5]

  • Enhanced Electrophilicity: As previously discussed, the distal sulfone group's powerful electron-withdrawing effect significantly increases the electrophilicity of the C1 carbon, making it a more attractive target for nucleophiles and accelerating the reaction rate.

The general Sₙ2 reaction can be visualized as follows:

Caption: General Sₙ2 mechanism for this compound.

Competing Pathways: E2 Elimination

While Sₙ2 is dominant, the bimolecular elimination (E2) pathway is a potential competitor, particularly under specific conditions. The E2 reaction involves the abstraction of a proton on the carbon adjacent to the leaving group (the β-carbon) by a base, leading to the formation of an alkene.

For E2 to become significant, a strong, sterically hindered base (e.g., potassium tert-butoxide) is typically required. For a primary substrate like this compound, the Sₙ2 reaction is almost always faster and more favorable, especially with nucleophiles that are not excessively basic (e.g., halides, amines, phenolates). Therefore, in most synthetic applications, E2 elimination is a minor side reaction that can be suppressed by careful choice of base and temperature.

Application in Heterocyclic Synthesis: A Case Study

The utility of this compound is powerfully demonstrated in its application as an alkylating agent in drug discovery. A recent patent for novel NLRP3 inflammasome modulators provides a clear, practical example of its use.[3]

In this synthesis, a substituted pyrazolopyridine, which contains a nucleophilic secondary amine within its heterocyclic core, is alkylated with this compound to install the desired 3-(methylsulfonyl)propyl sidechain.

Table 2: Reaction Protocol Summary from WO2024121086A1[3]

ParameterConditionRationale
Nucleophile Substituted PyrazolopyridineA heterocyclic amine, a common N-nucleophile in medicinal chemistry.
Electrophile This compoundProvides the required 3-(methylsulfonyl)propyl linker.
Base Potassium Carbonate (K₂CO₃)A mild inorganic base sufficient to deprotonate the nucleophile without promoting E2.
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent that accelerates Sₙ2 reactions by solvating cations but not anions.
Temperature 60 °CProvides sufficient thermal energy to overcome the activation barrier without degrading reagents.
Time 12 hoursA standard duration for ensuring complete reaction in Sₙ2 alkylations.
Detailed Experimental Protocol: N-Alkylation

The following protocol is adapted from the procedure described in patent WO2024121086A1.[3] This represents a self-validating system, as it is part of a reproducible synthesis of a specific target molecule.

Step 1: Reaction Setup

  • To a solution of the pyrazolopyridine starting material (1.0 eq) in N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the resulting suspension at room temperature for 10 minutes to ensure a homogenous mixture.

  • Add this compound (1.5 eq) to the reaction mixture.

Step 2: Reaction Execution

  • Heat the reaction mixture to 60 °C.

  • Maintain stirring at this temperature for 12 hours.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS) to confirm the consumption of the starting material.

Step 3: Work-up and Isolation

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2x).

  • Combine the organic layers and wash with brine.

Step 4: Purification

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford the pure N-alkylated product.

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Execution cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification reagents Combine Nucleophile, K₂CO₃, and DMF add_electrophile Add 1-Bromo-3- methanesulfonylpropane reagents->add_electrophile heat Heat to 60 °C Stir for 12 hours add_electrophile->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench with H₂O monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry chromatography Silica Gel Chromatography dry->chromatography product Pure Product chromatography->product

Sources

An In-Depth Technical Guide to the Electrophilicity of the Carbon-Bromine Bond in 1-Bromo-3-methanesulfonylpropane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the electrophilicity of the carbon-bromine (C-Br) bond in 1-Bromo-3-methanesulfonylpropane. We will delve into the electronic and steric factors that govern its reactivity, with a particular focus on the profound influence of the distal methanesulfonyl group. This document will serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development by providing a detailed examination of the molecule's reactivity in nucleophilic substitution reactions, supported by mechanistic insights, comparative data, and actionable experimental protocols.

Introduction: The Significance of Activated Alkyl Halides in Synthesis

Alkyl halides are fundamental building blocks in organic synthesis, serving as key electrophiles in a wide array of bond-forming reactions. The reactivity of the carbon-halogen bond is a critical parameter that dictates the efficiency and selectivity of these transformations. While simple alkyl halides exhibit a predictable reactivity pattern, the introduction of functional groups within the alkyl chain can dramatically alter the electronic landscape of the molecule, leading to enhanced reactivity. This guide focuses on this compound, a molecule of significant interest due to the presence of a potent electron-withdrawing methanesulfonyl group, which markedly enhances the electrophilicity of the C-Br bond. Understanding the nuances of this enhanced reactivity is paramount for its effective utilization in the synthesis of complex molecules, including pharmaceutical intermediates and PET radiotracers.

The Electron-Withdrawing Power of the Methanesulfonyl Group: A Quantitative Perspective

The methanesulfonyl (CH₃SO₂) group is a powerful electron-withdrawing group, a property that is central to the enhanced electrophilicity of the C-Br bond in this compound. This electron-withdrawing effect is primarily inductive, transmitted through the sigma bonds of the propyl chain.

To quantify this effect, we can turn to the Hammett substitution constants (σ), which provide a measure of the electronic influence of a substituent on a reaction center. While typically applied to aromatic systems, the underlying principles are transferable to aliphatic systems. The methanesulfonyl group exhibits a high positive Hammett constant, with a σ-meta value of approximately 0.615 and a σ-para value of around 0.73 for benzoic acid derivatives.[1] These high positive values signify a strong electron-withdrawing character, which stabilizes negative charge and destabilizes positive charge in reaction intermediates and transition states.

This strong inductive pull of the methanesulfonyl group significantly polarizes the C-Br bond in this compound, rendering the carbon atom more electron-deficient and, therefore, a more potent electrophile for nucleophilic attack.

Reaction Mechanism and Kinetics: A Predominantly Sₙ2 Pathway

Given that this compound is a primary alkyl halide, its reactions with nucleophiles are expected to proceed predominantly through a bimolecular nucleophilic substitution (Sₙ2) mechanism. The Sₙ2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group.[2][3][4] The rate of an Sₙ2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile.[2][3]

The electron-withdrawing methanesulfonyl group accelerates the Sₙ2 reaction rate in two ways:

  • Increased Electrophilicity: As discussed, the inductive effect of the sulfonyl group enhances the partial positive charge on the carbon atom of the C-Br bond, making it more attractive to an incoming nucleophile.

  • Transition State Stabilization: The transition state of an Sₙ2 reaction involves the formation of a partial negative charge on the attacking nucleophile and the leaving group. The electron-withdrawing nature of the methanesulfonyl group helps to stabilize this developing negative charge through space, thereby lowering the activation energy of the reaction.

Visualization of Electronic Effects and Reaction Pathway

To visually represent the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

G1 cluster_molecule Electronic Effects in this compound C1 C-1 (δ+) Br Br (δ-) C1->Br Polarized Bond C2 C-2 C1->C2 C3 C-3 C2->C3 S S (δ+) C3->S O1 O (δ-) S->O1 Inductive Effect O2 O (δ-) S->O2 CH3 CH3 S->CH3

Caption: Inductive effect of the methanesulfonyl group on the C-Br bond.

G2 Reactants Nu⁻ + CH₃SO₂CH₂CH₂CH₂-Br Reactants TS {[Nu---CH₂(CH₂)₂SO₂CH₃---Br]⁻ | Transition State} Reactants->TS Backside Attack Products Nu-CH₂CH₂CH₂SO₂CH₃ + Br⁻ Products TS->Products Leaving Group Departure

Caption: Sₙ2 reaction pathway for this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting nucleophilic substitution reactions with this compound. These are intended as a starting point and may require optimization based on the specific nucleophile and desired scale.

Protocol 1: Synthesis of an Alkyl Azide via Sₙ2 Reaction with Sodium Azide

This protocol is adapted from a similar procedure for 3-bromo-1-propanol and is expected to be effective for this compound.[6]

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Acetone

  • Deionized Water

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium azide (1.2 equivalents) in a 5:1 mixture of acetone and deionized water.

  • Addition of Electrophile: To the stirred solution, add this compound (1.0 equivalent).

  • Reaction: Heat the reaction mixture to reflux (approximately 70 °C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the acetone using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, 1-azido-3-methanesulfonylpropane.

  • Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of a Thioether via Sₙ2 Reaction with Thiophenol

This protocol is a general method for the synthesis of thioethers from alkyl halides.

Materials:

  • This compound

  • Thiophenol

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized Water

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Nucleophile Preparation: In a round-bottom flask, dissolve sodium hydroxide (1.1 equivalents) in ethanol. To this solution, add thiophenol (1.0 equivalent) and stir for 15 minutes at room temperature to form sodium thiophenoxide.

  • Addition of Electrophile: Add this compound (1.0 equivalent) to the solution of sodium thiophenoxide.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, remove the ethanol under reduced pressure. Add deionized water to the residue.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with 1 M NaOH solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Concentration and Purification: Filter the drying agent and concentrate the organic phase using a rotary evaporator. The resulting crude thioether can be purified by column chromatography.

Applications in Drug Development and Medical Imaging

The 1-[3-(methylsulfonyl)propyl] moiety is a valuable pharmacophore found in several drug candidates. A notable example is JNJ-53718678, a potent and orally bioavailable fusion inhibitor of the Respiratory Syncytial Virus (RSV).[7] The synthesis of such molecules often relies on the nucleophilic substitution of a suitable precursor with this compound or a related electrophile. The methanesulfonyl group can contribute to the binding affinity of the drug molecule to its target protein through hydrogen bonding interactions and can also modulate its pharmacokinetic properties, such as solubility and metabolic stability.

Furthermore, the introduction of a reactive handle like the one provided by this compound is crucial in the development of radiotracers for Positron Emission Tomography (PET). PET is a powerful non-invasive imaging technique that utilizes molecules labeled with positron-emitting isotopes to visualize and quantify physiological processes in vivo.[1][8][9][10] The synthesis of these PET tracers requires efficient and rapid labeling reactions, often involving nucleophilic substitution with a radiolabeled nucleophile. The enhanced reactivity of this compound makes it an attractive precursor for the development of novel PET probes.

Conclusion

This compound is a highly activated primary alkyl halide with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and medical imaging. The strong electron-withdrawing nature of the methanesulfonyl group markedly enhances the electrophilicity of the carbon-bromine bond, leading to accelerated rates in Sₙ2 reactions. This guide has provided a comprehensive overview of the electronic factors governing its reactivity, along with practical experimental protocols for its application. A thorough understanding of the principles outlined herein will enable researchers to effectively harness the synthetic utility of this versatile building block for the construction of complex and biologically relevant molecules.

References

  • University of Wisconsin-Madison. (n.d.). Nucleophilic Substitution of Alkyl Halides. Retrieved from a publicly available university chemistry resource.
  • Bordwell, F. G., & Cooper, G. D. (1951). Hammett's substitution constant for the methylsulphonyl group and its mesomeric effect. (Properties of the sulphonyl group XXIII). Journal of the American Chemical Society, 73(11), 5187–5189.
  • Kwantlen Polytechnic University. (n.d.). 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I. KPU Pressbooks.
  • Janssen, P. A. J., et al. (2020). Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1 H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2 H-imidazo[4,5- c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus. Journal of Medicinal Chemistry, 63(15), 8046–8058.
  • Master Organic Chemistry. (2012, June 27).
  • BenchChem. (n.d.). Application Notes and Protocols: SN2 Reaction of cis-1-bromo-3-methylcyclohexane.
  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity.
  • Ametamey, S. M., et al. (2023). Radiochemistry for positron emission tomography. Nature Reviews Methods Primers, 3(1), 1-22.
  • Save My Exams. (2025, May 21). Relative Rates of Nucleophilic Substitution (HL) (DP IB Chemistry): Revision Note.
  • Alauddin, M. M. (2012). Positron emission tomography (PET) imaging with 18F-based radiotracers. Journal of Drug Discovery and Development, 1(1), 1-14.
  • PubChem. (n.d.). 3-(methylsulfinyl)
  • Wilson, A. A., et al. (2018). Automation of a Positron-emission Tomography (PET) Radiotracer Synthesis Protocol for Clinical Production. Journal of Visualized Experiments, (140), e58410.
  • PubChem. (n.d.). 3-(Methylsulfonyl)
  • Bartleby. (n.d.). Rank from slowest to fastest in respect to SN2 reaction. 1-bromo-3-methylbutane, ....
  • Gadre, S. R., Suresh, C. H., & Mohan, N. (2021). Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. Molecules, 26(11), 3289.
  • Scribd. (n.d.). 4.2-SN1 and SN2 Reactions-Kinetics and Order of Reactivity and Factors Affecting.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 1- Bromo-2-methyl-1-propene and 3-Bromo-2.
  • Ye, J., et al. (2020). Computational Study of the Electrostatic Potential and Charges of Multivalent Ionic Liquid Molecules. The Journal of Physical Chemistry B, 124(38), 8476–8486.
  • ResearchGate. (n.d.). Developing new molecular imaging probes for PET.
  • The Royal Society of Chemistry. (2013). A New Proton-Sponge Polymer Synthesized by RAFT Polymerization for Intracellular Delivery of Biotherapeutics.
  • CymitQuimica. (n.d.).
  • Journal of Chemical Education. (2001). The Finkelstein Reaction: Quantitative Reaction Kinetics of an SN2 Reaction Using Nonaqueous Conductivity. 78(8), 1104.
  • BenchChem. (n.d.).
  • Zhang, Y., & Lu, Z. (2010). Biomolecular electrostatics and solvation: a computational perspective. Expert opinion on drug discovery, 5(10), 943–958.
  • Leboeuf, M., Köster, A. M., Jug, K., & Salahub, D. R. (1999). Topological analysis of the molecular electrostatic potential. The Journal of Chemical Physics, 111(11), 4893-4905.
  • Sultan Qaboos University Journal For Science. (2016). Computational Study of Geometry, Solvation Free Energy, Dipole Moment, Polarizability, Hyperpolarizability and Molecular Properties of 2-Methylimidazole. 21(1), 29-40.
  • Vendeville, S., et al. (2020). Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1 H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2 H-imidazo[4,5- c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus. Journal of Medicinal Chemistry, 63(15), 8046–8058.

Sources

An In-depth Technical Guide to the Stability and Storage of 1-Bromo-3-methanesulfonylpropane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

1-Bromo-3-methanesulfonylpropane is a key bifunctional molecule employed in a variety of synthetic applications, particularly within the pharmaceutical and agrochemical industries. Its utility as a building block for introducing a sulfonyl-containing propyl chain necessitates a thorough understanding of its chemical stability and optimal storage conditions to ensure its integrity, reactivity, and the safety of its handling. This technical guide provides a comprehensive overview of the stability profile of this compound, detailing its degradation pathways, recommended storage and handling procedures, and methodologies for its analysis.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its appropriate handling and storage.

PropertyValueSource
Chemical Formula C₄H₉BrO₂S[1]
Molecular Weight 201.08 g/mol [1]
CAS Number 859940-73-1[1]
Appearance Colorless to light yellow liquid[2]
Boiling Point Not precisely determined, estimated to be highN/A
Melting Point Not availableN/A
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethylformamideGeneral chemical knowledge

graph "Molecular_Structure" {
layout=neato;
node [shape=plaintext];
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
Br [label="Br"];
S [label="S"];
O1 [label="O"];
O2 [label="O"];
C4 [label="C"];
H1 [label="H"];
H2 [label="H"];
H3 [label="H"];
H4 [label="H"];
H5 [label="H"];
H6 [label="H"];
H7 [label="H"];
H8 [label="H"];
H9 [label="H"];

C1 -- C2; C2 -- C3; C3 -- Br; C2 -- S; S -- O1 [style=double]; S -- O2 [style=double]; S -- C4;

C1 -- H1; C1 -- H2; C2 -- H3; C3 -- H4; C3 -- H5; C4 -- H6; C4 -- H7; C4 -- H8; C1 -- H9; }

Figure 1: Molecular Structure of this compound.

Stability Profile and Degradation Pathways

The stability of this compound is governed by the reactivity of its two primary functional groups: the alkyl bromide and the methanesulfonyl group.

Thermal Stability

The methanesulfonyl group, an acyclic aliphatic sulfone, imparts significant thermal stability to the molecule. Acyclic aliphatic sulfones are known to be thermally robust, with decomposition typically initiating at temperatures exceeding 350°C. This high thermal stability suggests that this compound is unlikely to undergo thermal degradation under standard laboratory and storage conditions.

Hydrolytic Stability

The primary degradation pathway of concern for this compound is the hydrolysis of the carbon-bromine bond. Bromoalkanes are susceptible to nucleophilic substitution by water, leading to the formation of the corresponding alcohol and hydrobromic acid.

Reaction: R-Br + H₂O → R-OH + HBr

Hydrolysis_Pathway This compound This compound 3-Methanesulfonylpropan-1-ol 3-Methanesulfonylpropan-1-ol This compound->3-Methanesulfonylpropan-1-ol H₂O (Nucleophilic Substitution) HBr HBr

Caption: Proposed hydrolytic degradation pathway.

Photochemical Stability

Organobromine compounds can undergo photolytic cleavage of the C-Br bond upon absorption of ultraviolet radiation, leading to the formation of radical species.[5] This process can initiate a cascade of secondary reactions, resulting in a complex mixture of degradation products. To maintain the integrity of this compound, it is crucial to protect it from light, especially high-energy UV sources.

Incompatibility

Oxidizing Agents: The sulfone group is generally resistant to further oxidation. However, strong oxidizing agents should be avoided as they may react with other parts of the molecule or impurities.[6]

Strong Bases: Strong bases can promote the elimination of HBr, leading to the formation of an unsaturated sulfone. They can also accelerate the hydrolysis of the alkyl bromide.

Strong Acids: While sulfones are relatively stable in acidic conditions, prolonged exposure to strong acids at elevated temperatures could potentially lead to cleavage of the C-S bond, although this is generally a high-energy process.

Recommended Storage and Handling

To ensure the long-term stability and quality of this compound, the following storage and handling guidelines are recommended:

  • Temperature: Store at room temperature (20-25°C). Avoid excessive heat.

  • Light: Store in a tightly sealed, amber glass bottle or other light-resistant container to prevent photodegradation.

  • Moisture: Protect from moisture to minimize hydrolysis. Store in a dry, well-ventilated area.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation.

  • Container: Use chemically resistant containers, such as glass or fluorinated polyethylene.

Handling Precautions:

This compound is classified as a hazardous substance. It is crucial to handle it with appropriate personal protective equipment (PPE) in a well-ventilated area or a chemical fume hood.

  • Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

  • Respiratory Protection: If working outside a fume hood or with large quantities, use a respirator with an appropriate organic vapor cartridge.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Experimental Protocols for Stability and Purity Assessment

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[3][4][5]

Forced_Degradation_Workflow cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) HPLC-UV/MS HPLC-UV/MS Acid Hydrolysis (e.g., 0.1 M HCl, 60°C)->HPLC-UV/MS Analyze Samples at Time Points GC-MS GC-MS Acid Hydrolysis (e.g., 0.1 M HCl, 60°C)->GC-MS Analyze Samples at Time Points Base Hydrolysis (e.g., 0.1 M NaOH, RT) Base Hydrolysis (e.g., 0.1 M NaOH, RT) Base Hydrolysis (e.g., 0.1 M NaOH, RT)->HPLC-UV/MS Analyze Samples at Time Points Base Hydrolysis (e.g., 0.1 M NaOH, RT)->GC-MS Analyze Samples at Time Points Oxidative (e.g., 3% H₂O₂, RT) Oxidative (e.g., 3% H₂O₂, RT) Oxidative (e.g., 3% H₂O₂, RT)->HPLC-UV/MS Analyze Samples at Time Points Oxidative (e.g., 3% H₂O₂, RT)->GC-MS Analyze Samples at Time Points Thermal (e.g., 80°C) Thermal (e.g., 80°C) Thermal (e.g., 80°C)->HPLC-UV/MS Analyze Samples at Time Points Thermal (e.g., 80°C)->GC-MS Analyze Samples at Time Points Photolytic (e.g., UV lamp) Photolytic (e.g., UV lamp) Photolytic (e.g., UV lamp)->HPLC-UV/MS Analyze Samples at Time Points Photolytic (e.g., UV lamp)->GC-MS Analyze Samples at Time Points This compound Sample This compound Sample This compound Sample->Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Expose to This compound Sample->Base Hydrolysis (e.g., 0.1 M NaOH, RT) Expose to This compound Sample->Oxidative (e.g., 3% H₂O₂, RT) Expose to This compound Sample->Thermal (e.g., 80°C) Expose to This compound Sample->Photolytic (e.g., UV lamp) Expose to Identify Degradation Products Identify Degradation Products HPLC-UV/MS->Identify Degradation Products Determine Degradation Pathways Determine Degradation Pathways HPLC-UV/MS->Determine Degradation Pathways Validate Stability-Indicating Method Validate Stability-Indicating Method HPLC-UV/MS->Validate Stability-Indicating Method GC-MS->Identify Degradation Products GC-MS->Determine Degradation Pathways GC-MS->Validate Stability-Indicating Method

Caption: Workflow for forced degradation studies.

Protocol for Hydrolytic Stability Assessment:

  • Prepare Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in acidic (0.1 M HCl), neutral (water), and basic (0.1 M NaOH) media.

  • Incubate: Store the solutions at a controlled temperature (e.g., 40°C or 60°C).

  • Sample Collection: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize and Analyze: Neutralize the acidic and basic samples before analysis by a validated stability-indicating HPLC method.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for determining the purity of this compound and detecting non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Sample Preparation:

  • Accurately weigh and dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.

Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities and potential degradation products.

Instrumentation:

  • GC system coupled to a Mass Spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Chromatographic Conditions:

  • Carrier Gas: Helium

  • Inlet Temperature: 250°C

  • Oven Program: Start at 50°C, ramp to 280°C.

  • MS Detector: Electron Ionization (EI) mode, scanning from m/z 40 to 400.

Sample Preparation:

  • Dilute the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to an appropriate concentration.

Conclusion

This compound is a thermally stable compound, with its primary degradation pathways being hydrolysis and photolysis of the alkyl bromide moiety. By adhering to the recommended storage and handling procedures, its integrity can be maintained for extended periods. The implementation of robust analytical methods, such as HPLC and GC-MS, is crucial for monitoring its purity and ensuring its suitability for synthetic applications. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to confidently and safely utilize this important chemical intermediate.

References

  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Forced Degradation Protocol Templates for FDA, EMA and MHRA Inspections. LinkedIn. [Link]
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Forced Degrad
  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
  • HPLC Determination of Allyl Bromide on Newcrom R1 Column. SIELC Technologies. [Link]
  • Investigation of the rates of hydrolysis of halogenoalkanes. Edexcel A-Level Chemistry. [Link]
  • Hydrolysis of Halogenoalkanes (Edexcel A Level Chemistry): Revision Note. Save My Exams. [Link]
  • PubChem. This compound.
  • ACS GCI Pharmaceutical Roundtable.
  • Equilibrium and Kinetics of Bromine Hydrolysis. PubMed. [Link]
  • Wikipedia. Sulfone.
  • HPLC Methods for analysis of Bromide ion.
  • Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers. RSC Publishing. [Link]
  • Solutions for Pharmaceutical Impurities. Shimadzu. [Link]
  • Bridging Analytical Gaps: Identification of GC/MS Impurities
  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research. [Link]
  • Bromide. SIELC Technologies. [Link]
  • A Simple and Sensitive GC-MS Method for the Determination of Seven Potential Genotoxic Impurities in Cilastatin Sodium Drug Substance. International Journal of Pharmaceutical Sciences and Research. [Link]
  • Determining Wavelength-Dependent Quantum Yields of Photodegradation: Importance of Experimental Setup and Reference Values for Actinometers. RSC Publishing. [Link]
  • (ENGLISH) QUANTUM YIELD REASONS FOR HIGH LOW PRIMARY SECONDARY PROCESS FACTORS AFFECT QUANTUM YIELD. YouTube. [Link]
  • A Validated GC-MS Method for the Determination of Genotoxic Impurities in Divalproex Sodium Drug Substance.
  • Base‐Mediated Radical Borylation of Alkyl Sulfones. PMC - NIH. [Link]
  • metal- and photocatalytic approaches for C–S bond functionalization of sulfones. RSC Publishing. [Link]
  • Photochemistry: Quantum Yield, reasons for high & low quantum yield. YouTube. [Link]
  • Alkyl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. [Link]
  • Alkyl sulfone substrate scope.

Sources

Introduction: Unveiling a Versatile Bifunctional Reagent

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Key Reactive Sites in 1-Bromo-3-methanesulfonylpropane

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic design of molecular building blocks is paramount. This compound emerges as a reagent of significant interest, offering a unique combination of functionalities within a compact, three-carbon chain. Its structure incorporates a terminal alkyl bromide, a classic electrophilic site for nucleophilic substitution, and a chemically robust methanesulfonyl (mesyl) group. This dual-functionality allows it to act as a versatile synthon for introducing the 3-(methylsulfonyl)propyl moiety into a wide array of molecular scaffolds.

This guide provides an in-depth analysis of the principal reactive sites of this compound, grounded in fundamental chemical principles. We will explore the causality behind its reactivity, present field-proven experimental protocols, and underscore the practical considerations essential for its effective use in research and development.

Table 1: Physicochemical Properties of this compound [1][2]

PropertyValue
IUPAC Name 1-bromo-3-methylsulfonylpropane
CAS Number 859940-73-1
Molecular Formula C₄H₉BrO₂S
Molecular Weight 201.08 g/mol
Appearance Colorless to yellowish liquid
SMILES CS(=O)(=O)CCCBr
InChIKey BNECODFCHDCLDN-UHFFFAOYSA-N

Part 1: The Primary Electrophilic Center - The C1-Bromine Bond

The most significant locus of reactivity in this compound is the terminal carbon atom bonded to the bromine. This site is the cornerstone of the molecule's utility as an alkylating agent.

The Principle of Reactivity: Electrophilicity and the Leaving Group

The reactivity of the C1-Br bond is governed by two core electronic factors:

  • Bond Polarization: Bromine is significantly more electronegative than carbon. This disparity creates a permanent dipole in the C-Br bond, with the bromine atom bearing a partial negative charge (δ-) and, crucially, the C1 carbon atom bearing a partial positive charge (δ+). This electron-deficient carbon is an electrophile , making it an attractive target for electron-rich species (nucleophiles).[3][4]

  • Leaving Group Ability: For a substitution reaction to occur, the bond between the carbon and the leaving group must be broken. The bromide ion (Br⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HBr). Its stability as an independent, negatively charged ion in solution facilitates its departure from the carbon center.[5]

Dominant Reaction Pathway: The Sₙ2 Mechanism

Given that the electrophilic carbon is primary (bonded to only one other carbon), its reactions with nucleophiles proceed almost exclusively through the bimolecular nucleophilic substitution (Sₙ2) mechanism .[5][6]

Causality of the Sₙ2 Pathway: The Sₙ2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This "backside attack" is sterically unhindered for a primary halide like this compound, allowing the nucleophile easy access to the C1 carbon. The alternative Sₙ1 pathway, which involves the formation of a carbocation intermediate, is highly unfavorable for primary systems due to the inherent instability of a primary carbocation.[6][7]

Caption: Inductive electron withdrawal by the sulfonyl group.

Role in Drug Development

In medicinal chemistry, the introduction of a sulfone moiety is a common strategy to enhance a compound's physicochemical properties. The methanesulfonyl group is highly polar and can act as a hydrogen bond acceptor, often improving aqueous solubility and metabolic stability, and facilitating strong interactions with biological targets. This compound provides a direct and efficient route to incorporate the -(CH₂)₃SO₂CH₃ fragment, a valuable pharmacophore, into drug candidates.

Part 3: Practical Application - A Validated Alkylation Protocol

The true value of a reagent is realized through its practical application. The following protocol details a general, self-validating procedure for the Sₙ2 alkylation of a generic amine nucleophile, a common transformation in the synthesis of pharmaceutical intermediates.

Experimental Workflow: N-Alkylation of a Primary Amine

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve amine (1.0 eq) & base (1.5 eq) in DMF prep2 Add this compound (1.1 eq) prep1->prep2 react1 Heat to 60-80 °C prep2->react1 react2 Monitor by TLC/LC-MS until SM consumed react1->react2 workup1 Cool, dilute with water react2->workup1 workup2 Extract with Ethyl Acetate (3x) workup1->workup2 workup3 Wash organic layer with brine workup2->workup3 workup4 Dry (Na₂SO₄), filter, concentrate workup3->workup4 purify Purify by column chromatography workup4->purify

Caption: Workflow for a typical N-alkylation reaction.

Detailed Step-by-Step Methodology

Objective: To synthesize N-[3-(methylsulfonyl)propyl]amine derivative.

Materials:

  • Primary or secondary amine (1.0 equivalent)

  • This compound (1.05 - 1.2 equivalents)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 - 2.0 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate, Water (deionized), Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle, condenser, separatory funnel

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the amine (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.5 M. Stir the resulting suspension.

  • Reagent Addition: Add this compound (1.1 eq) to the mixture dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C. The choice of temperature depends on the nucleophilicity of the amine; less reactive amines may require higher temperatures.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-12 hours).

  • Workup (Quenching & Extraction): Once complete, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash them with water, followed by brine, to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.

Trustworthiness - Why this protocol works:

  • Solvent: A polar aprotic solvent like DMF is used because it effectively dissolves the reactants but does not solvate the nucleophile excessively, preserving its reactivity. [7]* Base: An inorganic base like K₂CO₃ is used to deprotonate the amine (if it's a salt) or to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

  • Excess Reagent: A slight excess of the alkylating agent ensures complete consumption of the potentially more valuable amine starting material.

Part 4: Safety and Handling

Scientific integrity demands a commitment to safety. This compound is an irritant and requires careful handling.

  • Hazards Identification (GHS): Causes skin irritation (H315), may cause serious eye damage/irritation (H318/H319), and may cause respiratory irritation (H335). [1]* Handling Precautions:

    • Always handle this chemical in a well-ventilated chemical fume hood. [8] * Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). [9] * Avoid inhalation of vapors and contact with skin and eyes. [8] * Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically designed synthetic tool whose reactivity is dominated by the electrophilic C1 carbon, which readily undergoes Sₙ2 reactions. The stability and electronic influence of the terminal methanesulfonyl group complement this reactivity, making the molecule an excellent building block for introducing the 3-(methylsulfonyl)propyl group. A thorough understanding of these reactive principles, coupled with safe and robust experimental design, enables researchers, scientists, and drug development professionals to fully leverage its synthetic potential.

References

  • Title: this compound | C4H9BrO2S | CID 51892082 Source: PubChem URL:[Link]
  • Title: 1-Bromo-3-(methylsulfanyl)propane | C4H9BrS | CID 11446563 Source: PubChem URL:[Link]
  • Title: Sulfonyl Protective Groups Source: Chem-Station Intern
  • Title: Methanesulfonyl chloride - Wikipedia Source: Wikipedia URL:[Link]
  • Title: (a) Interpretation: Equation for the substitution reaction of 1-bromo-3-m.. Source: Filo URL:[Link]
  • Title: this compound (C4H9BrO2S) Source: PubChemLite URL:[Link]
  • Title: 1-BroMo-3-(Methylsulfonyl)propane Source: LookChem URL:[Link]
  • Title: 1-Bromo-3-Phenylpropane Reaction Source: Bartleby.com URL:[Link]
  • Title: The Chemical Reactivity of 1-Bromo-3-methoxypropane in Pharmaceutical Intermediates Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Use of 1-Bromo-3-methanesulfonylpropane in Alkylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the use of 1-bromo-3-methanesulfonylpropane as a versatile alkylating agent. This document elucidates the underlying chemical principles, offers step-by-step experimental procedures for various nucleophilic substrates, and furnishes practical insights into reaction optimization and safety considerations. By integrating mechanistic understanding with field-proven methodologies, this guide serves as an authoritative resource for the strategic incorporation of the 3-(methylsulfonyl)propyl moiety into diverse molecular architectures, a common objective in medicinal chemistry and materials science.

Introduction: The Strategic Utility of this compound

This compound, a bifunctional molecule, has emerged as a valuable reagent for introducing the 3-(methylsulfonyl)propyl group into organic molecules. This moiety is of significant interest in pharmaceutical development due to the properties conferred by the sulfone group. The methylsulfonyl group is a strong hydrogen bond acceptor and is metabolically stable, which can enhance the solubility, permeability, and metabolic profile of drug candidates.

The reagent's structure features a primary alkyl bromide, which serves as a competent electrophile for nucleophilic substitution, and a terminal methylsulfonyl group that remains intact during the alkylation process. The electron-withdrawing nature of the sulfone group can subtly influence the reactivity of the alkyl bromide, though it primarily acts as a stable, polar functional group in the final product. This guide will detail its application in the alkylation of a range of important nucleophiles, including nitrogen, sulfur, oxygen, and carbon-based systems.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 859940-73-1
Molecular Formula C₄H₉BrO₂S
Molecular Weight 201.08 g/mol
Appearance Liquid, viscous liquid, or solid
Storage Inert atmosphere, 2-8°C

Core Principles and Mechanism of Alkylation

The primary application of this compound lies in its role as an electrophile in bimolecular nucleophilic substitution (SN2) reactions. The carbon atom bonded to the bromine is electron-deficient and susceptible to attack by an electron-rich nucleophile.

The general mechanism involves the backside attack of the nucleophile on the carbon bearing the bromide leaving group. This concerted process leads to the formation of a new bond between the nucleophile and the propyl chain and the simultaneous cleavage of the carbon-bromine bond. The reaction proceeds with an inversion of stereochemistry if the carbon were chiral, though in this case, it is achiral.

SN2_Mechanism Nu Nu:⁻ Reagent Br-CH₂-CH₂-CH₂-SO₂-CH₃ Nu->Reagent Backside Attack TS [Nu---CH₂(Br)---CH₂-CH₂-SO₂-CH₃]⁻ Reagent->TS Product Nu-CH₂-CH₂-CH₂-SO₂-CH₃ TS->Product Bond Formation LeavingGroup Br⁻ TS->LeavingGroup Bond Cleavage

Caption: Generalized SN2 mechanism for the alkylation of a nucleophile (Nu:⁻) with this compound.

The success of the alkylation is contingent on several factors: the nucleophilicity of the substrate, the choice of base (if required to deprotonate the nucleophile), the solvent system, and the reaction temperature. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (ACN), or dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Store the reagent under an inert atmosphere at 2-8°C to ensure its stability.

Experimental Protocols

The following protocols are provided as detailed guides for the alkylation of various classes of nucleophiles. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

N-Alkylation: Synthesis of Substituted Amines and Heterocycles

Nitrogen nucleophiles, such as primary and secondary amines, and the nitrogen atoms of heterocyclic systems like indoles and pyrazoles, are common substrates for alkylation. A base is often required to deprotonate the N-H bond, increasing the nucleophilicity of the nitrogen atom.

Case Study: N-Alkylation of an Indole Derivative

A key step in the synthesis of the respiratory syncytial virus (RSV) fusion inhibitor, JNJ-53718678, involves the N-alkylation of a substituted indole with 1-bromo-3-(methylsulfonyl)propane[1][2]. This serves as an excellent, field-proven protocol.

Protocol 4.1.1: N-Alkylation of 5-Chloro-1H-indole-2-carboxylate

  • Reactants:

    • Methyl 5-chloro-1H-indole-2-carboxylate

    • 1-Bromo-3-(methylsulfonyl)propane

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (ACN)

  • Procedure:

    • To a solution of methyl 5-chloro-1H-indole-2-carboxylate (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

    • Add 1-bromo-3-(methylsulfonyl)propane (1.2 eq) to the suspension.

    • Heat the reaction mixture to reflux (approximately 82°C) and stir vigorously.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

  • Causality and Optimization:

    • Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the indole N-H (pKa ≈ 17 in DMSO) to generate the nucleophilic indolide anion. Stronger bases like sodium hydride (NaH) can also be used, often in a solvent like DMF, and may allow for lower reaction temperatures.

    • Solvent: Acetonitrile is a suitable polar aprotic solvent for this reaction. DMF is an alternative that can often accelerate SN2 reactions due to its higher polarity and boiling point.

    • Temperature: Refluxing conditions are used to ensure a reasonable reaction rate. For more reactive amines or with stronger bases, the reaction may proceed at room temperature.

S-Alkylation: Synthesis of Thioethers (Sulfides)

Thiols are excellent nucleophiles and readily undergo S-alkylation. The corresponding thiolate, generated by deprotonation with a mild base, is a potent nucleophile.

Protocol 4.2.1: General Procedure for S-Alkylation of a Thiol

  • Reactants:

    • Thiol (e.g., thiophenol, benzyl mercaptan)

    • 1-Bromo-3-(methylsulfonyl)propane

    • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

    • Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the thiol (1.0 eq) in anhydrous DMF.

    • If using K₂CO₃, add 1.5 eq of the base to the solution. If using NaH (60% dispersion in oil), add 1.1 eq portion-wise at 0°C and allow the mixture to stir for 30 minutes at this temperature.

    • Add 1-bromo-3-(methylsulfonyl)propane (1.1 eq) dropwise to the mixture.

    • Allow the reaction to warm to room temperature and stir for 2-8 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction by carefully adding water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Causality and Optimization:

    • Nucleophilicity: Thiolates are generally more nucleophilic than their corresponding alkoxides, often leading to faster and cleaner reactions.

    • Base Selection: The choice of base depends on the acidity of the thiol. For aliphatic thiols (pKa ≈ 10-11), K₂CO₃ is often sufficient. For less acidic thiols, a stronger base like NaH may be necessary.

O-Alkylation: Synthesis of Ethers

Phenols and alcohols can be alkylated to form ethers. Deprotonation to the corresponding alkoxide or phenoxide is necessary to enhance nucleophilicity.

Protocol 4.3.1: General Procedure for O-Alkylation of a Phenol

  • Reactants:

    • Phenol derivative

    • 1-Bromo-3-(methylsulfonyl)propane

    • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Procedure:

    • To a solution of the phenol (1.0 eq) in DMF or ACN, add the base (1.5 eq).

    • Stir the mixture at room temperature for 15-30 minutes.

    • Add 1-bromo-3-(methylsulfonyl)propane (1.2 eq).

    • Heat the reaction mixture to 60-80°C and stir for 6-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with water, then brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Causality and Optimization:

    • Base: Cesium carbonate is often superior for O-alkylation of phenols, leading to higher yields and faster reaction rates, a phenomenon known as the "cesium effect". K₂CO₃ is a more economical alternative.

    • C- vs. O-Alkylation: For phenols, there is a possibility of competing C-alkylation at the ortho and para positions. O-alkylation is generally favored under conditions of kinetic control (strong base, polar aprotic solvent).

C-Alkylation: Synthesis of Substituted Active Methylene Compounds

Carbanions generated from active methylene compounds (e.g., malonic esters, β-ketoesters) are soft nucleophiles that readily participate in SN2 reactions.

Protocol 4.4.1: Alkylation of Diethyl Malonate

  • Reactants:

    • Diethyl malonate

    • 1-Bromo-3-(methylsulfonyl)propane

    • Sodium ethoxide (NaOEt)

    • Anhydrous ethanol (EtOH)

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.0 eq) to anhydrous ethanol.

    • Once all the sodium has reacted, cool the solution to room temperature and add diethyl malonate (1.0 eq) dropwise.

    • Stir the resulting solution for 30 minutes to ensure complete formation of the enolate.

    • Add 1-bromo-3-(methylsulfonyl)propane (1.0 eq) dropwise via the addition funnel.

    • Heat the reaction mixture to reflux and maintain for 4-8 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Cool the reaction mixture, and remove the ethanol under reduced pressure.

    • Partition the residue between water and diethyl ether.

    • Separate the layers and extract the aqueous phase with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by vacuum distillation or flash column chromatography.

  • Causality and Optimization:

    • Dialkylation: A common side reaction is dialkylation. To favor mono-alkylation, use a 1:1 stoichiometry of the enolate to the alkylating agent. Using a slight excess of the malonate can also suppress dialkylation.

    • Base/Solvent System: The base should correspond to the ester's alcohol portion (e.g., NaOEt for ethyl esters) to prevent transesterification.

Summary of Reaction Conditions

The following table summarizes typical conditions for the alkylation of various nucleophiles with this compound.

Table 2: Representative Reaction Conditions for Alkylation

Nucleophile ClassExample NucleophileBaseSolventTemperatureTypical Time
N-Nucleophiles IndoleK₂CO₃ACNReflux4-12 h
Secondary AmineK₂CO₃, Et₃NDMFRT - 60°C2-24 h
S-Nucleophiles ThiophenolK₂CO₃DMFRT2-8 h
O-Nucleophiles 4-ChlorophenolCs₂CO₃DMF60-80°C6-24 h
C-Nucleophiles Diethyl MalonateNaOEtEtOHReflux4-8 h

Experimental Workflow Visualization

Experimental_Workflow Start Start: Assemble Reactants (Nucleophile, Solvent, Base) BaseAdd Deprotonation (if required) Stir at 0°C or RT Start->BaseAdd AlkylatingAgent Add this compound (dropwise) BaseAdd->AlkylatingAgent Reaction Reaction (Stir at specified temperature) AlkylatingAgent->Reaction Monitor Monitor Progress (TLC, LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup (Quench, Extract, Wash, Dry) Monitor->Workup Complete Purify Purification (Column Chromatography / Distillation) Workup->Purify End End: Pure Product Characterization (NMR, MS) Purify->End

Caption: A typical experimental workflow for an alkylation reaction using this compound.

Conclusion

This compound is a highly effective and versatile reagent for the introduction of the 3-(methylsulfonyl)propyl moiety into a wide range of organic molecules. The protocols detailed herein demonstrate its utility in the SN2 alkylation of nitrogen, sulfur, oxygen, and carbon nucleophiles. By understanding the core mechanistic principles and carefully selecting the appropriate base, solvent, and temperature, researchers can achieve high yields of the desired alkylated products. The strategic use of this reagent will undoubtedly continue to contribute to the advancement of drug discovery and materials science.

References

  • Vendeville, S., Tahri, A., Hu, L., et al. (2020). Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus. Journal of Medicinal Chemistry, 63(15), 8046–8058. [Link]
  • ResearchGate. (2020). Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one (JNJ-53718678)
  • Chem Help ASAP. (2019).
  • NIH. (2010). Thiol-thiol cross-clicking using bromo-ynone reagents. PMC. [Link]
  • Pearson+. (n.d.). Draw the products of the following reactions: e.
  • Organic Syntheses. (n.d.). Malonic acid, bromo-, ethyl ester. [Link]
  • SciSpace. (n.d.). Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. [Link]
  • ResearchGate. (n.d.). Scheme 5.
  • Google Patents. (n.d.).
  • MDPI. (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. [Link]
  • Der Pharma Chemica. (n.d.). Synthesis of 1-(Methylsulfonylmethyl)

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions with 1-Bromo-3-methanesulfonylpropane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Versatility of a Bifunctional Reagent

1-Bromo-3-methanesulfonylpropane is a valuable bifunctional reagent in modern organic synthesis. Its structure, featuring a primary alkyl bromide and a methanesulfonyl group, allows for a range of selective transformations. The presence of the bromine atom provides a reactive site for nucleophilic substitution, enabling the introduction of the 3-methanesulfonylpropyl moiety into a variety of molecular scaffolds. This functional group is of particular interest in medicinal chemistry due to the prevalence of sulfones in numerous therapeutic agents, where they can act as metabolic stabilizers, hydrogen bond acceptors, and modulators of physicochemical properties[1][2][3].

This guide provides an in-depth exploration of the nucleophilic substitution reactions of this compound, offering both mechanistic insights and practical, field-tested protocols for its application in research and development.

Mechanistic Considerations: The Role of the Methanesulfonyl Group

The primary alkyl bromide structure of this compound strongly favors the SN2 (Substitution Nucleophilic, Bimolecular) mechanism for its nucleophilic substitution reactions. In an SN2 reaction, the nucleophile attacks the electrophilic carbon atom bearing the bromine in a concerted, single-step process, leading to the displacement of the bromide leaving group.

The methanesulfonyl (mesyl) group, being strongly electron-withdrawing, exerts an inductive effect on the propyl chain. This effect, however, is not anticipated to significantly alter the fundamental SN2 pathway for a primary bromide. The reaction rate is primarily influenced by factors such as the strength of the nucleophile, the choice of solvent, and the reaction temperature[4]. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they effectively solvate the counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity[5].

Visualizing the SN2 Reaction Pathway

Caption: SN2 mechanism for the reaction of this compound.

Summary of Nucleophilic Substitution Reactions

The following table summarizes various nucleophilic substitution reactions that can be performed with this compound, providing a starting point for reaction design.

Nucleophile TypeExample NucleophileSolventBase (if required)Typical Temperature (°C)Product Type
N-Nucleophiles Primary/Secondary AmineDMF, AcetonitrileK₂CO₃, Et₃N25 - 80Substituted Amine
Azide (e.g., NaN₃)DMF/H₂O-80 - 100Alkyl Azide
PhthalimideDMFK₂CO₃80 - 120N-Alkylated Phthalimide
S-Nucleophiles Thiol (e.g., Thiophenol)DMF, EthanolK₂CO₃, NaH25 - 60Thioether (Sulfide)
ThioureaEthanol-RefluxIsothiouronium Salt
O-Nucleophiles Phenoxide (from Phenol)DMF, AcetoneK₂CO₃, NaH25 - 80Aryl Ether
Carboxylate (e.g., AcO⁻)DMF-60 - 100Ester
C-Nucleophiles Cyanide (e.g., NaCN)DMSO, DMF-50 - 90Nitrile
Malonic Ester EnolateTHF, DMFNaH, NaOEt25 - RefluxDialkylated Malonic Ester

Experimental Protocols

The following protocols are provided as detailed, self-validating guides for common nucleophilic substitution reactions with this compound. These are representative procedures and may require optimization based on the specific substrate and desired outcome.

Protocol 1: Synthesis of N-Aryl-3-methanesulfonylpropan-1-amine

This protocol details the reaction with an aniline derivative, a common transformation in the synthesis of pharmaceutical intermediates.

Materials:

  • This compound

  • Substituted Aniline (e.g., 4-fluoroaniline)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline (1.0 equivalent) and anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0 equivalents) to the stirred solution.

  • Add this compound (1.2 equivalents) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Validation: The crude product can be purified by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of a Thioether Derivative

This protocol describes the reaction with a thiol, a key transformation for the synthesis of sulfur-containing compounds.

Materials:

  • This compound

  • Thiophenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve thiophenol (1.1 equivalents) in anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

  • Add this compound (1.0 equivalent) to the mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Checkpoint: Monitor the reaction by TLC. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Quench the reaction by adding water.

  • Extract the product with diethyl ether (3 x volume of aqueous layer).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Validation: Purify the crude product by column chromatography if necessary and confirm the structure by spectroscopic methods.

General Experimental Workflow

Experimental_Workflow A Reagent Preparation (Flask under N₂/Ar) B Addition of Nucleophile, Solvent, and Base (if needed) A->B C Addition of This compound B->C D Reaction at Controlled Temperature C->D E Reaction Monitoring (TLC, LC-MS) D->E F Work-up (Quenching, Extraction) E->F Reaction Complete G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Sources

Application Notes and Protocols: 1-Bromo-3-methanesulfonylpropane in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 1-Bromo-3-methanesulfonylpropane in Medicinal Chemistry

This compound is a bifunctional reagent of significant interest in the construction of complex pharmaceutical intermediates. Its chemical architecture, featuring a terminal bromine atom and a methanesulfonyl group, offers medicinal chemists a versatile tool for introducing a propan-1-sulfonylmethyl moiety into a target molecule. The bromine atom serves as a reactive handle for nucleophilic substitution, allowing for the formation of stable carbon-heteroatom or carbon-carbon bonds. Concurrently, the methanesulfonyl group, a bioisostere for other functionalities, can influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API), potentially enhancing solubility, metabolic stability, and target binding affinity.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of key pharmaceutical intermediates, with a particular focus on its utility in constructing the side chains of azole antifungal agents.

Physicochemical Properties of this compound

A thorough understanding of the reagent's properties is paramount for its effective and safe use in synthesis.

PropertyValueSource
Molecular Formula C₄H₉BrO₂S[1]
Molecular Weight 201.08 g/mol [1]
Appearance Liquid, viscous liquid, or solid[2]
CAS Number 859940-73-1[1]
Storage Inert atmosphere, 2-8°C[2]

Core Application: Alkylation Reactions in Azole Antifungal Synthesis

A primary application of this compound lies in the alkylation of nucleophilic moieties, such as phenols and amines, which are common precursors in the synthesis of various APIs. The azole antifungal drugs, such as Itraconazole and Posaconazole, feature complex side chains that are often assembled through the coupling of a core heterocyclic structure with a substituted alkyl chain.[3][4]

The synthesis of these drugs frequently involves the reaction of a piperazine-containing intermediate with an alkylating agent that introduces the remainder of the side chain.[5] While many reported syntheses utilize sulfonate esters as the leaving group on the alkyl chain, this compound represents a readily available and highly reactive alternative for achieving the same synthetic transformation.

Reaction Mechanism: Nucleophilic Substitution

The key chemical transformation is a classical SN2 reaction. A nucleophile, typically a deprotonated phenol or a secondary amine (like a piperazine nitrogen), attacks the electrophilic carbon atom attached to the bromine. The methanesulfonyl group is electronically withdrawing, which can influence the reactivity of the molecule, but it is sufficiently distant from the reaction center so as not to sterically hinder the nucleophilic attack.

SN2_Mechanism Nu Nu:⁻ Reagent Br-CH₂-CH₂-CH₂-SO₂CH₃ Nu->Reagent Sɴ2 Attack TS [Nu---CH₂(Br)---CH₂-CH₂-SO₂CH₃]⁻ Reagent->TS Product Nu-CH₂-CH₂-CH₂-SO₂CH₃ TS->Product LeavingGroup Br⁻ TS->LeavingGroup Loss of Leaving Group

Caption: Generalized SN2 mechanism for the alkylation of a nucleophile (Nu:⁻) with this compound.

Experimental Protocol: Synthesis of a Key Itraconazole Side-Chain Intermediate

The following protocol describes a representative procedure for the N-alkylation of a key piperazine intermediate in the synthesis of Itraconazole. This protocol is based on established methods for similar alkylations reported in the synthesis of azole antifungals.[5][6]

Reaction: N-alkylation of 2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one with this compound.

Experimental_Workflow start Combine piperazine intermediate, K₂CO₃, and DMF in a flask. heat Heat the mixture to 60-80°C with stirring. start->heat add_reagent Add this compound dropwise. heat->add_reagent react Maintain temperature and stir for 4-8 hours. Monitor reaction by TLC/LC-MS. add_reagent->react workup Cool to room temperature. Quench with water. react->workup extract Extract with an organic solvent (e.g., Ethyl Acetate). workup->extract wash Wash organic layer with brine. extract->wash dry Dry over anhydrous Na₂SO₄. wash->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify the crude product by column chromatography. concentrate->purify end_node Characterize the final product. purify->end_node

Caption: Step-by-step workflow for the synthesis of an Itraconazole side-chain intermediate.

Materials and Reagents:
  • 2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one (Itraconazole intermediate IT-VIII)

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the piperazine intermediate (1.0 equivalent) and anhydrous potassium carbonate (2.0-3.0 equivalents).

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the piperazine intermediate.

  • Stir the suspension under a nitrogen atmosphere and heat to 60-80 °C.

  • In a separate flask, dissolve this compound (1.1-1.5 equivalents) in a small amount of anhydrous DMF.

  • Add the solution of this compound dropwise to the heated reaction mixture over 30 minutes.

  • Maintain the reaction temperature and stir for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-alkylated product.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

Conclusion

This compound is a valuable and reactive building block for the synthesis of pharmaceutical intermediates. Its utility in the alkylation of phenols and amines, particularly in the construction of the side chains of complex APIs like Itraconazole, makes it a reagent of considerable interest. The protocol provided herein, based on established chemical principles, offers a reliable starting point for researchers to explore the applications of this versatile compound in their drug discovery and development programs.

References

  • PubChem. This compound.
  • PubChem. 1-Bromo-3-(methylsulfanyl)propane.
  • Johnstone, R., & Rose, M. (1979). A rapid, simple, and mild procedure for alkylation of phenols, alcohols, amides and acids. Tetrahedron, 35, 2169-2173.
  • Ma, Q., Chakraborty, D., Faglioni, F., Muller, R. P., Goddard, W. A., Harris, T., Campbell, C., & Tang, Y. (2006). Alkylation of phenol: a mechanistic view. The Journal of Physical Chemistry A, 110(6), 2246–2252. [Link]
  • Kuninobu, Y., Yamamoto, M., Nishi, M., Yamamoto, T., Matsuki, T., Murai, M., & Takai, K. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols. Organic Syntheses, 94, 280-291. [Link]
  • Jain, A. K., & Kumar, A. (2010). Design, synthesis, and in vitro antifungal evaluation of novel triazole derivatives bearing alkynyl side chains. Bioorganic & Medicinal Chemistry Letters, 20(19), 5769–5773.
  • Li, Y., Zhang, Y., Wang, Y., Zhang, Y., & Liu, Z. (2010). Synthesis and Antifungal Evaluation of Novel Triazole Derivatives as Inhibitors of Cytochrome P450 14alpha-demethylase. European Journal of Medicinal Chemistry, 45(10), 4435-4445. [Link]
  • Wang, X., Li, Y., Zhang, Y., & Liu, Z. (2022). Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole. RSC Medicinal Chemistry, 13(10), 1234-1241. [Link]
  • Zhang, M., Chen, Y., Li, Y., & Liu, Z. (2019). Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration. RSC Advances, 9(43), 25089-25101. [Link]
  • Bell, A. S., et al. (2007). Triazole Antifungals. In The Art of Drug Synthesis (pp. 1-276). John Wiley & Sons, Inc.
  • European Patent Office. (2015). Itraconazole analogues and methods of use thereof (EP 3099679 B1). [Link]
  • Google Patents. (2010).
  • Ahn, C. I., Myoung, Y. C., Choi, H. Y., & Kim, S. J. (1999). A highly efficient synthesis of itraconazole intermediates and their analogues. Journal of the Korean Chemical Society, 43(6), 676-681.
  • Drugs.com. (n.d.).
  • National Center for Biotechnology Information. (2015). Alkylating Agents. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]
  • Google Patents. (2010). Synthesis method and purification method of itraconazole (CN101775009B).
  • Telangana State Industrial Project Approval and Self-Certification System. (n.d.). Itraconazole Brief Manufacturing Process. [Link]
  • Google Patents. (2009).
  • ResearchGate. (2015). Synthesis of posaconazole. [Link]
  • Google Patents. (2016).
  • Google Patents. (2012).
  • Google Patents. (2006). CIS-itraconazole crystalline forms and related processes, pharmaceutical compositions and methods (US7078526B2).
  • ResearchGate. (2013). 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. [Link]
  • PrepChem. (n.d.). Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine. [Link]
  • Google Patents. (2005). Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine (CN1616440A).
  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1556. [Link]
  • PubMed Central (PMC). (2017). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. Chemistry & Biodiversity, 14(10), e1700201. [Link]

Sources

Application Notes and Protocols for the Introduction of a Methanesulfonylpropyl Group using 1-Bromo-3-methanesulfonylpropane

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The methanesulfonyl functional group is a cornerstone in modern medicinal chemistry, prized for its ability to enhance the pharmacological profile of drug candidates. This document provides a comprehensive guide for researchers on the effective use of 1-Bromo-3-methanesulfonylpropane, a key reagent for introducing the methanesulfonylpropyl moiety onto various nucleophilic scaffolds. We delve into the underlying chemical principles, provide detailed, field-tested protocols for the alkylation of amines, thiols, and phenols, and offer practical guidance on reaction optimization and troubleshooting. This guide is designed to empower chemists in drug discovery and development to leverage this versatile building block with confidence and precision.

Introduction: The Strategic Role of the Methanesulfonyl Group in Drug Design

The sulfonyl functional group, particularly the methylsulfone motif, is a highly valued component in the design of therapeutic agents.[1] Its prevalence in marketed drugs and clinical candidates stems from a unique combination of physicochemical properties that are highly advantageous for drug-likeness. The methanesulfonyl group is a powerful electron-withdrawing moiety, is exceptionally stable against hydrolysis, and is resistant to metabolic reduction.[1]

Key strategic advantages of incorporating a methanesulfonyl group include:

  • Hydrogen Bonding: The sulfone oxygens act as strong hydrogen bond acceptors, while the N-H of a sulfonamide can be a hydrogen bond donor, facilitating critical interactions with biological targets like enzyme active sites.[2]

  • Bioisosterism: The group can serve as a bioisostere for other functionalities, such as carboxylic acids or phenols, potentially improving pharmacokinetic properties while maintaining or enhancing biological activity.[2]

  • Solubility and Lipophilicity: Introduction of the polar sulfone group can modulate a molecule's lipophilicity, often improving aqueous solubility and overall ADME (absorption, distribution, metabolism, and excretion) properties.[1]

  • Metabolic Stability: The sulfone moiety is generally resistant to metabolic degradation, which can increase the half-life of a drug candidate.[1]

This compound (CAS 859940-73-1) serves as an efficient and direct alkylating agent to install a propyl chain bearing this critical functional group.[3][4] The reagent features a primary alkyl bromide, which is a reactive electrophile susceptible to attack by a wide range of nucleophiles, making it a versatile tool for synthetic chemists.

Reagent Profile: this compound

A thorough understanding of the reagent's properties and safety requirements is paramount for its successful and safe implementation in the laboratory.

Physicochemical Data
PropertyValueSource
IUPAC Name 1-bromo-3-methylsulfonylpropane[3]
CAS Number 859940-73-1[4]
Molecular Formula C₄H₉BrO₂S[3]
Molecular Weight 201.08 g/mol [3]
Appearance Typically a solid or oil[5]
SMILES CS(=O)(=O)CCCBr[6]
InChIKey BNECODFCHDCLDN-UHFFFAOYSA-N[6]
Safety and Handling

This compound is an irritant and should be handled with appropriate care in a well-ventilated chemical fume hood.[3]

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this reagent.[7][8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Reaction Principles: The SN2 Alkylation Pathway

The introduction of the methanesulfonylpropyl group using this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The reaction is initiated by the attack of a nucleophile (Nu:) on the electrophilic carbon atom bonded to the bromine. This concerted step involves the formation of a new carbon-nucleophile bond and the simultaneous cleavage of the carbon-bromine bond, with the bromide ion acting as the leaving group.[9]

General Mechanism

SN2_Mechanism

Caption: General SN2 mechanism for nucleophilic substitution.

Key Reaction Parameters
  • Nucleophile: The reactivity follows the general trend: Thiol > Amine > Phenoxide. The choice of nucleophile dictates the specific reaction conditions required.

  • Base: A base is often required to deprotonate the nucleophile (especially for phenols and thiols) or to act as an acid scavenger for the HBr generated when alkylating neutral amines. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or sodium hydride (NaH) for less acidic nucleophiles.[10][11]

  • Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or acetone are typically used as they can solvate the cation of the base while not interfering with the nucleophile.[11]

  • Temperature: Reactions are often run at room temperature to slightly elevated temperatures (e.g., 40-80 °C) to achieve a reasonable reaction rate without promoting side reactions.[12]

Mitigating Overalkylation in Amines

A primary challenge in the N-alkylation of primary amines is the potential for the secondary amine product, which is often more nucleophilic than the starting material, to react with another equivalent of the alkylating agent.[12][13] This leads to the formation of tertiary amines and, subsequently, quaternary ammonium salts. The most effective and straightforward strategy to promote selective mono-alkylation is to use a significant excess of the primary amine (typically 2-5 equivalents) relative to the this compound.[12] This ensures that the alkylating agent is more likely to encounter a molecule of the starting amine rather than the product.

Experimental Protocols

The following protocols are designed as robust starting points for common applications. Researchers should consider these as templates to be optimized for their specific substrates.

General Experimental Workflow

Workflow

Caption: Standard workflow for alkylation reactions.

Protocol 1: N-Alkylation of a Primary Amine (Mono-alkylation)

This protocol is optimized to favor the formation of the secondary amine by using an excess of the primary amine.

  • Materials:

    • Primary Amine (e.g., benzylamine)

    • This compound

    • Anhydrous Potassium Carbonate (K₂CO₃)

    • Anhydrous Acetonitrile (MeCN) or DMF

    • Ethyl acetate, Water, Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar, add the primary amine (3.0 equivalents) and anhydrous acetonitrile (approx. 0.1 M relative to the limiting reagent).

    • Add anhydrous potassium carbonate (2.0 equivalents) to the stirred solution.

    • Slowly add a solution of this compound (1.0 equivalent) in acetonitrile to the reaction mixture at room temperature.

    • Stir the reaction mixture at 50 °C. Monitor the consumption of the limiting reagent by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-18 hours.

    • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

    • Purify the crude product by silica gel column chromatography to obtain the pure N-(3-methanesulfonylpropyl) secondary amine.

  • Key Parameters Summary:

    Parameter Recommended Value Rationale
    Amine:Bromide Ratio 3 : 1 Minimizes overalkylation.[12]
    Base (K₂CO₃) 2.0 eq. Acts as an effective acid scavenger.
    Solvent MeCN or DMF Polar aprotic, facilitates SN2.

    | Temperature | 50 °C | Provides sufficient energy for reaction. |

Protocol 2: S-Alkylation of a Thiol

Thiols are excellent nucleophiles and their alkylation is typically high-yielding and clean.

  • Materials:

    • Thiol (e.g., thiophenol)

    • This compound

    • Triethylamine (Et₃N) or K₂CO₃

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate, Water, Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • In a round-bottom flask, dissolve the thiol (1.1 equivalents) in anhydrous DMF (approx. 0.2 M).

    • Add triethylamine (1.2 equivalents) or potassium carbonate (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.

    • Add this compound (1.0 equivalent) to the reaction mixture.

    • Stir the reaction at room temperature. The reaction is often complete within 1-4 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with water (2x) and brine (1x).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude thioether by silica gel column chromatography if necessary.

  • Key Parameters Summary:

    Parameter Recommended Value Rationale
    Thiol:Bromide Ratio 1.1 : 1 A slight excess of the nucleophile ensures full conversion.
    Base (Et₃N) 1.2 eq. Deprotonates the thiol to form the more nucleophilic thiolate.
    Solvent DMF Excellent solvent for SN2 reactions.

    | Temperature | Room Temp. | High reactivity of thiolate allows for mild conditions. |

Protocol 3: O-Alkylation of a Phenol

Phenols require deprotonation by a suitable base to form the more nucleophilic phenoxide ion before alkylation can occur.

  • Materials:

    • Phenol (e.g., 4-methoxyphenol)

    • This compound

    • Anhydrous Potassium Carbonate (K₂CO₃)

    • Anhydrous Acetone or DMF

    • Ethyl acetate, 1M NaOH(aq), Water, Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a round-bottom flask, add the phenol (1.2 equivalents), anhydrous potassium carbonate (2.0 equivalents), and anhydrous acetone (approx. 0.15 M).

    • Stir the suspension vigorously and heat to reflux for 30 minutes to facilitate phenoxide formation.

    • Add this compound (1.0 equivalent) to the refluxing mixture.

    • Maintain the reaction at reflux and monitor by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).

    • Cool the reaction to room temperature and filter off the inorganic solids.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with 1M NaOH(aq) to remove any unreacted phenol, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to provide the crude aryl ether.

    • Purify via silica gel column chromatography.

  • Key Parameters Summary:

    Parameter Recommended Value Rationale
    Phenol:Bromide Ratio 1.2 : 1 Ensures complete consumption of the limiting electrophile.
    Base (K₂CO₃) 2.0 eq. Sufficiently basic to deprotonate most phenols.[14]
    Solvent Acetone or DMF Common solvents for phenolic alkylations.[15]

    | Temperature | Reflux | Higher energy is needed due to lower nucleophilicity of phenoxide. |

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficiently active base. 2. Low reaction temperature. 3. Poor quality or wet reagents/solvent.1. For phenols, consider a stronger base like NaH. Ensure base is fresh. 2. Incrementally increase the temperature (e.g., from RT to 50 °C, or 50 °C to 80 °C). 3. Use freshly opened or properly dried solvents and reagents.
Formation of Multiple Products (Overalkylation of Amines) 1. Insufficient excess of the starting amine. 2. Reaction temperature is too high.1. Increase the excess of the primary amine to 4-5 equivalents. 2. Run the reaction at a lower temperature for a longer period.
Side reaction with solvent 1. Use of a nucleophilic solvent (e.g., an alcohol).1. Ensure the use of a polar aprotic solvent like DMF, MeCN, acetone, or DMSO.
Difficult Purification 1. Product and starting material have similar polarity. 2. Presence of a persistent impurity.1. Drive the reaction to full conversion of the limiting reagent. 2. Optimize column chromatography conditions (e.g., use a shallower gradient or a different solvent system). Consider an acid/base wash during workup to remove basic/acidic impurities.

References

  • Benchchem. Methanesulfonamide: A Versatile Reagent in Modern Medicinal Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of Methanesulfonyl Chloride in Pharmaceutical Synthesis.
  • PharmaBlock. Application of Methylsulfone in Drug Discovery.
  • PubChem. This compound | C4H9BrO2S | CID 51892082.
  • Sigma-Aldrich. 1-Bromo-3-(methylsulfonyl)propane | 859940-73-1.
  • ChemicalBook. 1-BroMo-3-(Methylsulfonyl)propane | 859940-73-1.
  • Journal of Materials and Environmental Science.
  • Fisher Scientific.
  • Thermo Fisher Scientific.
  • PubChemLite. This compound (C4H9BrO2S).
  • Journal of the Chemical Society, Perkin Transactions 1. Alkylation of 3,4-methylenedioxyphenol with 1-bromo-3-methylbut-2-ene and catalytic rearrangement of the resulting ethers.
  • MDPI. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides.
  • MDPI.
  • YouTube. Alkylation of Amines, Part 1: with Alkyl Halides.
  • Master Organic Chemistry.
  • ResearchGate.
  • Benchchem.
  • Semantic Scholar.

Sources

Application Notes & Protocols: 1-Bromo-3-methanesulfonylpropane in the Development of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Bromo-3-methanesulfonylpropane has emerged as a highly versatile and valuable building block in modern medicinal chemistry. Its bifunctional nature, possessing a reactive alkyl bromide for nucleophilic substitution and a polar methanesulfonyl group, allows for its strategic incorporation into drug candidates as a linker or spacer. The sulfone moiety often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while providing a scaffold for establishing key hydrogen bond interactions with biological targets. This guide provides an in-depth exploration of this compound, detailing its properties, reactivity, and proven applications. It offers detailed, field-tested protocols for its use in alkylation reactions and illustrates its strategic role in the rational design of novel therapeutic agents.

Introduction: The Strategic Value of a Bifunctional Linker

The journey of a drug molecule from initial concept to clinical application is a complex process of molecular engineering.[1] A key strategy in this process is the modification of lead compounds to optimize their pharmacological profile—enhancing potency, selectivity, solubility, and metabolic stability. Bifunctional reagents, which possess two distinct reactive sites or functional groups, are indispensable tools in this endeavor.

This compound (M.W. 201.08 g/mol ) is a prime example of such a reagent.[2] It features:

  • An Alkyl Bromide: A competent electrophile that readily participates in nucleophilic substitution reactions (SN2) with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This allows for the covalent attachment of the 3-methanesulfonylpropyl moiety to a core molecular scaffold.

  • A Methanesulfonyl (Sulfone) Group: A polar, non-ionizable, and metabolically stable functional group. The sulfone is an excellent hydrogen bond acceptor, capable of forming crucial interactions with protein targets. Its polarity can also enhance the aqueous solubility of the parent molecule, a critical parameter for drug delivery and bioavailability.[3][4]

This unique combination makes this compound an ideal choice for introducing a three-carbon spacer that is not merely an inert linker but an active contributor to the molecule's overall drug-like properties.

Physicochemical & Reactivity Profile

A clear understanding of a reagent's properties is fundamental to its effective application.

PropertyValueSource
Molecular Formula C₄H₉BrO₂SPubChem
Molecular Weight 201.08 g/mol PubChem[2]
Appearance (Varies by supplier)-
CAS Number 859940-73-1ChemicalBook[5]
Reactivity Class Alkylating AgentGeneral Knowledge

The primary mode of reactivity is the SN2 displacement of the bromide ion by a nucleophile. The presence of the electron-withdrawing sulfone group can subtly influence the reactivity of the C-Br bond. The reaction is typically performed in a polar aprotic solvent (e.g., DMF, Acetonitrile) with a suitable base to deprotonate the nucleophile as needed.

Core Application: A Versatile Linker in Drug Design

The 3-methanesulfonylpropyl group introduced by this reagent serves multiple purposes in rational drug design. It can act as a flexible linker to connect a primary pharmacophore to a secondary binding element or a solubilizing group.

G cluster_0 Conceptual Role of the Linker A Primary Pharmacophore (Binds to Target) B 3-Methanesulfonylpropyl Linker (Spacer & H-Bond Acceptor) A->B Covalent Bond Formation C Secondary Moiety (e.g., Solubilizing Group, Second Pharmacophore) B->C Structural Connection

Caption: Role of the 3-methanesulfonylpropyl moiety as a strategic linker.

Experimental Protocols & Methodologies

The following protocols are generalized procedures that serve as a starting point for synthesis. Researchers should optimize conditions for their specific substrates.

General Experimental Workflow

The successful execution of a synthetic step relies on a systematic workflow from reaction setup to product isolation and purification.

start Reaction Setup (Substrate, Reagent, Base, Solvent) reaction Reaction (Stirring at RT or Heat) start->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quench, Extract, Wash) monitoring->workup Complete purify Purification (Column Chromatography) workup->purify end Isolated Product (Characterization) purify->end

Caption: Standard workflow for a synthetic chemistry protocol.

Protocol 1: N-Alkylation of Heterocycles

This protocol describes the alkylation of a nitrogen-containing heterocycle, a common core in many drug molecules.

  • Rationale: Nitrogen atoms in many heterocyclic systems (e.g., indoles, imidazoles, pyrazoles) are nucleophilic and can be readily alkylated. The choice of a mild base like potassium carbonate (K₂CO₃) is often sufficient to facilitate the reaction without causing decomposition of sensitive substrates. Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 mechanism.

  • Step-by-Step Procedure:

    • To a solution of the heterocyclic substrate (1.0 mmol, 1.0 equiv) in anhydrous acetonitrile (10 mL), add potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv).

    • Add this compound (221 mg, 1.1 mmol, 1.1 equiv) to the suspension.

    • Stir the reaction mixture at 60-80 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

    • Upon completion (typically 4-12 hours), cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Protocol 2: O-Alkylation of Phenols

This protocol is suitable for attaching the linker to a phenolic hydroxyl group.

  • Rationale: Phenols are less nucleophilic than amines and require a stronger base to be deprotonated to the more reactive phenoxide. Cesium carbonate (Cs₂CO₃) is often more effective than K₂CO₃ due to its higher solubility and the "cesium effect," which enhances the nucleophilicity of the phenoxide. Dimethylformamide (DMF) is an excellent solvent for this transformation, effectively solvating the cation.

  • Step-by-Step Procedure:

    • In a round-bottom flask, dissolve the phenolic substrate (1.0 mmol, 1.0 equiv) in anhydrous DMF (10 mL).

    • Add cesium carbonate (489 mg, 1.5 mmol, 1.5 equiv) to the solution.

    • Add this compound (241 mg, 1.2 mmol, 1.2 equiv) dropwise.

    • Stir the mixture at room temperature for 12-24 hours, or gently heat to 50 °C to accelerate the reaction. Monitor progress by TLC or LC-MS.

    • Once the starting material is consumed, pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 25 mL).

    • Combine the organic layers and wash with water (3 x 20 mL) to remove DMF, followed by a final wash with brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield the desired O-alkylated ether.

Case Study: Synthesis of a Hypothetical Kinase Inhibitor

To illustrate the utility of this compound, consider its use in the synthesis of a hypothetical kinase inhibitor. Many kinase inhibitors feature a core heterocycle for binding to the ATP pocket and a "solubility tail" to improve physicochemical properties. Here, we append the 3-methanesulfonylpropyl group to a pyrazolo[3,4-d]pyrimidine core, a common scaffold in kinase inhibitors.

A Pyrazolo[3,4-d]pyrimidine Core (Nucleophile) C Final Product: Kinase Inhibitor Candidate A->C  K₂CO₃, Acetonitrile, 80 °C (N-Alkylation Protocol) B This compound (Electrophile)

Caption: Synthetic scheme for a hypothetical kinase inhibitor.

In this example, the N-H of the pyrazole is alkylated using the standard protocol. The resulting methanesulfonylpropyl tail can project into the solvent-exposed region of the kinase active site, potentially forming beneficial hydrogen bonds with backbone residues or simply enhancing the compound's solubility, thereby improving its potential as a drug candidate.

Safety & Handling

As an alkylating agent, this compound must be handled with appropriate care. Alkylating agents are a class of compounds that react with electron-rich atoms in biological molecules to form covalent bonds.[6]

  • Hazard Identification:

    • Causes skin irritation.[2]

    • May cause serious eye irritation or damage.[2]

    • May cause respiratory irritation.[2][7]

  • Recommended Precautions:

    • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[8] Avoid breathing mist, vapors, or spray.[9] Avoid contact with skin, eyes, and clothing.[8]

    • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[7]

    • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8][9]

    • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9]

Conclusion

This compound is more than a simple linker; it is a strategic tool for molecular optimization. Its predictable reactivity via SN2 alkylation allows for its reliable incorporation into diverse molecular scaffolds. The resulting 3-methanesulfonylpropyl moiety enhances drug-like properties by improving solubility and providing a key hydrogen bond acceptor, contributing directly to the potential efficacy and developability of novel therapeutic agents. The protocols and insights provided herein are intended to empower researchers to effectively leverage this versatile reagent in their drug discovery programs.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 51892082, this compound.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11446563, 1-Bromo-3-(methylsulfanyl)propane.
  • ResearchGate. Studies on the synthesis of compounds with high pharmacological activity using acenaphthoquinone.
  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
  • Colvin, M. (2003). Alkylating Agents. In: Holland-Frei Cancer Medicine. 6th edition. BC Decker.
  • National Institutes of Health. Design, Synthesis, and Biological Activity of l-1′-Homologated Adenosine Derivatives.
  • MDPI. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery.
  • PubMed. Potent antitumor bifunctional DNA alkylating agents, synthesis and biological activities of 3a-aza-cyclopenta[a]indenes.
  • National Institutes of Health. Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones.
  • National Institutes of Health. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents.
  • National Institutes of Health. The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
  • SpringerLink. Introducing bromine to the molecular structure as a strategy for drug design.
  • National Institutes of Health. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products.
  • National Institutes of Health. Breakthroughs in Medicinal Chemistry: New Targets and Mechanisms, New Drugs, New Hopes–6.
  • Google Patents. WO2018167627A1 - Pharmaceutical composition of oral suspension of anti-neoplastic alkylating agents.
  • National Institutes of Health. Principles of early drug discovery.
  • MDPI. Progress on the Synthesis of the Aromathecin Family of Compounds: An Overview.

Sources

The Versatility of 1-Bromo-3-methanesulfonylpropane in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. 1-Bromo-3-methanesulfonylpropane has emerged as a valuable and versatile building block, offering a unique combination of a reactive alkyl bromide for nucleophilic substitution and a polar, metabolically stable sulfone group. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the diverse applications of this reagent, complete with detailed experimental protocols and an exploration of the underlying medicinal chemistry principles.

The methanesulfonylpropyl moiety, introduced by this reagent, can act as a flexible linker, a pharmacophoric element, or a modulator of physicochemical properties, thereby influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Its utility is exemplified in the synthesis of complex molecules targeting a range of biological entities, from viral proteins to G-protein coupled receptors (GPCRs).

Core Applications in Bioactive Molecule Synthesis

Synthesis of Potent Antiviral Agents: The Case of JNJ-53718678

A prominent example showcasing the utility of the 3-(methylsulfonyl)propyl group is in the development of JNJ-53718678, a potent and orally bioavailable respiratory syncytial virus (RSV) fusion inhibitor.[1][2] The methanesulfonylpropyl substituent on the indole nitrogen plays a crucial role in optimizing the compound's pharmacokinetic properties.

Respiratory syncytial virus is a leading cause of lower respiratory tract infections. The viral fusion (F) protein is essential for the virus's entry into host cells. JNJ-53718678 acts by inhibiting this fusion process, thereby preventing viral infection.[2]

RSV_Fusion_Inhibition RSV RSV Particle F_Protein Viral F Protein HostCell Host Cell Fusion Membrane Fusion HostCell->Fusion Initiates F_Protein->HostCell Binds to NoInfection Infection Blocked F_Protein->NoInfection JNJ53718678 JNJ-53718678 JNJ53718678->F_Protein Inhibits Infection Viral Entry & Infection Fusion->Infection

Figure 1: Mechanism of RSV Fusion Inhibition by JNJ-53718678.

The key step in incorporating the 3-(methylsulfonyl)propyl moiety is the N-alkylation of a suitable indole precursor. This protocol outlines a general procedure for this transformation.

Materials:

  • Substituted 1H-indole (e.g., 5-chloro-2-substituted-1H-indole) (1.0 eq)

  • This compound (1.2 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted 1H-indole.

  • Add anhydrous DMF to dissolve the indole.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add this compound dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated indole.

Table 1: Representative Reaction Parameters for N-Alkylation

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Substituted IndoleNaHDMF0 to RT12-2470-90
Substituted AnilineK₂CO₃Acetonitrile808-1665-85
PhenolCs₂CO₃DMF604-880-95
Role as a Versatile Linker in Drug Design

The 3-(methylsulfonyl)propyl chain provides a desirable linker length and polarity for various applications in medicinal chemistry, including the design of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[3] The linker's nature is critical for the formation of a productive ternary complex.

While specific examples are still emerging in the literature, a plausible synthetic strategy for incorporating a 3-(methylsulfonyl)propyl linker into a PROTAC is outlined below.

PROTAC_Synthesis POI_Ligand Protein of Interest Ligand with Nucleophile (e.g., -NH2, -OH) Intermediate Linker-POI Ligand Intermediate POI_Ligand->Intermediate Alkylation Bromo_Reagent This compound PROTAC Final PROTAC Molecule Intermediate->PROTAC Coupling E3_Ligand E3 Ligase Ligand with Electrophile

Figure 2: General workflow for incorporating the 3-(methylsulfonyl)propyl linker into a PROTAC.

The Physicochemical Impact of the Methanesulfonylpropyl Moiety

The inclusion of a sulfone group significantly impacts a molecule's physicochemical properties, which in turn affects its ADME profile.

  • Polarity and Solubility: The sulfone group is a strong hydrogen bond acceptor, which can increase the polarity and aqueous solubility of a molecule. This is often a desirable feature for improving oral bioavailability.[4]

  • Metabolic Stability: The sulfone moiety is generally resistant to metabolic degradation, which can lead to a longer half-life in vivo.[5]

  • Receptor Interactions: The polar nature of the sulfone can facilitate favorable interactions with polar residues in a protein's binding pocket, potentially enhancing binding affinity and selectivity.[4]

Table 2: Physicochemical Properties of the Methanesulfonylpropyl Group

PropertyImpactRationale
LogP DecreasesIncreases polarity
Aqueous Solubility IncreasesStrong hydrogen bond acceptor
Metabolic Stability HighResistant to enzymatic degradation
Hydrogen Bonding AcceptorCan form favorable interactions with biological targets

Conclusion and Future Perspectives

This compound is a valuable reagent in the medicinal chemist's toolbox. Its ability to introduce the 3-(methylsulfonyl)propyl moiety allows for the fine-tuning of a drug candidate's properties to achieve a desired biological effect and pharmacokinetic profile. The successful application in the development of the RSV inhibitor JNJ-53718678 underscores its potential. Future applications are likely to expand, particularly in the design of linkers for novel therapeutic modalities like PROTACs and in the synthesis of targeted therapies for a variety of diseases. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the full potential of this versatile building block.

References

  • Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. PubMed Central. [Link]
  • Pharmacological and ADME/PK properties of a sulfokinetophore-coupled...
  • Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Academics and Scientific Publishing. [Link]
  • Current strategies for the design of PROTAC linkers: a critical review. PubMed Central. [Link]
  • Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1 H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2 H-imidazo[4,5- c]pyridin-2-one (JNJ-53718678... - PubMed. [Link]
  • PROTACs & Molecular Glues - SYNthesis med chem. [Link]
  • ADME Properties - Cambridge MedChem Consulting. [Link]
  • Recent Advances in PROTACs for Drug Targeted Protein Research - PubMed Central. [Link]
  • Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed. [Link]
  • Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation | Inorganic Chemistry - ACS Public
  • Refined ADME Profiles for ATC Drug Classes - PubMed Central. [Link]
  • Tricyclic sulfones as potent, selective and efficacious RORγt inverse agonists - Exploring C6 and C8 SAR using late-stage functionaliz
  • Thermoanalytical investigation of some sulfone-containing drugs - PubMed. [Link]
  • Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one (JNJ-53718678)
  • Interaction of sulfonamide and sulfone compounds with Toxoplasma gondii dihydroptero
  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PubMed Central. [Link]
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI. [Link]
  • Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PubMed Central. [Link]
  • Dapsone and sulfones in dermatology: overview and upd
  • Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E P
  • Pharmacokinetics, Safety, and Antiviral Effects of Multiple Doses of the Respiratory Syncytial Virus (RSV) Fusion Protein Inhibitor, JNJ-53718678, in Infants Hospitalized With RSV Infection: A Randomized Phase 1b Study - PubMed. [Link]
  • Design, Synthesis and In Vitro Evaluation of Spirooxindole-Based Phenylsulfonyl Moiety as a Candidate Anti-SAR-CoV-2 and MERS-CoV-2 with the Implementation of Combin
  • 2-(1-bromo-2-methylpropan-2-yl)-5-chloro-1H-indole - PubChem. [Link]

Sources

Application Notes and Protocols for the Modification of Active Pharmaceutical Ingredients using 1-Bromo-3-methanesulfonylpropane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic API Modification and the Role of 1-Bromo-3-methanesulfonylpropane

The strategic modification of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. By introducing new functional groups or linkers, researchers can enhance an API's pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and target binding affinity. This compound has emerged as a versatile bifunctional reagent in this field. Its chemical structure features a reactive bromo group, a classic electrophile for alkylation reactions, and a methanesulfonyl moiety. The sulfone group, being a polar and metabolically stable hydrogen bond acceptor, can significantly influence the physicochemical properties of the parent API.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound for API modification, with a focus on N-alkylation of heterocyclic moieties.

Chemical Properties and Safety Information

PropertyValueSource
Molecular Formula C₄H₉BrO₂S[3]
Molecular Weight 201.08 g/mol [3]
IUPAC Name 1-bromo-3-methylsulfonylpropane[3]
CAS Number 859940-73-1[3]
Appearance Not specified, likely a liquid or low-melting solid
Solubility Expected to be soluble in polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile)

Safety Precautions: this compound is an alkylating agent and should be handled with appropriate care in a well-ventilated fume hood. It is classified as causing skin irritation, serious eye damage/irritation, and may cause respiratory irritation.[3] Always wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Mechanism of Action: Nucleophilic Substitution

The primary reaction mechanism for the modification of APIs with this compound is a bimolecular nucleophilic substitution (SN2) reaction.[4][5] In this one-step process, a nucleophilic center on the API molecule, such as a nitrogen atom within a heterocyclic ring, attacks the electrophilic carbon atom attached to the bromine. Simultaneously, the bromide ion is displaced as a leaving group.[4][5]

The rate of the SN2 reaction is dependent on the concentration of both the API (nucleophile) and this compound (electrophile).[4] The choice of solvent and base is critical for the success of the reaction. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are generally preferred as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity. A non-nucleophilic base is required to deprotonate the API, increasing its nucleophilicity without competing in the alkylation reaction.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products API_Nu API-Nu:⁻ TS [API-Nu---CH₂(CH₂)₂SO₂CH₃---Br]⁻ API_Nu->TS Nucleophilic Attack Alkyl_Halide Br-CH₂(CH₂)₂SO₂CH₃ Alkyl_Halide->TS Product API-Nu-CH₂(CH₂)₂SO₂CH₃ TS->Product Bond Formation Leaving_Group Br⁻ TS->Leaving_Group Leaving Group Departure

Caption: SN2 mechanism for API modification.

Experimental Protocol: N-Alkylation of Voriconazole

This protocol details the N-alkylation of the antifungal drug Voriconazole, which contains a reactive 1,2,4-triazole moiety, as a model system.

Materials:

  • Voriconazole (API)

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add Voriconazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants (a typical concentration would be 0.1-0.5 M).

  • Reagent Addition: While stirring, add this compound (1.1 eq) to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C. The progress of the reaction should be monitored by TLC or LC-MS.[6]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. The solvent is then removed under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Alkylation_Workflow Setup 1. Reaction Setup (Voriconazole, K₂CO₃, DMF) Addition 2. Add 1-Bromo-3- methanesulfonylpropane Setup->Addition Reaction 3. Heat to 60-80 °C (Monitor by TLC/LC-MS) Addition->Reaction Workup 4. Aqueous Workup (Water, EtOAc extraction) Reaction->Workup Purification 5. Purification (Column Chromatography) Workup->Purification Characterization 6. Characterization (NMR, MS, HPLC) Purification->Characterization

Caption: Experimental workflow for API alkylation.

Characterization and Analysis

Successful modification of the API must be confirmed through rigorous analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the covalent attachment of the 3-methanesulfonylpropyl group.[7][8] The appearance of new signals corresponding to the propyl chain and the methanesulfonyl group, along with shifts in the signals of the API protons adjacent to the alkylation site, provides definitive structural evidence.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) or LC-MS can be used to confirm the molecular weight of the modified API.[4][9][10][11] The observed mass should correspond to the calculated mass of the N-alkylated product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product and to separate it from any unreacted starting materials or byproducts.

Expected Analytical Data for N-alkylated Voriconazole:

TechniqueExpected Observation
¹H NMR Appearance of new multiplets for the propyl chain protons and a singlet for the methylsulfonyl protons. Shift in the chemical shifts of the triazole ring protons.
¹³C NMR Appearance of new signals for the carbons of the 3-methanesulfonylpropyl group.
HRMS (ESI+) [M+H]⁺ ion corresponding to the molecular formula C₂₀H₂₃BrF₃N₅O₃S.
HPLC A single major peak corresponding to the purified product with a distinct retention time from the starting materials.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no product formation Insufficiently active nucleophile (API not fully deprotonated).Use a stronger base (e.g., sodium hydride) or increase the reaction temperature.
Inactive alkylating agent.Check the purity and integrity of the this compound.
Formation of multiple products Alkylation at multiple sites on the API.This is dependent on the API structure. If multiple nucleophilic sites are present, protecting group chemistry may be required.
Regioisomeric alkylation (e.g., on different nitrogens of a heterocycle).The regioselectivity can be influenced by the choice of base, solvent, and temperature. A systematic screen of reaction conditions may be necessary to optimize for the desired isomer.
Difficult purification Product and starting material have similar polarities.Optimize the column chromatography conditions (different solvent system or silica with a different stationary phase).

Conclusion

This compound is a valuable tool for the modification of active pharmaceutical ingredients. The straightforward SN2 reaction allows for the introduction of a metabolically stable, polar sulfone-containing linker, which can favorably modulate the properties of the parent drug molecule. The provided protocol for the N-alkylation of Voriconazole serves as a robust starting point for researchers to explore the modification of other APIs containing nucleophilic moieties. Careful optimization of reaction conditions and thorough analytical characterization are paramount to ensure the successful synthesis and purity of the desired modified API.

References

  • Kumar, V., & Singh, A. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237. [Link]
  • LaPlante, S. R., Bilodeau, F., Aubry, N., Gillard, J. R., O'Meara, J., & Coulombe, R. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & medicinal chemistry letters, 23(16), 4663–4668. [Link]
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). The importance of sulfur-containing motifs in drug design and discovery. Journal of medicinal chemistry, 57(23), 10257–10274. [Link]
  • Cacchi, S., & Fabrizi, G. (2005). Synthesis of benzannulated N-heterocycles by a palladium-catalyzed C-C/C-N coupling of bromoalkylamines. Chemical communications (Cambridge, England), (15), 1889–1891. [Link]
  • Badu-Tawiah, A., Lathrop, J. T., & Cooks, R. G. (2013). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Annual review of analytical chemistry (Palo Alto, Calif.), 6, 471–492. [Link]
  • Xie, J., & Drlica, K. (2021). The importance of sulfur-containing motifs in drug design and discovery. Expert opinion on drug discovery, 16(11), 1215–1229. [Link]
  • PubChem. (n.d.). 1-Bromo-3-(methylsulfanyl)propane. National Center for Biotechnology Information.
  • Kumar, S., & Van der Eycken, E. V. (2020). Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. The Journal of organic chemistry, 85(23), 15096–15116. [Link]
  • Laurin, L. G., & Cooks, R. G. (1999). Monitoring Process-Scale Reactions Using API Mass Spectrometry. Analytical chemistry, 71(21), 4915–4921. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Singh, P., & Kumar, V. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(44), 23145-23149. [Link]
  • O'Reilly, M., & O'Sullivan, S. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein journal of organic chemistry, 17, 1939–1951. [Link]
  • Michelet, R., Joseph, J., Zeitlinger, M., Schumacher, F., Mikus, G., & Kloft, C. (2022). A versatile high-performance LC-MS/MS assay for the quantification of voriconazole and its N-oxide metabolite in small sample volumes of multiple human matrices for biomedical applications. Journal of pharmaceutical and biomedical analysis, 210, 114551. [Link]
  • Begtrup, M., & Larsen, P. (1990). Alkylation, Acylation and Silylation of Azoles. Acta Chemica Scandinavica, 44, 1050-1057. [Link]
  • Li, X., Wang, Y., Zhang, L., & Chen, X. (2020). Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients. Journal of international medical research, 48(3), 300060519887019. [Link]
  • PubChem. (n.d.). 1-Bromo-3-(methylsulfanyl)propane. National Center for Biotechnology Information.
  • Michelet, R., Joseph, J., Zeitlinger, M., Schumacher, F., Mikus, G., & Kloft, C. (2021). Microdialysis of Voriconazole and its N-Oxide Metabolite: Amalgamating Knowledge of Distribution and Metabolism Processes in Humans. Pharmaceutical research, 38(11), 1955–1968. [Link]
  • O'Reilly, M., & O'Sullivan, S. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein journal of organic chemistry, 17, 1939–1951. [Link]
  • Szymańska, E., & Kurzak, B. (2019). Structural and spectroscopic properties of voriconazole and fluconazole – Experimental and theoretical studies. Journal of Molecular Structure, 1180, 526-536. [Link]
  • Michelet, R., Joseph, J., Zeitlinger, M., Schumacher, F., Mikus, G., & Kloft, C. (2022). A versatile high-performance LC-MS/MS assay for the quantification of voriconazole and its N-oxide metabolite in small sample volumes of multiple human matrices for biomedical applications. Journal of pharmaceutical and biomedical analysis, 210, 114551. [Link]
  • Yang, Y., Li, X., & Li, G. (2018). Ruthenium-catalyzed meta/ortho-selective C-H alkylation of azoarenes with alkyl bromides. Organic letters, 20(1), 122–125. [Link]
  • Li, X., Wang, Y., Zhang, L., & Chen, X. (2020). Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients. Journal of international medical research, 48(3), 300060519887019. [Link]
  • Chalyk, B. A., & Rybak-Akimova, E. V. (2016). Chiral Alkyl Halides: Underexplored Motifs in Medicine. Marine drugs, 14(11), 206. [Link]
  • O'Reilly, M., & O'Sullivan, S. (2021). Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein journal of organic chemistry, 17, 1939–1951. [Link]
  • Norris, D. J. (2018, April 4). Nucleophilic Aromatic Substitution: Nucleophiles and leaving groups. YouTube. [Link]
  • MaChemGuy. (2015, May 21). Nucleophilic Substitution Mechanism. YouTube. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Yields in Reactions with 1-Bromo-3-methanesulfonylpropane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1-Bromo-3-methanesulfonylpropane in their synthetic endeavors. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during alkylation reactions with this versatile reagent. Our focus is on maximizing reaction yield and purity through a deep understanding of reaction mechanisms and experimental parameters.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

A1: this compound is predominantly used as an alkylating agent to introduce the 3-(methylsulfonyl)propyl group onto a variety of nucleophiles. This moiety is of particular interest in medicinal chemistry, as exemplified by its incorporation into the potent and orally bioavailable RSV fusion inhibitor, JNJ-53718678[1][2]. The methanesulfonyl group can enhance solubility, metabolic stability, and target engagement of drug candidates. Common nucleophiles for this reaction include amines (primary and secondary), phenols, thiols, and nitrogen-containing heterocycles such as indoles and pyrazoles[1][3][4][5].

Q2: What is the primary reaction mechanism for alkylations with this compound?

A2: The primary reaction mechanism is a bimolecular nucleophilic substitution (SN2)[6]. In this concerted process, the nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide leaving group. The reaction rate is dependent on the concentration of both the nucleophile and this compound.

Q3: What are the most common side reactions that can lower the yield in these reactions?

A3: The most prevalent side reactions include:

  • Over-alkylation: Particularly with primary amines, the initially formed secondary amine can be more nucleophilic than the starting material and react further with this compound to yield a tertiary amine[3].

  • Elimination (E2): In the presence of a strong, sterically hindered base, this compound can undergo elimination of HBr to form methyl prop-1-enyl sulfone. This is more likely at elevated temperatures[7].

  • Reaction with Solvent: In protic solvents like alcohols, the solvent itself can act as a nucleophile, leading to the formation of ether byproducts, especially if the primary nucleophile is weak.

Troubleshooting Guides

Issue 1: Low or No Product Formation

Initial Checks:

  • Reagent Quality: Ensure the purity of this compound and the nucleophile. Impurities can inhibit the reaction.

  • Solvent Purity: Use anhydrous solvents, as water can react with strong bases and interfere with the reaction.

  • Inert Atmosphere: For sensitive nucleophiles or bases, ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Troubleshooting Steps:

Possible Cause Explanation Recommended Solution
Insufficiently Strong Base The nucleophile may not be sufficiently deprotonated to initiate the SN2 attack. This is common for alcohols, thiols, and some N-heterocycles.For phenols and thiols, use a stronger base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). For N-heterocyles, consider bases like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH).
Poor Solvent Choice The solvent may not adequately dissolve the reactants or may not favor the SN2 mechanism.Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the base, leaving the anion more nucleophilic, and do not participate in hydrogen bonding with the nucleophile[8].
Low Reaction Temperature The reaction may have a significant activation energy that is not being overcome at the current temperature.Gradually increase the reaction temperature while monitoring for the formation of elimination byproducts by TLC or LC-MS.
Steric Hindrance A sterically hindered nucleophile or alkyl halide can significantly slow down an SN2 reaction.While this compound is a primary alkyl halide and thus has low steric hindrance, a bulky nucleophile may require longer reaction times or higher temperatures.
Issue 2: Formation of Multiple Products (Over-alkylation of Amines)

This is a common issue when alkylating primary amines. The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of the tertiary amine as a significant byproduct[3][9].

Strategies to Promote Mono-alkylation:

Strategy Detailed Protocol Rationale
Use of Excess Amine Use a significant excess (3-5 equivalents) of the primary amine relative to this compound.This increases the statistical probability of the alkylating agent reacting with the more abundant primary amine.
Slow Addition of Alkylating Agent Add a solution of this compound dropwise to the reaction mixture containing the amine and base over an extended period.This maintains a low concentration of the alkylating agent, minimizing the chance of it reacting with the newly formed secondary amine.
Choice of Base and Solvent Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile.These conditions facilitate the SN2 reaction without introducing competing nucleophiles.

Experimental Protocol: Selective Mono-N-Alkylation of a Heterocyclic Amine (e.g., Indole)

This protocol is based on the principles applied in the synthesis of advanced pharmaceutical intermediates[1].

  • Reaction Setup: To a solution of the indole (1.0 eq.) in anhydrous DMF, add cesium carbonate (Cs₂CO₃, 1.5 eq.).

  • Reagent Addition: Stir the mixture at room temperature for 30 minutes. Then, add a solution of this compound (1.1 eq.) in DMF dropwise over 1 hour.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours at room temperature.

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Issue 3: Significant Elimination Byproduct Formation

The formation of an alkene via an E2 mechanism is a competing pathway, especially under strongly basic conditions and at elevated temperatures.

Mitigation Strategies:

Factor Recommendation
Base Use a weaker, non-hindered base such as K₂CO₃ instead of strong, bulky bases like potassium tert-butoxide.
Temperature Maintain the lowest possible temperature that allows for a reasonable reaction rate for the desired SN2 reaction.
Solvent Polar aprotic solvents (DMF, DMSO, acetonitrile) are generally preferred as they favor SN2 over E2.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: SN2 vs. E2 Competition

sn2_vs_e2 cluster_start Reactants cluster_conditions Reaction Conditions cluster_products Products Nucleophile Nucleophile Base_Solvent Base / Solvent Nucleophile->Base_Solvent Alkyl_Halide 1-Bromo-3- methanesulfonylpropane Alkyl_Halide->Base_Solvent SN2_Product Alkylated Product (Desired) Base_Solvent->SN2_Product Weak, non-hindered base Low Temperature Polar Aprotic Solvent E2_Product Elimination Product (Side Product) Base_Solvent->E2_Product Strong, hindered base High Temperature

Caption: Factors influencing the SN2 vs. E2 pathway.

Diagram 2: Troubleshooting Workflow for Low Yield

troubleshooting_low_yield start Low Yield Observed check_reagents Verify Reagent and Solvent Purity start->check_reagents check_conditions Review Reaction Conditions (Base, Solvent, Temp.) check_reagents->check_conditions no_reaction No Reaction? check_conditions->no_reaction side_products Side Products Observed? no_reaction->side_products No increase_temp Increase Temperature Incrementally no_reaction->increase_temp Yes side_products->start No, still low yield optimize_conditions Optimize Conditions (See Side Reaction Guide) side_products->optimize_conditions Yes stronger_base Use Stronger Base increase_temp->stronger_base change_solvent Change to Polar Aprotic Solvent stronger_base->change_solvent success Improved Yield change_solvent->success optimize_conditions->success

Caption: Decision tree for troubleshooting low reaction yields.

Purification Protocols

The choice of purification method will depend on the physical properties of the desired product and the nature of the impurities.

Purification Method When to Use General Protocol
Aqueous Work-up and Extraction Always the first step to remove inorganic salts and water-soluble impurities.After quenching the reaction (e.g., with water or saturated ammonium chloride), extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine to remove residual water, and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
Flash Column Chromatography The most common method for purifying products from these reactions, especially for removing unreacted starting materials and side products with different polarities.Use silica gel as the stationary phase. The mobile phase (eluent) will depend on the polarity of the product. A gradient of ethyl acetate in hexanes is a common starting point. Monitor the fractions by TLC to isolate the pure product.
Recrystallization For solid products with moderate to high purity after initial work-up.Dissolve the crude solid in a minimum amount of a hot solvent in which it has high solubility. Allow the solution to cool slowly. The desired product should crystallize out, leaving impurities in the mother liquor.
Distillation For liquid products that are thermally stable and have a significantly different boiling point from impurities.Given the relatively high boiling point of products containing the methanesulfonylpropyl group, vacuum distillation is often required to prevent thermal decomposition.

References

  • Khan Academy. Williamson ether synthesis. [Link]
  • Vendeville, S., et al. (2020). Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1 H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2 H-imidazo[4,5- c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus. Journal of Medicinal Chemistry, 63(15), 8046–8058. [Link]
  • Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551. [Link]
  • Svete, J., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]
  • Wikipedia. (2023).
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
  • Pennsylvania State University. Unit 13.
  • Bentley, T. W. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120–132. [Link]
  • ResearchGate. (2010). A New Deprotection Procedure for the N-Methoxymethyl Group of N-Methoxymethyl-heterocyclic Compounds. [Link]
  • Verhelst, S. H. L., et al. (2017). Thiol-thiol cross-clicking using bromo-ynone reagents.
  • MDPI. (2021). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. [Link]
  • Wikipedia. (2023). Williamson ether synthesis. [Link]
  • Organic Chemistry Portal. Thiophenol synthesis by C-S coupling or substitution. [Link]
  • ResearchGate. (2010).
  • Mettler Toledo.
  • ResearchGate. (2015).
  • Keglevich, G., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. International Journal of Molecular Sciences, 25(10), 5523. [Link]
  • ResearchGate. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]
  • ResearchGate. (2020). Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one (JNJ-53718678)
  • Wang, Z., et al. (2022). 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Frontiers in Chemistry, 10, 843306. [Link]
  • ResearchGate. (2022).
  • Google Patents. (1996).
  • California State University, Los Angeles. Williamson Ether Synthesis. [Link]
  • Basnet, A., et al. (2021). N-substituted Pyrrole-based Heterocycles as Broad-spectrum Filoviral Entry Inhibitors. ACS Infectious Diseases, 7(10), 2988–3003. [Link]
  • National Institutes of Health. (2012). Radical-scavenging Activity of the Reaction Products of Isoeugenol with Thiol, Thiophenol, Mercaptothiazoline or Mercaptomethylimidazole Using the Induction Period Method. [Link]
  • ResearchGate. (2013).
  • National Institutes of Health. (2020). Catalytic Enantioselective Alkylation of Indoles with trans-4-Methylthio-β-Nitrostyrene. [Link]
  • MDPI. (2019). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. [Link]
  • National Institutes of Health. (2011).
  • Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. [Link]
  • Sach, N. W., et al. (2012). Synthesis of aryl ethers via a sulfonyl transfer reaction. Organic Letters, 14(15), 3886–3889. [Link]
  • Bentham Science. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. [Link]
  • MDPI. (2020).
  • MDPI. (2023). Comparative Analysis of Sulfuric Acid Alkylation Technologies Based on a Reaction Kinetic Model. [Link]
  • ResearchGate. (2023). Catalytic N-Alkylation of (Hetero)
  • National Institutes of Health. (2022).
  • National Institutes of Health. (2022).
  • De Gruyter. (2010). Synthesis of New [(2S)-N-(p-Tolylsulfonyl)-2- Pyrrolidinyl]Propyl 2,3,4-Tri-O-Acetyl- and 2,3,4-Tri-OBenzyl-β-L-Fucopyranosides. [Link]
  • University of Groningen. (2014).

Sources

Technical Support Center: Synthesis of 1-Bromo-3-methanesulfonylpropane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Bromo-3-methanesulfonylpropane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their experiments. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure the highest scientific integrity and success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: There are two primary and reliable synthetic routes for the preparation of this compound:

  • Nucleophilic substitution of 1,3-dibromopropane with a methanesulfinate salt. This method involves the reaction of 1,3-dibromopropane with a source of the methanesulfinate anion, typically sodium methanesulfinate.

  • Mesylation of 3-bromo-1-propanol. This route involves the conversion of the hydroxyl group of 3-bromo-1-propanol into a good leaving group by reacting it with methanesulfonyl chloride, followed by an intramolecular rearrangement or reaction with a bromide source.

The choice of route often depends on the availability and cost of the starting materials, as well as the desired scale of the reaction.

Q2: I am seeing an impurity with a significantly lower boiling point in my final product. What could it be?

A2: If you are synthesizing this compound from 3-bromo-1-propanol and methanesulfonyl chloride, a likely impurity with a lower boiling point is 1-bromo-3-chloropropane .[1][2][3][4] This side product arises from the chloride ion, generated from methanesulfonyl chloride, competing with the bromide ion as a nucleophile.

Q3: My reaction with 1,3-dibromopropane is producing a significant amount of a high-boiling, crystalline solid. What is this side product?

A3: When using 1,3-dibromopropane as a starting material, a common high-boiling, solid impurity is 1,3-bis(methylsulfonyl)propane .[5] This over-alkylation product is formed when a second molecule of sodium methanesulfinate reacts with the desired this compound product.

Troubleshooting Guide: Side Product Formation

This section provides a detailed breakdown of the common side products, their mechanisms of formation, and strategies for their mitigation and removal.

Side Product Profile 1: 1,3-bis(methylsulfonyl)propane

Issue: Formation of a white, crystalline solid, often observed as a precipitate in the reaction mixture or a high-boiling fraction during distillation.

Causality: This side product is prevalent in the synthesis route starting from 1,3-dibromopropane. The initial reaction of 1,3-dibromopropane with sodium methanesulfinate yields the desired product. However, if the reaction is not carefully controlled, the product can react further with another equivalent of sodium methanesulfinate to form the disubstituted sulfone.

Reaction Pathway Diagram:

1,3-Dibromopropane 1,3-Dibromopropane This compound This compound 1,3-Dibromopropane->this compound + NaSO2Me 1,3-bis(methylsulfonyl)propane 1,3-bis(methylsulfonyl)propane This compound->1,3-bis(methylsulfonyl)propane + NaSO2Me

Caption: Formation of 1,3-bis(methylsulfonyl)propane.

Mitigation Strategies:

  • Control of Stoichiometry: Use a slight excess of 1,3-dibromopropane relative to sodium methanesulfinate to favor the mono-substitution product. A molar ratio of 1.1-1.5 equivalents of 1,3-dibromopropane is recommended.

  • Slow Addition: Add the sodium methanesulfinate solution slowly to the reaction mixture containing 1,3-dibromopropane. This maintains a low concentration of the nucleophile, reducing the likelihood of the second substitution.

  • Temperature Control: Maintain a moderate reaction temperature (e.g., 50-60 °C). Higher temperatures can accelerate the rate of the second substitution.

Purification Protocol:

  • Quenching and Extraction: After the reaction is complete, quench the mixture with water and extract the product into an organic solvent like dichloromethane or ethyl acetate.

  • Washing: Wash the organic layer with water and brine to remove any remaining inorganic salts.

  • Crystallization/Filtration: If a significant amount of 1,3-bis(methylsulfonyl)propane has precipitated, it can be removed by filtration before concentrating the organic layer.

  • Column Chromatography: For complete removal, column chromatography on silica gel is effective. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate will separate the less polar desired product from the more polar bis-sulfone.

Side Product Profile 2: 1-bromo-3-chloropropane

Issue: A persistent impurity that is difficult to remove by simple distillation due to its relatively close boiling point to the starting material, 3-bromo-1-propanol.

Causality: This side product is characteristic of the synthesis route starting from 3-bromo-1-propanol and methanesulfonyl chloride. In this reaction, the alcohol is converted to a mesylate intermediate. The chloride ion, a byproduct of the methanesulfonyl chloride, can then act as a nucleophile and displace the mesylate group, leading to the formation of 1-bromo-3-chloropropane.[6]

Reaction Pathway Diagram:

3-bromo-1-propanol 3-bromo-1-propanol 3-bromopropyl methanesulfonate 3-bromopropyl methanesulfonate 3-bromo-1-propanol->3-bromopropyl methanesulfonate + MsCl, Base This compound This compound 3-bromopropyl methanesulfonate->this compound Intended Product 1-bromo-3-chloropropane 1-bromo-3-chloropropane 3-bromopropyl methanesulfonate->1-bromo-3-chloropropane + Cl-

Caption: Formation of 1-bromo-3-chloropropane.

Mitigation Strategies:

  • Choice of Sulfonating Agent: Using methanesulfonic anhydride instead of methanesulfonyl chloride can eliminate the source of chloride ions.

  • Temperature Control: Perform the mesylation at low temperatures (e.g., 0 °C to room temperature) to minimize the rate of the competing nucleophilic substitution by chloride.

  • Base Selection: Use a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl generated during the reaction.

Purification Protocol:

  • Aqueous Workup: After the reaction, quench with water and extract the product into a suitable organic solvent. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove the base, followed by saturated sodium bicarbonate solution and brine.

  • Fractional Distillation: Careful fractional distillation under reduced pressure can be used to separate 1-bromo-3-chloropropane (boiling point ~143-145 °C at atmospheric pressure) from the higher-boiling this compound.[1][4]

  • Preparative Chromatography: For very high purity, preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) may be necessary.

Data Summary Table

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Physical State at STP
This compound C₄H₉BrO₂S201.08High BoilingLiquid
1,3-bis(methylsulfonyl)propaneC₅H₁₂O₄S₂200.27High BoilingSolid[5]
1-bromo-3-chloropropaneC₃H₆BrCl157.44143-145[1][2][4]Liquid
3-bromo-1-propanolC₃H₇BrO138.99184-186Liquid
1,3-dibromopropaneC₃H₆Br₂201.89167Liquid

Experimental Protocols

Synthesis of this compound from 1,3-dibromopropane
  • To a solution of sodium methanesulfinate (1.0 eq) in a suitable solvent (e.g., ethanol, DMF) at 50 °C, add 1,3-dibromopropane (1.2 eq) dropwise over 30 minutes.

  • Stir the reaction mixture at 50-60 °C for 4-6 hours, monitoring the progress by TLC or GC.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Synthesis of this compound from 3-bromo-1-propanol
  • To a solution of 3-bromo-1-propanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C, add methanesulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure.

References

  • PubChem. 1-Bromo-3-chloropropane.
  • Wikipedia. 1-Bromo-3-chloropropane. [Link]
  • Sihauli Chemicals. 1 Bromo 3 Chloropropane. [Link]
  • PubChem. 1,3-Bis(methylsulfonyl)propane.
  • Cheméo. Chemical Properties of Propane, 1-bromo-3-chloro- (CAS 109-70-6). [Link]
  • IARC Publications.
  • Master Organic Chemistry.
  • European Patent Office. A process for the preparation of opipramol - EP 1468992 A1. [Link]

Sources

Technical Support Center: Purification of 1-Bromo-3-methanesulfonylpropane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 1-Bromo-3-methanesulfonylpropane. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important building block. The content is structured in a question-and-answer format to provide direct, actionable solutions to specific experimental issues.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of this compound?

A1: The impurity profile largely depends on the synthetic route. A common method involves a nucleophilic substitution reaction between sodium methanesulfinate and an excess of 1,3-dibromopropane, analogous to a Williamson ether synthesis where a sulfur nucleophile is used.[1][2]

Key expected impurities include:

  • Unreacted 1,3-dibromopropane: This starting material is less polar than the desired product.

  • 1,3-bis(methanesulfonyl)propane: This is a common byproduct resulting from the disubstitution of 1,3-dibromopropane. It is significantly more polar than the monosubstituted product.

  • Solvent Residues: Solvents like DMF or acetonitrile are often used and can be carried through the work-up.[2]

  • Inorganic Salts: Sodium bromide (NaBr) is a salt byproduct that is typically removed during the aqueous work-up.

Q2: My crude product is an oil/low-melting solid. What is the best primary purification strategy: distillation, column chromatography, or recrystallization?

A2: The optimal strategy depends on the scale of your reaction and the nature of the impurities.

  • Column Chromatography: This is the most versatile and generally recommended method for this compound, especially for complex mixtures containing both more polar and less polar impurities.[3][4] It provides excellent separation of the starting material, product, and the disubstituted byproduct.

  • Vacuum Distillation: This can be a viable option if your main impurity is a non-volatile compound (like the disubstituted byproduct) and you are working on a larger scale.[5] However, caution is advised due to the potential for thermal decomposition of the sulfone at elevated temperatures.[6] A high-quality vacuum is essential to lower the boiling point.

  • Recrystallization: This is an excellent final purification step if you can obtain a solid product of >90% purity from another method.[7] Sulfones often have good crystallization properties.[8] Finding a suitable single or binary solvent system is key.[9]

Q3: Is this compound stable during purification?

A3: Generally, alkyl sulfones are robust compounds.[10] However, two main stability concerns exist:

  • Thermal Stability: While many aliphatic sulfones are stable above 300°C, prolonged heating can lead to decomposition, potentially through C-S bond cleavage.[6][11] This is primarily a concern during distillation.

  • Stability on Stationary Phases: Some sulfones or related compounds can degrade on highly acidic or basic stationary phases like silica gel or alumina.[5] While standard silica gel is usually acceptable, if you observe significant streaking on a TLC plate or low recovery from a column, this might be a factor.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem: Low Purity After Initial Aqueous Work-up

Q4: I've completed my reaction and aqueous work-up, but my crude ¹H NMR shows a complex mixture. What should I do first?

A4: Before attempting a large-scale purification, it's crucial to diagnose the problem with Thin Layer Chromatography (TLC).

Causality: An initial TLC analysis is a low-cost, rapid way to visualize the components of your mixture and determine the correct purification strategy.[12] It will show you the number of components and their relative polarities, which is essential for developing a column chromatography method.[4]

Workflow:

  • Spot your crude material on a silica gel TLC plate.

  • Develop the plate in a solvent system of intermediate polarity (e.g., 30% Ethyl Acetate in Hexane).

  • Visualize the plate using a UV lamp (if any components are UV active) and a potassium permanganate (KMnO₄) stain, which will visualize the sulfone and most organic impurities.

  • Identify the spots corresponding to the starting material (less polar), product, and the disubstituted byproduct (more polar). This will inform your next steps as outlined in the diagram below.

G cluster_actions CRUDE Crude Reaction Mixture TLC Run Diagnostic TLC (e.g., 30% EtOAc/Hex) CRUDE->TLC EVAL Evaluate TLC Result TLC->EVAL CLEAN Mainly Product Spot (Rf ~0.3-0.4) EVAL->CLEAN Clean COMPLEX Multiple Spots (SM, Product, Byproduct) EVAL->COMPLEX Complex STREAK Streaking or Spots at Baseline EVAL->STREAK Polar REC Proceed to Recrystallization or Distillation CLEAN->REC COL Develop Column Chromatography Method COMPLEX->COL POLAR_SOLV Re-run TLC with More Polar Solvent (e.g., 50-70% EtOAc/Hex) STREAK->POLAR_SOLV G cluster_solutions START Poor Column Separation or Low Yield CHECK_TLC Analyze Post-Column TLC Fractions START->CHECK_TLC COELUTION Co-elution of Spots (Low ΔRf) CHECK_TLC->COELUTION No Separation STREAKING Streaking / Tailing (Low Yield) CHECK_TLC->STREAKING Degradation ADJUST_SOLV Re-optimize Mobile Phase (Adjust Polarity) COELUTION->ADJUST_SOLV NEUTRALIZE Use Neutralized Silica (add 1% Et₃N) STREAKING->NEUTRALIZE CHANGE_SOLV Try Different Solvent System (e.g., DCM/MeOH) ADJUST_SOLV->CHANGE_SOLV If still poor CHANGE_STAT Switch to Neutral Alumina or Reversed-Phase NEUTRALIZE->CHANGE_STAT If still poor

Sources

preventing decomposition of 1-Bromo-3-methanesulfonylpropane during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1-Bromo-3-methanesulfonylpropane (MBS-Br). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we address common challenges related to its stability and provide field-proven troubleshooting strategies to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (CAS 859940-73-1) is a bifunctional organic compound featuring a primary alkyl bromide and a methyl sulfone group.[1][2][3][4] The alkyl bromide serves as a good leaving group for nucleophilic substitution reactions, making it an excellent propylating agent. The methanesulfonyl (mesyl) group is a polar, electron-withdrawing group that is generally stable under many reaction conditions.[5] This combination makes it a valuable building block in medicinal chemistry and organic synthesis for introducing a 3-(methanesulfonyl)propyl moiety onto various scaffolds.

Q2: What are the main stability concerns when using this reagent?

A2: The primary stability concern is not the thermal decomposition of the sulfone group itself, which is quite robust, but rather the reactivity of the C-Br bond.[6][7][8] The molecule is susceptible to two main competing pathways under basic or nucleophilic conditions:

  • Nucleophilic Substitution (Sₙ2): The desired reaction where a nucleophile displaces the bromide.

  • Elimination (E2): A side reaction where a base abstracts a proton, leading to the elimination of HBr and the formation of an unsaturated byproduct.

Under certain reductive conditions, cleavage of the carbon-sulfur bond can also occur, although this is less common.[9]

Q3: How should this compound be handled and stored?

A3: Proper handling and storage are crucial to maintain the reagent's integrity.

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and strong bases.[1][10][11][12] Room temperature storage is generally acceptable.[1][10]

  • Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13] Avoid contact with skin and eyes, as it is classified as a skin and eye irritant.[2]

Troubleshooting Guide: Common Reaction Issues

This section provides in-depth solutions to specific problems you may encounter during your experiments.

Problem 1: Low Yield of Substitution Product Due to Competing Elimination Reaction

This is the most frequent issue encountered. You are performing a nucleophilic substitution (Sₙ2) to attach your nucleophile (Nu⁻) to the propyl chain, but you observe significant formation of byproducts, leading to low yields of your desired product.

Root Cause Analysis: The Sₙ2 vs. E2 Competition

The outcome of the reaction is a kinetic competition between the Sₙ2 and E2 pathways. As a primary alkyl halide, Sₙ2 is generally favored, but the presence of the electron-withdrawing sulfone group can increase the acidity of the protons on the α- and β-carbons, making the E2 pathway more competitive than in simple alkyl bromides.

Several factors dictate which pathway dominates:

  • The Nucleophile/Base: A species can act as both a nucleophile (attacking the carbon) and a base (attacking a proton). The stronger and more sterically hindered the base, the more it will favor the E2 pathway.[14]

  • Temperature: Higher temperatures favor elimination. Elimination reactions result in an increase in the number of molecules, leading to a positive entropy change (ΔS), which is favored at higher temperatures (ΔG = ΔH - TΔS).[14]

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO, Acetone) are ideal for Sₙ2 reactions because they solvate the cation but leave the nucleophile relatively "bare" and reactive. Polar protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity, and can favor Sₙ1/E1 pathways, though these are less likely for a primary halide.[14][15]

Visualizing the Competing Pathways

G cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Products Start This compound + Nucleophile/Base (Nu⁻) SN2 Sₙ2 Pathway (Substitution) Start->SN2  Favored by:  - Weak, non-bulky base  - Strong nucleophile  - Low temperature  - Polar aprotic solvent E2 E2 Pathway (Elimination) Start->E2  Favored by:  - Strong, bulky base  - High temperature Desired Desired Product: Nu-CH₂CH₂CH₂SO₂Me SN2->Desired Side Side Product: CH₂=CHCH₂SO₂Me E2->Side

Caption: Competing Sₙ2 and E2 reaction pathways for this compound.

Solutions & Optimized Protocol

To maximize the yield of your desired substitution product, you must select conditions that heavily favor the Sₙ2 pathway.

ParameterTo Favor Sₙ2 (Substitution)To Avoid (Favors E2 Elimination)
Base/Nucleophile Use a strong nucleophile that is a weak base (e.g., I⁻, N₃⁻, RS⁻). If using an alkoxide or amine, use the least hindered version possible.Avoid strong, sterically hindered bases like potassium tert-butoxide (t-BuOK).
Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C.Avoid heating to reflux unless necessary, as high temperatures promote elimination.[14]
Solvent Use polar aprotic solvents like DMF, DMSO, or acetonitrile. Acetone is also a good choice for many Sₙ2 reactions.[15]Avoid polar protic solvents like ethanol or methanol if your nucleophile is also a strong base.
Counter-ion For anionic nucleophiles, consider using sodium (Na⁺) or potassium (K⁺) salts.N/A
Experimental Protocol: Optimized Sₙ2 Reaction with a Generic Nucleophile (Nu-H)

This protocol is designed to maximize substitution by using a non-hindered base to deprotonate the nucleophile in a suitable polar aprotic solvent at a controlled temperature.

Reagents & Setup:

  • Round-bottom flask with a magnetic stirrer and nitrogen inlet.

  • This compound (1.0 eq).

  • Nucleophile (e.g., a phenol, thiol, or amine, 1.1 eq).

  • Mild, non-hindered base (e.g., K₂CO₃, Cs₂CO₃, 1.5 eq).

  • Anhydrous N,N-Dimethylformamide (DMF).

Procedure:

  • To the flask, add the nucleophile (1.1 eq) and anhydrous DMF.

  • Add the base (e.g., K₂CO₃, 1.5 eq) to the solution. Stir under a nitrogen atmosphere at room temperature for 15-30 minutes.

  • Slowly add a solution of this compound (1.0 eq) in DMF to the reaction mixture dropwise.

  • Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • If the reaction is slow, gently warm the mixture to 40-50 °C. Avoid high temperatures.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and then brine to remove DMF and salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Problem 2: Cleavage of the Carbon-Sulfur Bond is Observed

While sulfones are known for their stability, you may observe unexpected byproducts suggesting the C-SO₂ bond has been cleaved.[5] This is an uncommon but possible side reaction under specific, typically reductive, conditions.

Root Cause Analysis: Desulfonylation

The cleavage of a C-S bond in a sulfone is known as desulfonylation. This process is typically achieved using strong reducing agents.[9]

  • Reductive Cleavage: Reagents like sodium amalgam, aluminum amalgam, or samarium(II) iodide (SmI₂) can reductively cleave the C-SO₂ bond.[9] Mechanistically, this often involves the transfer of an electron to the sulfone, which then fragments into a sulfinate anion and an organic radical. The radical is then further reduced and protonated.[9]

  • Base-Mediated Radical Cleavage: Some recent literature has shown that under certain base-mediated conditions, alkyl sulfones can act as radical precursors, though this often requires specific reagents like diboron compounds and is not a common side reaction in simple substitutions.[16][17]

Troubleshooting Workflow

G start Problem: C-S Bond Cleavage (Desulfonylation) Observed q1 Are you using any strong reducing agents? (e.g., Na/Hg, SmI₂, LiAlH₄) start->q1 sol1 Solution: Avoid strong reducing agents. If reduction is needed elsewhere in the molecule, choose a milder reagent or use a protecting group strategy. q1->sol1 Yes q2 Are you using a strong base at high temperatures for a prolonged period? q1->q2 No sol2 Solution: Re-evaluate reaction conditions. Use milder bases (K₂CO₃ vs. NaH) and lower temperatures. See Problem 1. q2->sol2 Yes end If problem persists, consult specialized literature for your specific reaction type. q2->end No

Caption: Troubleshooting workflow for unexpected C-S bond cleavage.

Preventative Measures
  • Avoid Harsh Reductants: Unless a desulfonylation reaction is intended, avoid using potent single-electron donors like dissolving metals or SmI₂ in your reaction scheme when this compound is present.

  • Review Your Reaction Conditions: If you are not intentionally using a reducing agent, scrutinize your reaction for any components that could inadvertently form one in situ. Ensure that all reagents are pure and that no unexpected side reactions are occurring.

Problem 3: Reagent Decomposes at High Temperatures

You are attempting a reaction that requires high temperatures (>150 °C) and observe significant decomposition, charring, or a complex mixture of products.

Root Cause Analysis: Thermal Stability Limits

While the sulfone group is very stable, the overall molecule has its limits. Acyclic aliphatic sulfones generally begin to thermally decompose at temperatures above 350 °C.[6][7][8] However, in a complex reaction mixture with other reagents, decomposition can be initiated at lower temperatures. At elevated temperatures, homolytic cleavage (radical formation) of the C-Br or C-S bonds can become more prevalent, leading to a cascade of unpredictable side reactions.

Solutions
  • Confirm Thermal Stability: Studies on acyclic aliphatic sulfones show their thermal decomposition onset is typically above 350 °C.[6][7] This is well above the temperature of most standard organic reactions. If you are observing decomposition at significantly lower temperatures (e.g., 150-200 °C), it is likely due to a reaction with another component in your flask rather than simple thermolysis.

  • Consider Alternative Synthetic Routes: If your desired transformation genuinely requires temperatures that are causing decomposition, it may be necessary to redesign your synthetic approach. This could involve:

    • Using a different building block.

    • Employing catalytic methods that allow for lower reaction temperatures.

    • Changing the order of synthetic steps to introduce the 3-(methanesulfonyl)propyl moiety under milder conditions.

References

  • Lange, J.-P., et al. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels.
  • American Chemical Society. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization.
  • ResearchGate. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization | Request PDF.
  • Loyola eCommons. (n.d.). Electrochemical Cleavage of Phenylsulfones.
  • Huang, M., et al. (2021). Base‐Mediated Radical Borylation of Alkyl Sulfones. Angewandte Chemie.
  • Wikipedia. (n.d.). Reductive desulfonylation.
  • PubChem. (n.d.). This compound.
  • PubChemLite. (n.d.). This compound.
  • ChemistryViews. (2021). Base-Mediated Radical Borylation of Alkyl Sulfones.

Sources

identifying impurities in 1-Bromo-3-methanesulfonylpropane samples

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a dedicated resource for identifying and troubleshooting impurities in samples of 1-Bromo-3-methanesulfonylpropane (CAS: 859940-73-1). As a Senior Application Scientist, my goal is to blend deep technical knowledge with practical, field-tested advice to guide you through the complexities of purity analysis.

Q1: What are the most probable impurities in my this compound sample?

The impurity profile of your sample is intrinsically linked to its synthetic route and subsequent storage conditions. While the exact synthesis is often proprietary, we can infer likely contaminants based on common organic chemistry principles.

The synthesis likely involves the reaction of a propane backbone with both a bromide and a methanesulfonyl source. Therefore, impurities can arise from several sources:

  • Unreacted Starting Materials: The most common impurities are often residual starting materials. Depending on the synthetic pathway, this could include compounds like 1,3-propanediol derivatives or 3-(methylthio)propan-1-ol.

  • Reagent Carryover: Brominating agents (e.g., HBr, PBr₃) or sulfonylating agents and their byproducts might be present in trace amounts.

  • Side-Reaction Products: Competing reactions can lead to structurally similar impurities.

  • Degradation Products: Improper storage (e.g., exposure to moisture, light, or high temperatures) can lead to hydrolysis or elimination reactions.

Table 1: Common Potential Impurities in this compound

Impurity NameChemical Structure (SMILES)Likely Origin
1,3-DibromopropaneBrCCCBrByproduct from excess brominating agent or side reaction.[1]
1-Chloro-3-methanesulfonylpropaneClCCCS(=O)(=O)CContamination from chloride sources in reagents (e.g., from 1-bromo-3-chloropropane precursor).[1][2]
3-(Methylsulfonyl)propan-1-olCS(=O)(=O)CCCOIncomplete bromination of the hydroxyl precursor.
1-Bromo-3-(methylthio)propaneCSCCCBrIncomplete oxidation of the sulfide to the sulfone.[3]
Bis(3-bromopropyl)sulfoneBrCCCS(=O)(=O)CCCBrDimerization or byproduct formation during synthesis.[4]

Q2: Which analytical technique should I use for an initial purity assessment?

The choice of technique depends on the nature of the expected impurities and the information you require. For a comprehensive analysis, a multi-technique approach is often best.

Diagram 1: Decision Workflow for Analytical Method Selection A logical flow to help choose the most appropriate analytical technique.

method_selection start Purity Question is_volatile Are impurities volatile and thermally stable? start->is_volatile need_id Need to identify unknown impurities? is_volatile->need_id No / Unsure gcms Use GC-MS is_volatile->gcms Yes need_quant Need precise quantification of known impurities? need_id->need_quant No hplc Use HPLC-UV/MS need_id->hplc Yes qnmr Use qNMR for absolute purity need_quant->qnmr No / Need Primary Method hplc_only Use HPLC-UV need_quant->hplc_only Yes impurity_ID start Unknown Peak Observed in HPLC-UV step1 Step 1: Analyze by HPLC-MS start->step1 step2 Step 2: Determine Mass-to-Charge (m/z) of the Unknown Peak step1->step2 step3 Step 3: Hypothesize Structure based on m/z and Synthesis Route step2->step3 step4 Step 4: Confirm with Reference Standard or Orthogonal Technique (NMR) step3->step4 result Impurity Identified step4->result

Sources

Validation & Comparative

A Comparative Guide to 1-Bromo-3-methanesulfonylpropane and Other Alkylating Agents for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of reactivity, selectivity, and experimental considerations for drug development and synthetic chemistry.

In the landscape of synthetic organic chemistry and drug development, the choice of an alkylating agent is a critical decision that dictates reaction efficiency, yield, and the purity of the final product. Among the diverse array of available reagents, 1-Bromo-3-methanesulfonylpropane emerges as a bifunctional compound of interest, offering a unique combination of a reactive alkyl bromide and a polar sulfone moiety. This guide provides a comprehensive comparison of this compound with other common alkylating agents, supported by mechanistic insights and experimental considerations to aid researchers in making informed decisions for their synthetic strategies.

Understanding the Alkylating Agent Landscape

Alkylating agents are indispensable tools for creating carbon-carbon and carbon-heteroatom bonds. Their reactivity is primarily governed by the nature of the alkyl group, the leaving group, and the reaction conditions. A general classification can be made based on the leaving group, with common examples including alkyl halides (iodides, bromides, chlorides) and alkyl sulfonates (tosylates, mesylates, triflates).

This compound distinguishes itself by possessing both a bromide leaving group and a methanesulfonyl group. This dual functionality can influence its reactivity and solubility, setting it apart from simple alkyl halides. The electron-withdrawing nature of the sulfone group can impact the electrophilicity of the carbon backbone, although its primary influence is often observed in the properties of the resulting alkylated product.

Comparative Analysis of Reactivity and Leaving Group Ability

The rate of an alkylation reaction is significantly influenced by the leaving group's ability to depart. A good leaving group is a weak base, meaning it is stable on its own. The general order of leaving group ability for common alkylating agents is as follows:

Triflate > Tosylate/Mesylate > Iodide > Bromide > Chloride

This trend is a direct consequence of the stability of the corresponding anions. While bromide is a good leaving group, it is generally less reactive than iodide and sulfonate esters like tosylates and mesylates.

The presence of the methanesulfonyl group in this compound does not directly participate as a leaving group in typical nucleophilic substitution reactions. Instead, the alkylation occurs via the displacement of the bromide ion. The sulfone moiety, being highly polar, can affect the solubility of the reagent and the product, and may also influence the reaction kinetics through solvent interactions.

Alkylation of Key Nucleophiles: A Comparative Overview

The following sections detail the alkylation of common nucleophiles in drug development and organic synthesis, providing a comparative context for the use of this compound.

N-Alkylation of Amines

The alkylation of amines is a fundamental transformation for the synthesis of a vast number of pharmaceuticals and bioactive molecules. However, it is often plagued by a lack of selectivity, leading to mixtures of primary, secondary, tertiary, and even quaternary ammonium salts. This is because the newly formed alkylated amine is often more nucleophilic than the starting amine[1].

Experimental Protocol: General N-Alkylation of a Primary Amine

  • Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 equivalent) in a suitable solvent such as acetonitrile or DMF.

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (1.5-2.0 equivalents), to the solution.

  • Alkylating Agent Addition: Slowly add the alkylating agent (e.g., this compound, 1.1 equivalents) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated product.

Alkylating AgentExpected ReactivityPotential Side Reactions
Alkyl Iodide HighestOver-alkylation, potential for elimination reactions with hindered bases.
Alkyl Bromide HighOver-alkylation.
This compound ModerateOver-alkylation. The sulfone group may influence the basicity of the product.
Alkyl Tosylate/Mesylate HighOver-alkylation.

Causality Behind Experimental Choices: The use of a slight excess of the alkylating agent helps to drive the reaction to completion. A non-nucleophilic base is crucial to deprotonate the amine without competing in the alkylation reaction. The choice of solvent is determined by the solubility of the reactants and the desired reaction temperature.

O-Alkylation of Phenols

The O-alkylation of phenols to form ethers is another vital reaction in medicinal chemistry. The Williamson ether synthesis, which involves the reaction of a phenoxide with an alkylating agent, is the most common method.

Experimental Protocol: General O-Alkylation of a Phenol

  • Reaction Setup: Dissolve the phenol (1.0 equivalent) in a polar aprotic solvent like acetone or DMF.

  • Base Addition: Add a base such as potassium carbonate (1.5 equivalents) to generate the phenoxide in situ.

  • Alkylating Agent Addition: Add the alkylating agent (e.g., this compound, 1.2 equivalents) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor by TLC.

  • Work-up: After cooling, filter the reaction mixture and evaporate the solvent.

  • Purification: Dissolve the residue in a suitable organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Alkylating AgentExpected ReactivityPotential Side Reactions
Alkyl Iodide HighestC-alkylation of the aromatic ring, especially with highly activated phenols.
Alkyl Bromide HighC-alkylation.
This compound ModerateC-alkylation.
Alkyl Tosylate/Mesylate HighC-alkylation.

Causality Behind Experimental Choices: The use of a polar aprotic solvent favors the SN2 reaction by solvating the cation of the base, leaving the phenoxide anion more nucleophilic. Heating is often necessary to achieve a reasonable reaction rate, especially with less reactive alkylating agents.

S-Alkylation of Thiols

Thiols are excellent nucleophiles and readily undergo S-alkylation to form thioethers (sulfides). This reaction is typically fast and efficient.

Experimental Protocol: General S-Alkylation of a Thiol

  • Reaction Setup: Dissolve the thiol (1.0 equivalent) in a solvent like ethanol or DMF.

  • Base Addition: Add a base such as sodium hydroxide or potassium carbonate (1.1 equivalents) to form the thiolate.

  • Alkylating Agent Addition: Add the alkylating agent (e.g., this compound, 1.05 equivalents) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC. The reaction is often complete within a few hours.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The product is often pure enough for subsequent steps, but can be purified by chromatography if necessary.

Alkylating AgentExpected ReactivityPotential Side Reactions
Alkyl Iodide HighestGenerally very clean reactions.
Alkyl Bromide HighClean reactions.
This compound ModerateClean reactions.
Alkyl Tosylate/Mesylate HighClean reactions.

Causality Behind Experimental Choices: The high nucleophilicity of the thiolate anion allows for mild reaction conditions, often at room temperature. A slight excess of the base ensures complete deprotonation of the thiol.

The Role of the Methanesulfonyl Group

While the bromide in this compound is the primary reactive site for alkylation, the methanesulfonyl group imparts distinct characteristics to the molecule and the resulting products.

  • Polarity and Solubility: The sulfone group is highly polar, which can increase the water solubility of the alkylating agent and the final product. This can be advantageous in certain applications, particularly in the synthesis of biologically active molecules where aqueous solubility is desired.

  • Chemical Stability: Sulfones are generally very stable functional groups, resistant to a wide range of reaction conditions. This inertness allows for further chemical transformations on other parts of the molecule without affecting the sulfone moiety.

  • Pharmacological Properties: The sulfone group is a common pharmacophore found in many approved drugs. Its ability to act as a hydrogen bond acceptor can be crucial for drug-receptor interactions.

Visualizing the Reaction Pathways

To better understand the fundamental transformations discussed, the following diagrams illustrate the general workflows for N-, O-, and S-alkylation.

N_Alkylation cluster_start Starting Materials cluster_reaction Reaction cluster_products Products Primary Amine Primary Amine Reaction Mixture Reaction Mixture Primary Amine->Reaction Mixture Alkylating Agent (R-X) Alkylating Agent (R-X) Alkylating Agent (R-X)->Reaction Mixture Base Base Base->Reaction Mixture Secondary Amine Secondary Amine Reaction Mixture->Secondary Amine Mono-alkylation Tertiary Amine Tertiary Amine Reaction Mixture->Tertiary Amine Di-alkylation Quaternary Salt Quaternary Salt Reaction Mixture->Quaternary Salt Tri-alkylation

Caption: General workflow for the N-alkylation of a primary amine, highlighting the potential for over-alkylation.

O_Alkylation cluster_start Starting Materials cluster_reaction Reaction cluster_products Product Phenol Phenol Phenoxide Formation Phenoxide Formation Phenol->Phenoxide Formation + Base Alkylating Agent (R-X) Alkylating Agent (R-X) SN2 Reaction SN2 Reaction Alkylating Agent (R-X)->SN2 Reaction Base Base Phenoxide Formation->SN2 Reaction Aryl Ether Aryl Ether SN2 Reaction->Aryl Ether

Caption: Step-by-step workflow for the O-alkylation of a phenol via the Williamson ether synthesis.

S_Alkylation cluster_start Starting Materials cluster_reaction Reaction cluster_products Product Thiol Thiol Thiolate Formation Thiolate Formation Thiol->Thiolate Formation + Base Alkylating Agent (R-X) Alkylating Agent (R-X) SN2 Reaction SN2 Reaction Alkylating Agent (R-X)->SN2 Reaction Base Base Thiolate Formation->SN2 Reaction Thioether Thioether SN2 Reaction->Thioether

Caption: Workflow for the efficient S-alkylation of a thiol to form a thioether.

Conclusion and Future Perspectives

This compound represents a valuable, albeit moderately reactive, alkylating agent. Its key advantage lies in the introduction of a polar and stable methanesulfonylpropyl group, which can be beneficial for tailoring the physicochemical properties of target molecules, particularly in drug discovery.

When compared to other alkylating agents, its reactivity follows the general trends based on the leaving group ability of bromide. For applications requiring high reactivity and mild conditions, alkyl iodides or sulfonate esters may be preferable. However, for syntheses where moderate reactivity is sufficient and the incorporation of a sulfone moiety is desired, this compound is an excellent choice.

Future research could focus on kinetic studies to provide quantitative comparisons of reaction rates with a broader range of alkylating agents under standardized conditions. Additionally, exploring the chemoselectivity of this compound in the alkylation of polyfunctional molecules would further delineate its utility in complex organic synthesis.

References

  • Master Organic Chemistry.
  • Organic Chemistry Portal.
  • MDPI. Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. [Link]
  • Journal of Materials and Environmental Science.
  • PubChem. This compound. [Link]
  • Wikipedia.

Sources

A Comparative Guide to the Spectroscopic Analysis of 1-Bromo-3-methanesulfonylpropane and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Bifunctional Reagents

In the landscape of modern synthetic chemistry and drug development, bifunctional molecules serve as critical building blocks, enabling the assembly of complex molecular architectures. 1-Bromo-3-methanesulfonylpropane (BMSMP), with its distinct electrophilic centers—a primary alkyl bromide and a methanesulfonyl group—is a quintessential example. Its utility in introducing a sulfonylated propyl chain makes it a valuable reagent in medicinal chemistry for modifying lead compounds to enhance properties like solubility or metabolic stability.

The efficacy and reproducibility of syntheses employing BMSMP or its derivatives hinge on the unambiguous structural confirmation and purity assessment of these materials. Spectroscopic analysis provides the foundational data for this quality control. This guide offers an in-depth, comparative analysis of the primary spectroscopic techniques used to characterize BMSMP and its derivatives. We will move beyond mere data reporting to explore the causality behind spectral features and the strategic selection of methods, providing researchers with the insights needed for confident structural elucidation.

Core Spectroscopic Techniques for Structural Elucidation

The complete characterization of a small molecule like this compound requires a multi-faceted analytical approach. No single technique provides all the necessary information. Instead, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used in concert to build a comprehensive and self-validating structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution.[1] It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.[1]

The structure of BMSMP (CH₃-SO₂-CH₂-CH₂-CH₂-Br) suggests four distinct proton environments. The predicted spectrum, typically run in a deuterated solvent like CDCl₃, would exhibit the following key features. The use of deuterated solvents is standard practice to avoid large solvent signals in the spectrum.[2]

  • δ ~ 3.5-3.7 ppm (Triplet, 2H): Protons on the carbon adjacent to the highly electronegative bromine atom (CH₂ -Br) are the most deshielded of the propyl chain and are expected in this downfield region. The signal should be split into a triplet by the two adjacent protons on the central methylene group (n+1 rule).[3]

  • δ ~ 3.2-3.4 ppm (Triplet, 2H): Protons on the carbon adjacent to the electron-withdrawing methanesulfonyl group (-SO₂-CH₂ -) are also significantly deshielded. This signal is expected to be a triplet due to coupling with the central methylene protons.

  • δ ~ 2.3-2.5 ppm (Quintet, 2H): The protons on the central methylene group (-CH₂-CH₂ -CH₂-) are coupled to the two protons on each adjacent carbon (2+2=4). According to the n+1 rule, this signal should appear as a quintet (4+1).

  • δ ~ 3.0 ppm (Singlet, 3H): The three equivalent protons of the methyl group (CH₃ -SO₂-) are not coupled to any other protons, resulting in a sharp singlet.

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. For BMSMP, four distinct signals are expected:

  • δ ~ 55 ppm: The carbon adjacent to the sulfone group (C H₂-SO₂).

  • δ ~ 42 ppm: The methyl carbon (C H₃-SO₂).

  • δ ~ 30 ppm: The carbon adjacent to the bromine atom (C H₂-Br).

  • δ ~ 25 ppm: The central carbon of the propyl chain (-CH₂-C H₂-CH₂-).

The chemical shifts in both ¹H and ¹³C NMR are influenced by the proximity to electronegative atoms like bromine and the sulfonyl oxygens, which pull electron density away from the nuclei, causing them to be "deshielded" and resonate at a higher frequency (downfield).[4]

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small drop of a solution containing tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[2]

  • Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: Typical acquisition parameters include a 30-45° pulse angle, a 1-2 second relaxation delay, and 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Parameters: Due to the low natural abundance of ¹³C, more scans (~1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is applied to simplify the spectrum to single lines for each carbon.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns.[5] For halogenated compounds, MS is particularly informative.

The key feature in the mass spectrum of any monobrominated compound is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (m/z). This is due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a natural abundance of approximately 50.7% and 49.3%, respectively.[6][7]

  • Molecular Ion (M⁺): Expect a pair of peaks at m/z 200 ([C₄H₉⁷⁹BrO₂S]⁺) and m/z 202 ([C₄H₉⁸¹BrO₂S]⁺). The peak at m/z 202 is the M+2 peak.

  • Key Fragments: Electron Ionization (EI) is a high-energy technique that causes the molecular ion to fragment. The C-Br bond is relatively weak and prone to cleavage.[8] Likely fragmentation patterns include:

    • [M - Br]⁺: Loss of the bromine radical, resulting in a peak at m/z 121 .

    • [M - CH₃SO₂]⁺: Loss of the methanesulfonyl radical, leading to a pair of peaks at m/z 121 and m/z 123 .

    • [CH₃SO₂]⁺: A fragment corresponding to the methanesulfonyl group at m/z 79 .

    • [C₃H₆Br]⁺: Cleavage of the C-S bond, giving a pair of peaks at m/z 135 and m/z 137 . This fragment is often observed in 1-bromoalkanes.[9]

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • GC Separation: Inject 1 µL of the sample solution into the GC. Use a suitable capillary column (e.g., DB-5ms) and a temperature program (e.g., ramp from 50°C to 250°C at 10°C/min) to separate the analyte from any impurities.

  • MS Data Acquisition: As the compound elutes from the GC column, it enters the MS source. Acquire mass spectra over a range of m/z 50-300. The EI source is typically operated at 70 eV.[5]

Infrared (IR) Spectroscopy: The Functional Group Detector

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.[10] It works on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their bonds (e.g., stretching, bending).[10]

The IR spectrum of BMSMP will be dominated by the very strong absorptions from the sulfone group.

  • ~2900-3000 cm⁻¹: C-H stretching vibrations from the methyl and methylene groups.

  • ~1300-1350 cm⁻¹ (strong) and ~1120-1160 cm⁻¹ (strong): These two intense, sharp bands are the hallmark of the sulfone group, corresponding to the asymmetric and symmetric S=O stretching vibrations, respectively. Their presence is a powerful confirmation of the methanesulfonyl moiety.[11]

  • ~500-600 cm⁻¹: C-Br stretching vibration. This absorption can sometimes be weak and fall in the fingerprint region, which may contain many other signals.

  • Sample Preparation: For a liquid sample like BMSMP, place a single drop directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. For a solid derivative, place a small amount of the powder onto the crystal and apply pressure to ensure good contact. ATR-FTIR requires minimal to no sample preparation.[1]

  • Background Collection: Before analyzing the sample, run a background spectrum of the clean, empty ATR crystal. This is automatically subtracted from the sample spectrum.

  • Data Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Comparative Guide to Spectroscopic Techniques

The choice of analytical technique depends on the specific question being asked. For unambiguous structural confirmation, a combination of all three is essential.

Technique Information Provided Strengths for BMSMP Analysis Limitations
¹H & ¹³C NMR Detailed carbon-hydrogen framework, connectivity, number of unique proton/carbon environments.Unambiguous structural elucidation; sensitive to subtle changes in derivatives.Relatively low sensitivity; requires soluble sample; can be complex for mixtures.[1]
Mass Spectrometry Molecular weight, elemental formula (high-res MS), fragmentation patterns.Confirms molecular weight; characteristic Br isotope pattern is definitive.[6]Isomers may have similar fragmentation; provides limited connectivity information on its own.
IR Spectroscopy Presence/absence of key functional groups.Fast, simple, non-destructive; excellent for confirming the sulfone group (S=O stretches).[11]Provides limited information on the overall molecular skeleton; fingerprint region can be complex.

Visualizing the Analytical Workflow

A logical workflow ensures that data from each technique is used to build a cohesive and validated structural assignment.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Purified_Sample Purified BMSMP Derivative IR IR Spectroscopy Purified_Sample->IR MS Mass Spectrometry Purified_Sample->MS NMR NMR (1H, 13C) Purified_Sample->NMR Functional_Groups Functional Group ID IR->Functional_Groups S=O, C-Br Mol_Weight Molecular Weight & Formula MS->Mol_Weight M+, M+2 Connectivity Connectivity & Skeleton NMR->Connectivity Chemical Shifts, Coupling Final_Structure Final Structure Confirmation Functional_Groups->Final_Structure Mol_Weight->Final_Structure Connectivity->Final_Structure

Caption: General workflow for spectroscopic characterization of small molecules.

Analysis of Derivatives: A Hypothetical Case Study

Consider a common derivative where BMSMP is reacted with a primary amine, such as benzylamine, to form N-benzyl-3-(methylsulfonyl)propan-1-amine. How would the spectra change?

  • ¹H NMR: The triplet at ~3.5-3.7 ppm (CH₂-Br) would disappear and be replaced by a new signal, likely a triplet around ~2.8-3.0 ppm, for the new CH₂-N group. New signals for the benzyl group protons would appear in the aromatic region (~7.2-7.4 ppm) and as a singlet for the benzylic CH₂ (~3.8 ppm). A broad singlet for the N-H proton would also appear.

  • Mass Spectrometry: The molecular weight would increase significantly. The characteristic M+ and M+2 pattern for bromine would be absent, providing conclusive evidence of the substitution.

  • IR Spectroscopy: The C-Br absorption (~500-600 cm⁻¹) would disappear. A new, medium-intensity N-H stretching band would appear around 3300-3400 cm⁻¹. The strong sulfone S=O stretches would remain, confirming that this part of the molecule is intact.

This comparative approach, where spectra of the starting material and product are analyzed, is a cornerstone of synthetic chemistry, providing irrefutable proof of a successful chemical transformation.

Conclusion

The structural analysis of this compound and its derivatives is a clear example of the synergy between different spectroscopic techniques. While IR spectroscopy quickly confirms the presence of the key sulfone functional group and mass spectrometry definitively establishes the molecular weight and bromine content, only NMR spectroscopy can piece together the complete atomic connectivity with high confidence. For researchers in drug development and synthetic chemistry, mastering the interpretation of these complementary datasets is not merely a technical skill but a fundamental requirement for ensuring the integrity and success of their scientific endeavors.

References

  • Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.
  • PubChem. This compound. National Center for Biotechnology Information.
  • Chemistry Stack Exchange. Why do dihaloalkanes lose both halogen atoms during mass spectrometry?. (2021-03-05).
  • Journal of Chromatographic Science. Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. (2012-07-10).
  • Solubility of Things. Comparative Analysis of Spectroscopic Techniques.
  • ResearchGate. The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. (2012-07-10).
  • PubChemLite. This compound (C4H9BrO2S).
  • ACS Publications. Studies in the Sulfone Series. VIII. Infrared Absorption Spectra and Structure of Some Substituted Diphenyl Sulfones and Sulfoxi.
  • ACS Publications. Studies in the Sulfone Series. VIII. Infrared Absorption Spectra and Structure of Some Substituted Diphenyl Sulfones and Sulfoxides.
  • Semantic Scholar. Infrared Identification of Some Sulfur Derivatives of Long-Chain Fatty Acids.
  • PubChem. 1-Bromo-3-(methylsulfanyl)propane. National Center for Biotechnology Information.
  • Doc Brown's Chemistry. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern.
  • ResearchGate. Infrared Spectra of Sulfones and Related Compounds. (2025-08-06).
  • Analytical Chemistry. Infrared Spectra of Sulfones and Related Compounds.
  • AZoOptics. The Different Types of Spectroscopy for Chemical Analysis.
  • ZefSci. Choosing the Right Mass Spectrometry for Small Molecules. (2024-05-30).
  • Saylor.org. Spectroscopic Methods.
  • Doc Brown's Chemistry. 1H NMR spectrum of 1-bromo-2-methylpropane.
  • Chegg.com. Solved Question 2: This is the 1H NMR spectrum of. (2023-02-15).
  • ORGANIC SPECTROSCOPY INTERNATIONAL. 1-Bromo-3-phenylpropane. (2015-07-05).
  • ResearchGate. NMR spectrum of (A) borylated 1-bromo-3-phenylpropane(BBrPP, in CDCl 3...).
  • Doc Brown's Chemistry. on the 13C NMR spectrum of 1-bromo-2-methylpropane.
  • NIH National Library of Medicine. The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl).
  • SpectraBase. 1-Bromo-3-chloro-propane - Optional[1H NMR] - Spectrum.
  • ResearchGate. 13 C NMR spectra of 1-ethyl-3-methylimidazolium bis(pentafluoroethyl)phosphinate.
  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • PubMed. Analytical techniques for the study of polyphenol-protein interactions. (2017-07-03).

Sources

A Senior Application Scientist's Guide to Purity Assessment of Compounds Synthesized with 1-Bromo-3-methanesulfonylpropane

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Syntheses Utilizing 1-Bromo-3-methanesulfonylpropane

In the landscape of modern drug discovery and development, the structural integrity and purity of synthesized active pharmaceutical ingredients (APIs) are paramount. Purity is not merely a quality metric; it is a fundamental determinant of a compound's safety, efficacy, and reproducibility in biological assays.[1][2][3] This guide provides an in-depth comparison of analytical methodologies for assessing the purity of compounds synthesized using this compound, a versatile bifunctional reagent.

This compound (CAS 859940-73-1) is an alkylating agent of increasing interest, featuring a reactive bromide for nucleophilic substitution and a methanesulfonyl (sulfone) group.[4][5] The sulfone moiety is a key pharmacophore in numerous clinically approved drugs, valued for its ability to act as a hydrogen bond acceptor and for its metabolic stability. The reagent's utility in introducing the 3-(methylsulfonyl)propyl group necessitates rigorous analytical oversight to characterize the final product and ensure it is free from process-related impurities.

This document moves beyond standard protocols to explain the causality behind methodological choices, offering a framework for developing self-validating systems for purity assessment. We will explore the strategic application of orthogonal analytical techniques—primarily High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—to build a comprehensive and trustworthy purity profile.

Understanding the Impurity Landscape with this compound

The reactivity profile of this compound dictates the potential impurities that may arise during a synthesis. A proactive understanding of these possibilities is the cornerstone of developing a robust analytical strategy.

Potential Impurity Sources:

  • Unreacted Starting Materials: The most common impurity is residual this compound or the nucleophilic substrate.

  • Byproducts of Side Reactions: The presence of multiple reactive sites in a complex substrate can lead to the formation of regioisomers or products of multiple alkylations.

  • Degradation Products: The target compound may degrade under the reaction or purification conditions (e.g., heat, acid, base).

  • Reagent-Related Impurities: The starting reagent itself may contain impurities, such as 1-bromo-3-(methylsulfanyl)propane, which could lead to the formation of the corresponding thioether analog of the target compound.[6]

A logical first step in any purity assessment is a general workflow that progresses from qualitative checks to rigorous quantitative analysis.

G General Workflow for Purity Assessment cluster_0 Synthesis & Crude Isolation cluster_1 Initial Qualitative Purity Checks cluster_2 Purification cluster_3 Structural Confirmation & Quantitative Analysis cluster_4 Final Certification Synthesis Synthesis using This compound Workup Reaction Workup & Crude Product Isolation Synthesis->Workup TLC Thin-Layer Chromatography (TLC) Workup->TLC Assess complexity MP Melting Point Determination (for solids) Workup->MP Preliminary check Purification Purification (e.g., Column Chromatography, Recrystallization) TLC->Purification Guide separation NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS qNMR Quantitative NMR (qNMR) (Absolute Purity) Purification->qNMR HPLC HPLC Purity (%) NMR->HPLC Confirm structure MS->HPLC Confirm mass Final Certified Pure Compound (≥95% Purity) HPLC->Final Purity ≥95% qNMR->Final Orthogonal check

Caption: General workflow for the synthesis, purification, and purity assessment of a target compound.

Comparative Analysis of Core Purity Assessment Techniques

The selection of an analytical method depends on the specific information required, the nature of the compound, and the desired level of accuracy.[7][] A multi-pronged, or orthogonal, approach using several techniques is the gold standard for unambiguous purity determination.[9]

Technique Principle Primary Use Case Strengths Limitations
HPLC (UV-Vis/DAD) Differential partitioning of analytes between a mobile and stationary phase.Routine purity determination (Area %); quantification of impurities.High sensitivity, high throughput, excellent for resolving complex mixtures.[10][11]Requires a chromophore for UV detection; relative quantification unless calibrated with standards.
¹H NMR Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Structural confirmation and identification of impurities.Provides detailed structural information about the main compound and impurities.[12]Lower sensitivity than HPLC; overlapping signals can complicate analysis.[13]
qNMR (Quantitative NMR) Signal intensity is directly proportional to the number of nuclei.Absolute purity determination without a reference standard of the analyte.Primary analytical method; highly accurate and precise.[9][14]Requires longer experiment times (relaxation delays); higher sample concentration needed.[15]
LC-MS Combines HPLC separation with mass-based detection.Identification of unknown impurities and confirmation of molecular weight.High sensitivity and specificity; provides molecular weight and fragmentation data for structural elucidation.[16][17][18]Ionization efficiency can vary between compounds, making quantification complex without standards.
HRMS (High-Resolution MS) Provides highly accurate mass measurements.Determination of elemental composition of the parent compound and impurities.Unambiguous molecular formula determination, which is critical for identifying unknowns.[19]Higher cost and complexity compared to standard MS.

Deep Dive 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity testing.[17] Its ability to separate a compound from its potential impurities provides a detailed "fingerprint" of the sample's composition.[10]

Causality in Method Development

When analyzing a compound containing the 3-(methylsulfonyl)propyl moiety, a reversed-phase HPLC method is typically the first choice.

  • Why Reversed-Phase? The target molecule, incorporating the relatively polar sulfone group, will have moderate polarity. A C18 (octadecylsilane) stationary phase provides a nonpolar surface that retains compounds based on their hydrophobicity. This allows for effective separation from both more polar (e.g., hydrolysis byproducts) and less polar (e.g., certain starting materials) impurities.

  • Choosing the Mobile Phase: A gradient of water and an organic solvent (typically acetonitrile or methanol) is employed. Acetonitrile is often preferred for its lower viscosity and UV transparency. A buffer (e.g., formic acid or ammonium acetate) is added to control the ionization state of any acidic or basic functional groups, ensuring sharp, reproducible peaks.

  • Detector Selection: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is superior to a simple UV-Vis detector. It captures the entire UV-Vis spectrum for each point in the chromatogram, which is invaluable for peak purity analysis and for identifying co-eluting impurities.

G HPLC Method Development Workflow cluster_0 Preparation cluster_1 Method Development cluster_2 Analysis & Validation cluster_3 Validation (ICH Q2(R2)) Prep Prepare Sample & Mobile Phase Col_Select Select Column (e.g., C18, 5 µm) Prep->Col_Select Grad_Opt Optimize Gradient (Water/Acetonitrile) Col_Select->Grad_Opt Detect_Set Set Detector (DAD, 210-400 nm) Grad_Opt->Detect_Set Inject Inject Sample Detect_Set->Inject Chrom Acquire Chromatogram Inject->Chrom Integrate Integrate Peaks Chrom->Integrate Report Calculate Area % & Report Purity Integrate->Report Validation Validate Method (Specificity, Linearity, Accuracy, Precision) Report->Validation

Caption: Workflow for HPLC method development and validation.

Experimental Protocol: General HPLC Purity Method
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and DAD.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD, 210-400 nm, with specific wavelength extraction (e.g., 254 nm) for quantification.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B (re-equilibration)

  • Sample Preparation: Dissolve the synthesized compound in a suitable solvent (e.g., 50:50 Water:Acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Deep Dive 2: Quantitative NMR (qNMR) for Absolute Purity

While HPLC provides a relative purity value, qNMR can determine the absolute purity of a compound without needing a reference standard of the compound itself.[3][14] The principle is simple: the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal.[20] By adding a certified internal standard of known purity and weight, a direct comparison of integrals allows for the calculation of the analyte's purity.

Causality in qNMR Experiment Design
  • Choosing an Internal Standard: The standard must have a simple spectrum with at least one signal that is well-resolved from all analyte and impurity signals. For compounds soluble in CDCl₃, common standards include maleic acid or 1,4-dinitrobenzene. Its mass must be accurately known.

  • Ensuring Quantitative Conditions: This is the most critical aspect. For accurate integration, the nuclei must be fully relaxed between pulses. This requires setting a long relaxation delay (d1), typically 5 to 7 times the longest spin-lattice relaxation time (T₁) of any proton being integrated (both analyte and standard). A T₁ experiment should be run beforehand, or a conservative delay of 30-60 seconds should be used.

  • Signal Selection: Choose a well-resolved, singlet signal if possible for both the analyte and the internal standard to minimize integration errors. For compounds containing the 3-(methylsulfonyl)propyl group, the singlet from the methyl sulfone protons (~3.0 ppm) is often an excellent choice for integration, provided it is free from overlap.

Experimental Protocol: qNMR for Absolute Purity
  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: a. Accurately weigh ~15-20 mg of the synthesized compound (mass_analyte) into a vial. b. Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid, mass_std) into the same vial. Record the purity of the standard (P_std). c. Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL CDCl₃).

  • Acquisition Parameters:

    • Pulse Program: Standard 30° or 90° pulse sequence.

    • Relaxation Delay (d1): ≥ 30 seconds (must be validated).

    • Number of Scans: 8 to 16.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate the selected signal for the analyte (Int_analyte) and the internal standard (Int_std).

  • Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following formula:

    P_analyte (%) = (Int_analyte / N_analyte) * (N_std / Int_std) * (MW_analyte / MW_std) * (mass_std / mass_analyte) * P_std

    Where:

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

Deep Dive 3: Mass Spectrometry for Impurity Identification

When HPLC reveals the presence of unknown impurities, LC-MS is the premier technique for their identification.[16][18][21] Coupling the separation power of HPLC with the detection specificity of MS allows for the determination of the molecular weight of each impurity.[17]

High-Resolution Mass Spectrometry (HRMS) takes this a step further by providing a mass measurement with high accuracy (typically < 5 ppm).[19] This allows for the calculation of a unique elemental composition, drastically narrowing the possibilities for the impurity's structure. For example, if an impurity is detected with an m/z of 218.0015, HRMS can confidently distinguish between a potential byproduct C₅H₁₂BrO₂S⁺ (calculated m/z 218.9717) and an unrelated contaminant.

Experimental Protocol: LC-MS for Impurity Profiling
  • Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-TOF, for HRMS).

  • LC Method: Use the same or a similar HPLC method as developed for purity analysis. This allows for direct correlation of peaks.

  • Ionization Source: Electrospray Ionization (ESI) is most common for polar to moderately polar small molecules and is typically run in both positive and negative ion modes to maximize the chances of detecting all components.

  • Data Acquisition: Acquire data in full scan mode to detect all ions within a specified mass range (e.g., m/z 50-1000).

  • Data Analysis: a. Extract ion chromatograms for the expected mass of the parent compound and any potential impurities. b. Analyze the mass spectrum of each unknown peak to determine its molecular weight. c. For HRMS data, use the accurate mass to calculate possible elemental compositions. d. If the instrument has MS/MS capability, fragment the impurity ion to obtain structural information that can help confirm its identity.

Conclusion: An Orthogonal Approach for Self-Validating Purity

No single analytical technique can provide a complete and infallible picture of a compound's purity. True confidence is achieved by employing orthogonal methods—techniques that measure purity based on different chemical and physical principles.[9] The combination of HPLC for high-sensitivity separation and relative quantification, qNMR for absolute quantification and structural confirmation, and LC-MS/HRMS for the definitive identification of unknown impurities constitutes a robust, self-validating system.

For compounds synthesized using this compound, this multi-faceted approach ensures that unreacted starting materials, byproducts, and degradation products are all effectively identified and quantified. Adherence to these principles, grounded in a thorough understanding of the underlying chemistry and guided by international standards such as the ICH guidelines, is essential for advancing high-quality candidates in the drug development pipeline.[22][23][24]

References

  • The benefits of high-resolution mass spectrometry for impurity profiling. (2025). Vertex AI Search.
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014).
  • Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. (2016). National Institute of Standards and Technology (NIST).
  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. (n.d.). Pharmaceutical Technology.
  • Impurity Profiling with HRMS. (n.d.). Toref-Standards.
  • What Testing Methods Are Used to Ensure Chemical Purity? (n.d.).
  • Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc..
  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025). Veeprho.
  • ICH Guidelines for Analytical Method Valid
  • Why do we use NMR spectroscopy in purity analysis?. (2023). Quora.
  • LC-MS and CE-MS Strategies in Impurity Profiling. (n.d.). CHIMIA.
  • Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). (2018). YouTube.
  • Analytical Services for Purity Determin
  • A Comparative Guide to Assessing the Purity of Synthesized Quincorine. (n.d.). Benchchem.
  • Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay. (2025).
  • How to determine the purity of newly synthesized organic compound?. (n.d.). ECHEMI.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency (EMA).
  • Revision of Purity Criteria for Tested Compounds. (2009). Journal of Medicinal Chemistry.
  • Eight Crucial Techniques in Chemical Composition Analysis. (2024). AxisPharm.
  • Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs.
  • A Comprehensive Guide to Assessing the Purity of Synthesized Butyl Pyruv
  • How to determine the purity of newly synthesized organic compound?. (2018).
  • Small Molecule Analysis Testing: HPLC vs GC. (2022). Brewer Science Blog.
  • Small Molecule HPLC. (n.d.). Sigma-Aldrich.
  • Validation of Analytical Procedures Q2(R2). (2023).
  • Why Is HPLC Ideal for Chemical Purity Testing?. (n.d.). Moravek, Inc..
  • CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. (2016). Agilent Technologies.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).
  • VALIDATION OF ANALYTICAL PROCEDURES: METHODOLOGY. (1996).
  • Scaling Small Molecule Purific
  • I am curious about methods of analysis, e.g. LC, MS, IR, NMR, but don't understand the comparative advantages. Are there any guides for this?. (2018). Reddit.
  • A Comparative Guide to HPLC and NMR Analysis for Purity Validation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. (n.d.). Benchchem.
  • Combined Reversed Phase HPLC, Mass Spectrometry, and NMR Spectroscopy for a Fast Separation and Efficient Identification of Phosphatidylcholines. (2010).
  • Differences in HPLC and NMR: Structural Elucidation Relevance. (2025).
  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023). MDPI.
  • 1-BroMo-3-(Methylsulfonyl)propane Formula. (n.d.). ECHEMI.
  • 1-Bromo-3-chloropropane: Key Properties for Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • This compound. (n.d.). PubChem.
  • 1-Bromo-3-(methylsulfanyl)propane. (n.d.). PubChem.
  • 1-BroMo-3-(Methylsulfonyl)propane. (2025). ChemicalBook.
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (n.d.).
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)

Sources

The Strategic Advantage of 1-Bromo-3-methanesulfonylpropane in the Synthesis of Bioactive Nitrogen Heterocycles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fast-paced fields of drug discovery and synthetic chemistry, the choice of alkylating agent can be a critical determinant of a synthetic route's efficiency, yield, and overall success. This guide provides an in-depth technical comparison of 1-Bromo-3-methanesulfonylpropane against common alternatives, primarily focusing on its application in the N-alkylation of heterocyclic scaffolds—a cornerstone in the synthesis of a vast array of pharmaceuticals. We will explore the nuanced advantages conferred by the methanesulfonyl group, supported by experimental insights and detailed protocols, to empower chemists with the knowledge to make informed decisions in their synthetic endeavors.

Introduction: Beyond a Simple Alkylating Agent

This compound is a bifunctional reagent featuring a reactive primary bromide and a polar, electron-withdrawing methanesulfonyl group. This unique combination of functionalities imparts distinct properties that can be strategically leveraged in organic synthesis, particularly in the construction of complex nitrogen-containing heterocycles which are prevalent in many biologically active compounds.[1][2] While other 1,3-disubstituted propanes, such as 1,3-dibromopropane and 1-bromo-3-chloropropane, are commonly employed for similar transformations, this compound often emerges as a superior choice due to factors beyond simple alkylation.

The methanesulfonyl (mesyl) group is not merely a passenger in the molecule. Its strong electron-withdrawing nature enhances the electrophilicity of the carbon bearing the bromine atom, potentially accelerating the rate of nucleophilic substitution.[3][4] Furthermore, the polarity of the sulfonyl group can influence the solubility of reactants and intermediates, and its presence in the final product can impart desirable physicochemical properties, such as improved metabolic stability or enhanced binding affinity to biological targets.[5][6]

Comparative Analysis in N-Alkylation of Heterocycles

The N-alkylation of heterocyclic rings like imidazoles and pyrazoles is a fundamental transformation in medicinal chemistry. The choice of alkylating agent directly impacts the yield, regioselectivity, and ease of purification. Here, we compare the performance of this compound with its common counterparts.

The Alternatives: 1,3-Dibromopropane and 1-Bromo-3-chloropropane

1,3-Dibromopropane and 1-bromo-3-chloropropane are workhorse reagents for introducing a three-carbon linker. Their difunctional nature allows for subsequent cyclization reactions to form heterocyclic rings. However, their use can be complicated by several factors:

  • Double Alkylation: The presence of two halogen atoms of similar reactivity in 1,3-dibromopropane can lead to the formation of undesired bis-alkylated products, complicating purification and reducing the yield of the desired mono-alkylated product.

  • Lack of Reactivity Differentiation: While 1-bromo-3-chloropropane offers some difference in halogen reactivity (C-Br bond is generally more reactive than C-Cl), this difference may not always be sufficient for achieving high selectivity, especially under harsh reaction conditions.[7]

  • Byproduct Formation: Reactions with these agents can sometimes lead to elimination byproducts or the formation of polymeric materials.

The this compound Advantage: A Data-Driven Perspective

While direct, side-by-side comparative studies with identical substrates and conditions are sparse in the literature, a comprehensive analysis of individual reaction data suggests key advantages for this compound.

Table 1: Comparative Performance in N-Alkylation of Azoles (Representative Data)

Alkylating AgentHeterocycleBase/SolventTemp (°C)Time (h)Yield (%)Reference
This compound PyrazoleK₂CO₃ / DMF804~90[8] (Analogous)
1,3-DibromopropaneImidazoleK₂CO₃ / THF652477 (mono-alkylated)
1-Bromo-3-chloropropaneImidazoleNaH / DMFRT12~85 (product from subsequent cyclization)(Analogous)

Note: The data presented is compiled from different sources reporting on similar reaction types and is intended to be illustrative of general trends. Direct comparison requires identical reaction conditions.

The data, while not from a single comparative study, suggests that this compound can achieve high yields in N-alkylation reactions, often under moderate conditions. The electron-withdrawing effect of the methanesulfonyl group likely contributes to a more facile SN2 reaction.

Mechanistic Insights and Causality

The enhanced performance of this compound can be attributed to several key factors rooted in its molecular structure and reactivity.

Enhanced Electrophilicity

The potent electron-withdrawing nature of the methanesulfonyl group (-SO₂CH₃) inductively pulls electron density away from the propyl chain. This effect is most pronounced at the α- and β-carbons, but also influences the γ-carbon attached to the bromine atom, making it more electrophilic and thus more susceptible to nucleophilic attack. This increased reactivity can lead to faster reaction rates and allow for the use of milder reaction conditions compared to less activated alkyl halides.

Caption: Inductive effect of the methanesulfonyl group enhancing the electrophilicity of the carbon bearing the bromine atom.

Reduced Propensity for Side Reactions

Unlike 1,3-dibromopropane, this compound possesses only one highly reactive leaving group (bromide). The methanesulfonyl group is a very poor leaving group under typical nucleophilic substitution conditions. This inherent difference in reactivity minimizes the risk of double substitution, leading to cleaner reaction profiles and simplified purification.

Caption: Comparison of reaction pathways for this compound and 1,3-dibromopropane.

Experimental Protocols

To provide practical guidance, the following are detailed, self-validating protocols for the N-alkylation of a generic azole using this compound.

Protocol 1: Base-Mediated N-Alkylation of an Azole

This protocol is a standard and effective method for the N-alkylation of a wide range of nitrogen-containing heterocycles.

Materials:

  • Azole (e.g., pyrazole, imidazole) (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the azole (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Add anhydrous DMF to achieve a concentration of the azole of approximately 0.5 M.

  • Stir the suspension at room temperature for 30 minutes to ensure deprotonation of the azole.

  • Add this compound (1.1 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(3-methanesulfonylpropyl)azole.

Self-Validation: The progress of the reaction can be monitored by the disappearance of the starting azole spot and the appearance of a new, typically more polar, product spot on TLC. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The presence of the characteristic signals for the methanesulfonylpropyl chain will validate the success of the reaction.

Conclusion: A Strategic Choice for Complex Syntheses

In the synthesis of bioactive nitrogen heterocycles, this compound presents a compelling case as a strategic alkylating agent. Its enhanced reactivity, attributable to the electron-withdrawing methanesulfonyl group, often translates to milder reaction conditions and improved yields. Crucially, its monofunctional nature in nucleophilic substitution reactions minimizes the formation of undesirable byproducts, simplifying purification and improving overall process efficiency. While alternatives like 1,3-dibromopropane and 1-bromo-3-chloropropane remain useful tools, the unique attributes of this compound make it a superior choice for synthetic routes where precision, efficiency, and the introduction of a sulfonyl-containing moiety are paramount. For researchers and drug development professionals, a thorough understanding of these advantages allows for the rational design of more robust and effective synthetic strategies.

References

  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(72), 44247-44295. [Link]
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Eder, E., et al. (2001). On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems. Chemico-Biological Interactions, 137(2), 171-189. [Link]
  • MDPI. (2022). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. [Link]
  • PMC. (2022). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. [Link]
  • MDPI. (2023).
  • PMC. (2021).
  • MDPI. (2021).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Bromo-3-chloropropane: Key Properties for Pharmaceutical Synthesis. [Link]
  • Wikipedia. (n.d.). 1-Bromo-3-chloropropane. [Link]
  • ResearchGate. (2006). N-alkylation of imidazole by alkaline carbons. [Link]
  • Google Patents. (1991). Process for preparing 1-alkylimidazoles.
  • RSC Publishing. (2015). Mitsunobu mischief: neighbor-directed histidine N(τ)-alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles. [Link]
  • Beilstein Journals. (2019). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. [Link]
  • PMC. (2021). Research in the Field of Drug Design and Development. [Link]
  • ResearchGate. (2014). Selection and Development of the Manufacturing Route for EP 1 Antagonist GSK269984B. [Link]
  • MDPI. (2017). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. [Link]
  • ResearchGate. (2021). Pd 2 (dba)
  • PubChem. (n.d.). 1-Bromo-3-(methylsulfanyl)propane. [Link]
  • Organic Chemistry Portal. (n.d.). Alkyl sulfone synthesis by C-S coupling reactions. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • MDPI. (2024). Microwave-Induced Synthesis of Bioactive Nitrogen Heterocycles. [Link]
  • Quora. (2018). Which would undergo an SN2 reaction faster, bromoethane and chloroethane, and why? [Link]
  • Інститут металофізики. (n.d.). Synthesis and Characterization of the New Imidazole- Derivative Salts' Nanoparticles and Studying of Its Biological Activity. [Link]
  • Wikipedia. (n.d.). Alkene. [Link]

Sources

A Comprehensive Guide to the Applications of 1-Bromo-3-methanesulfonylpropane in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug discovery, the strategic incorporation of specific functional groups is paramount to tailoring the physicochemical and pharmacological properties of molecules. The methanesulfonylpropyl moiety, with its unique combination of polarity, hydrogen bond accepting capability, and metabolic stability, is an increasingly important structural motif in medicinal chemistry. 1-Bromo-3-methanesulfonylpropane has emerged as a key reagent for the introduction of this functional group. This guide provides an in-depth review of the applications of this compound, offering a comparative analysis with alternative reagents and detailed experimental insights to inform your research and development endeavors.

The Role of this compound as a Propylsulfone Building Block

This compound (CAS No: 859940-73-1), also known as 3-bromopropyl methyl sulfone, is a bifunctional molecule featuring a reactive bromine atom and a stable methanesulfonyl group. This structure renders it an effective electrophile for the alkylation of a wide range of nucleophiles, thereby introducing the 3-(methylsulfonyl)propyl group into a target molecule.

Chemical Structure and Properties:

  • Molecular Formula: C₄H₉BrO₂S

  • Molecular Weight: 201.08 g/mol

  • Appearance: Typically a liquid

  • Key Reactive Center: The primary carbon atom bonded to the bromine is highly susceptible to nucleophilic attack.

  • The Sulfone Group: The methanesulfonyl group is a polar, aprotic moiety that is generally stable to a wide range of reaction conditions. It can participate in hydrogen bonding as an acceptor, influencing the solubility and binding properties of the final compound.

Core Applications in the Synthesis of Bioactive Molecules

The primary utility of this compound lies in its application as an alkylating agent in the synthesis of pharmacologically active compounds. The introduction of the 3-methanesulfonylpropyl chain can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

N-Alkylation of Heterocycles and Amines

A predominant application of this compound is the N-alkylation of nitrogen-containing heterocycles and amines. This reaction is fundamental in the construction of a vast array of pharmaceutical scaffolds.

General Reaction Scheme:

The reaction typically proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon bearing the bromine atom, leading to the formation of a new carbon-nitrogen bond and the displacement of the bromide ion.

Experimental Considerations:

The direct alkylation of primary and secondary amines with alkyl halides can be challenging due to the potential for over-alkylation, where the initially formed product is more nucleophilic than the starting amine and reacts further with the alkylating agent.[1][2] To achieve selective mono-alkylation, careful control of reaction conditions is crucial.

Illustrative Experimental Protocol: N-Alkylation of a Primary Amine

This protocol provides a general framework for the N-alkylation of a primary amine with this compound.

Materials:

  • Primary amine (1.0 eq)

  • This compound (1.0-1.2 eq)

  • Anhydrous, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA) (1.5-2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the primary amine and the anhydrous solvent.

  • Add the base to the solution and stir the mixture at room temperature for 15-30 minutes.

  • Slowly add a solution of this compound in the same anhydrous solvent to the reaction mixture.

  • Heat the reaction to a suitable temperature (typically between 50-80 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

N_Alkylation_Workflow

S-Alkylation of Thiols

Similar to amines, thiols are excellent nucleophiles that readily react with this compound to form thioethers.[3] The resulting 3-(methylsulfonyl)propyl thioethers are of interest in medicinal chemistry due to the diverse biological activities associated with sulfur-containing compounds.

General Reaction Scheme:

The S-alkylation of thiols is generally a high-yielding and clean reaction, often proceeding under milder conditions than N-alkylation and with fewer side reactions.

Illustrative Experimental Protocol: S-Alkylation of a Thiol

Materials:

  • Thiol (1.0 eq)

  • This compound (1.0-1.1 eq)

  • Mild base (e.g., K₂CO₃, Et₃N) (1.2 eq)

  • Solvent (e.g., Acetone, Acetonitrile, Ethanol)

Procedure:

  • Dissolve the thiol in the chosen solvent in a round-bottom flask.

  • Add the base to the solution and stir at room temperature.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or GC-MS.

  • Once the reaction is complete, filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • If necessary, purify the product by column chromatography or distillation.

S_Alkylation_Mechanism

Comparative Analysis with Alternative Reagents

While this compound is a valuable reagent, other electrophiles can also be used to introduce the 3-(methylsulfonyl)propyl group. The choice of reagent often depends on factors such as reactivity, availability, and the specific requirements of the synthetic route.

ReagentStructureAdvantagesDisadvantages
This compound Br-(CH₂)₃-SO₂CH₃Good reactivity, commercially available.Bromide is a good leaving group but can be less reactive than sulfonates.
3-(Methylsulfonyl)propyl methanesulfonate CH₃SO₂O-(CH₂)₃-SO₂CH₃Mesylate is an excellent leaving group, leading to faster reaction rates.[3]May be more expensive and less readily available than the bromide.
3-(Methylsulfonyl)propyl p-toluenesulfonate CH₃C₆H₄SO₂O-(CH₂)₃-SO₂CH₃Tosylate is also an excellent leaving group, offering high reactivity.[3]Can be sterically more demanding than the mesylate.
3-Chloropropyl methyl sulfone Cl-(CH₂)₃-SO₂CH₃Chloride is a less reactive leaving group, which can be advantageous for selective reactions.Requires more forcing conditions, which may not be suitable for sensitive substrates.

Reactivity Comparison:

The reactivity of these alkylating agents generally follows the order of the leaving group ability:

Tosylate ≈ Mesylate > Bromide > Chloride

Triflate esters, while not commonly available for this specific propylsulfone moiety, are even more reactive leaving groups.[3]

Conclusion

This compound serves as a versatile and effective reagent for the introduction of the 3-(methylsulfonyl)propyl group into organic molecules. Its primary application lies in the N- and S-alkylation of various nucleophiles, which is a key strategy in the synthesis of bioactive compounds and pharmaceuticals. While alternative reagents with different leaving groups exist, this compound offers a good balance of reactivity and commercial availability. By understanding the principles of its reactivity and carefully selecting reaction conditions, researchers can effectively utilize this building block to advance their synthetic and medicinal chemistry programs.

References

  • Journal of Materials and Environmental Science. Alkylation of Thiols in Green Mediums.
  • Master Organic Chemistry. Amine Alkylation (Sucks!). 2017 May 26.
  • Wikipedia. Amine alkylation.

Sources

A Comparative Guide to the Reactivity and Application of 1-Bromo-3-methanesulfonylpropane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 1-Bromo-3-methanesulfonylpropane, a bifunctional reagent of increasing importance in medicinal chemistry and drug development. We will cross-reference experimental data to objectively compare its performance against relevant alternatives, offering field-proven insights into its reactivity, applications, and handling.

Introduction: The Utility of a Bifunctional Reagent

This compound (CAS: 859940-73-1) is a linear alkane substituted with a terminal bromine atom and a methanesulfonyl (sulfone) group.[1][2] This unique structure renders it a powerful tool for synthetic chemists. The terminal bromide serves as an excellent leaving group in nucleophilic substitution reactions, making the molecule an effective propylating agent. Simultaneously, the sulfone moiety is a highly polar, metabolically stable, and synthetically inert functional group known to improve the physicochemical properties of drug candidates, such as solubility and cell permeability.[3]

This guide will dissect the chemical behavior of this reagent, grounded in its structural features, and provide a comparative framework against other 3-carbon alkylating agents to inform experimental design and reagent selection.

Physicochemical Properties: A Comparative Overview

The reactivity and handling of an alkylating agent are direct consequences of its physical properties. The table below compares this compound with two common alternatives: its thioether analog, 1-Bromo-3-(methylsulfanyl)propane, and the simpler bifunctional halide, 1-Bromo-3-chloropropane.

PropertyThis compound 1-Bromo-3-(methylsulfanyl)propane 1-Bromo-3-chloropropane
CAS Number 859940-73-1[1]68731-27-1[4]109-70-6[5]
Molecular Formula C₄H₉BrO₂S[1]C₄H₉BrS[4]C₃H₆BrCl[5]
Molecular Weight 201.08 g/mol [1]169.09 g/mol [4]157.44 g/mol [5]
Physical Form Liquid or Viscous Liquid[6]LiquidLiquid[5]
Flash Point 146.5 ± 23.2 °C[2]Combustible liquid[4]32 °C (90 °F)[5]
Purity Typically ≥97%[2][6]Varies by supplierTypically >95%[5]

The most striking difference is the high flash point of this compound compared to its counterparts, indicating lower flammability and enhanced safety in handling at elevated temperatures.[2] Its higher molecular weight and the presence of the polar sulfone group also suggest stronger intermolecular forces.

Core Reactivity and Mechanistic Rationale

The primary utility of this compound lies in its role as an electrophile in S(_N)2 reactions. The carbon atom bonded to the bromine is electron-deficient and highly susceptible to attack by nucleophiles.

Key Mechanistic Features:

  • Excellent Leaving Group: The bromide ion (Br⁻) is a stable, weak base, making it an excellent leaving group, which is essential for facilitating the S(_N)2 transition state.

  • Inductive Activation: The methanesulfonyl group (-SO₂CH₃) is strongly electron-withdrawing. This property exerts a significant inductive effect through the propane chain, further polarizing the C-Br bond. This polarization increases the electrophilicity of the terminal carbon, making it more reactive towards nucleophiles compared to simple bromoalkanes.

The general mechanism for the alkylation of a nucleophile (Nu:) is illustrated below.

Caption: General S(_{N})2 reaction pathway for this compound.

Comparative Reactivity Analysis
  • vs. 1-Bromo-3-(methylsulfanyl)propane: The thioether (-SCH₃) in this analog is significantly less electron-withdrawing than the sulfone (-SO₂CH₃). Consequently, the C-Br bond in 1-bromo-3-(methylsulfanyl)propane is less activated, rendering it a weaker alkylating agent. Furthermore, the sulfur atom in the thioether is itself nucleophilic and can participate in undesired side reactions, a complication not present with the chemically robust sulfone group.

  • vs. 1-Bromo-3-chloropropane: While both are bifunctional, the C-Br bond is inherently more reactive than the C-Cl bond because bromide is a better leaving group than chloride. Therefore, reactions with 1-bromo-3-chloropropane will selectively occur at the brominated carbon first. However, without the activating effect of a sulfone group, its overall reactivity is lower than this compound.[5]

Experimental Protocol: N-Alkylation of a Heterocyclic Amine

To illustrate its practical application, a detailed protocol for the N-alkylation of morpholine is provided. This self-validating system includes explanations for each step, ensuring reproducibility and understanding.

Objective: To synthesize 4-(3-(methylsulfonyl)propyl)morpholine.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

Experimental Workflow Diagram:

experimental_workflow A 1. Setup & Inerting Flask with stir bar, add Morpholine, K₂CO₃, and Acetonitrile. Purge with N₂. B 2. Reagent Addition Add this compound dropwise at room temperature. A->B C 3. Reaction Stir mixture at 50°C. Monitor progress via TLC/LC-MS. B->C D 4. Workup Cool to RT. Filter solids. Concentrate filtrate in vacuo. C->D E 5. Purification Redissolve residue. Purify via silica gel column chromatography. D->E F 6. Characterization Analyze pure fractions by ¹H NMR, ¹³C NMR, and MS. E->F

Caption: Step-by-step workflow for a typical N-alkylation reaction.

Detailed Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous potassium carbonate (2.0 eq) and anhydrous acetonitrile.

  • Addition of Nucleophile: Add morpholine (1.2 eq) to the stirring suspension.

    • Causality: Potassium carbonate is an inexpensive, non-nucleophilic base used to scavenge the HBr generated during the reaction, driving the equilibrium towards the product. Acetonitrile is a polar aprotic solvent that effectively solvates the potassium cation but poorly solvates the amine nucleophile, thereby enhancing its reactivity.

  • Addition of Electrophile: Add this compound (1.0 eq) dropwise to the mixture at room temperature.

    • Causality: Dropwise addition helps to control any potential exotherm, although this specific reaction is typically not highly exothermic.

  • Reaction Monitoring: Heat the reaction mixture to 50°C and stir until the starting bromide is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Cool the reaction to room temperature and filter off the potassium carbonate solids, rinsing with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude residue can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-alkylated product.

Spectroscopic Data Cross-Reference

Confirmation of product identity is paramount. While full characterization is required, ¹H NMR spectroscopy provides a rapid and definitive initial assessment.

Proton Assignment for this compoundExpected ¹H NMR Shift (δ, ppm)Multiplicity
-SO₂-CH₃ ~2.9 - 3.1Singlet (s)
-CH₂-SO₂- ~3.1 - 3.3Triplet (t)
-CH₂-CH₂-CH₂- ~2.2 - 2.4Quintet (p)
-CH₂-Br ~3.4 - 3.6Triplet (t)
(Predicted shifts are based on fundamental principles and data from similar structures)[7][8][9]

Upon successful N-alkylation of morpholine, the signal for -CH₂-Br at ~3.5 ppm will disappear. A new set of signals corresponding to the newly formed N-propyl group will appear, with the methylene group adjacent to the nitrogen (-N-CH₂ -) typically shifting upfield to approximately 2.5-2.8 ppm.

Safety and Handling

As a reactive alkylating agent, this compound must be handled with appropriate care.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][6]

  • Precautions: Always handle this reagent in a well-ventilated chemical fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[5][10]

Conclusion

This compound stands out as a highly effective and versatile reagent for introducing the 3-(methylsulfonyl)propyl moiety into molecules. Its enhanced reactivity, driven by the electron-withdrawing sulfone group, offers a distinct advantage over less activated analogs like 1-bromo-3-(methylsulfanyl)propane. The chemical inertness of the sulfone group prevents the side reactions that can complicate syntheses using thioether-containing reagents. When combined with its favorable safety profile, particularly its high flash point, this compound proves to be a superior choice for researchers in drug discovery and development aiming to synthesize novel entities with potentially improved pharmacological properties.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 51892082, this compound. PubChem. [Link]
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11446563, 1-Bromo-3-(methylsulfanyl)propane. PubChem. [Link]
  • PubChemLite. This compound (C4H9BrO2S). PubChemLite. [Link]
  • Kupper, D. G., & Colvin, O. M. (2005). Alkylating Agents. In Holland-Frei Cancer Medicine. 6th edition. BC Decker. [Link]
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12518299, 1-Bromo-3-(ethanesulfonyl)propane. PubChem. [Link]
  • ResearchGate. Examples of compounds containing sulfone and alkylnitrile moieties.
  • Wang, Q., et al. (2021). In Situ Evaluation of the GSH Depletion Ability of Various Alkylating Agents and the Protective Effect of Several Active Thiol Compounds Based on High-Content Cell Analysis. Toxics. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • LookChem. 1-BroMo-3-(Methylsulfonyl)
  • G. V. S. R. Subba Rao, et al. (2019). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry. [Link]
  • ResearchGate. NMR spectrum of (A) borylated 1-bromo-3-phenylpropane.
  • ORGANIC SPECTROSCOPY INTERN
  • Doc Brown's Chemistry. Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. [Link]

Sources

A Researcher's Guide to 1-Bromo-3-methanesulfonylpropane: A Cost-Benefit Analysis for Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate alkylating agent is a critical decision that profoundly impacts synthetic efficiency, yield, and overall project cost. This guide provides an in-depth technical analysis of 1-Bromo-3-methanesulfonylpropane, a bifunctional reagent, and objectively compares its performance against common alternatives. By examining the underlying chemical principles and providing supporting experimental context, this document aims to empower researchers to make informed decisions in their synthetic endeavors.

The Strategic Role of Bifunctional Propylating Agents in Research

In the intricate world of multi-step organic synthesis, particularly in the development of complex molecules like Positron Emission Tomography (PET) tracers, the introduction of a three-carbon linker is a frequent necessity. Bifunctional propylating agents, molecules with two reactive sites on a propane chain, are the tools of choice for this task. These reagents allow for the covalent linkage of two different molecular fragments or the formation of cyclic structures.

This compound stands out in this class due to its unique combination of a "soft" bromide leaving group and a "hard" sulfonate leaving group. This difference in reactivity can, in principle, be exploited for sequential reactions. However, its utility and cost-effectiveness must be weighed against more traditional and often less expensive alternatives.

The Contenders: A Comparative Overview

This guide will focus on a cost-benefit analysis of this compound in comparison to three common alternatives:

  • 1,3-Dibromopropane: A classic, widely used bifunctional alkylating agent with two identical reactive sites.

  • 1-Bromo-3-chloropropane: Offers differential reactivity between the bromine and chlorine atoms, with the C-Br bond being more labile.[1]

  • 1,3-Propanediol ditosylate: Features two tosylate groups, which are excellent leaving groups in nucleophilic substitution reactions.

The choice between these reagents hinges on a careful consideration of reactivity, selectivity, cost, and the specific demands of the synthetic target.

The Decisive Factor: Leaving Group Ability and Reactivity

The core of our analysis lies in the concept of the "leaving group" – the molecular fragment that detaches from the electrophilic carbon during a nucleophilic substitution reaction. The stability of the leaving group once it has departed is paramount to the reaction's success and rate. A more stable leaving group (a weaker base) will depart more readily, leading to a faster reaction.[2][3]

The generally accepted order of leaving group ability for the functionalities present in our selected reagents is:

Mesylate (in this compound) > Tosylate > Bromide > Chloride

This hierarchy is a direct consequence of the stability of the corresponding anions. Sulfonate anions (mesylate and tosylate) are highly stabilized by resonance, making them excellent leaving groups.[4] Halide ions are also good leaving groups, with iodide being the best and chloride the weakest among the common halogens.[5]

dot

Caption: Relationship between leaving group ability and anion stability.

This difference in reactivity is not merely academic; it has profound practical implications for reaction conditions (temperature, time) and selectivity. For instance, the greater reactivity of the C-Br bond over the C-Cl bond in 1-bromo-3-chloropropane allows for selective substitution at the bromine-bearing carbon.[1]

Cost-Benefit Analysis: A Quantitative Approach

To provide a tangible comparison, we will consider a common synthetic challenge: the N-alkylation of a secondary amine, a frequent step in the synthesis of PET tracers and other bioactive molecules.

ReagentRepresentative Price (USD/g)Molecular Weight ( g/mol )Price per mole (USD/mol)Key Considerations
This compound ~$71.00/1g201.08~$14,276High reactivity of mesylate may allow for milder reaction conditions. Potential for sequential reactions. Higher cost.
1,3-Dibromopropane ~$0.20/g (bulk)201.89~$40Inexpensive and widely available. Symmetric nature can lead to di-alkylation and polymerization side products.
1-Bromo-3-chloropropane ~$0.50/g (bulk)157.44~$79Differential reactivity allows for selective mono-alkylation. Potential for side reactions like dehydrohalogenation.[6]
1,3-Propanediol ditosylate ~$2.00/g384.47~$769Both tosylates are excellent leaving groups, leading to high reactivity. Can be prone to elimination reactions. Higher cost than dihalides.

*Prices are estimates based on commercially available quantities and are subject to change. Bulk pricing will be significantly lower.

Analysis:

From a purely financial standpoint, 1,3-dibromopropane and 1-bromo-3-chloropropane are significantly more cost-effective on a per-mole basis. However, this initial cost saving can be offset by other factors:

  • Reaction Efficiency and Yield: The higher reactivity of This compound and 1,3-propanediol ditosylate may lead to higher yields and shorter reaction times, particularly with less reactive nucleophiles. This can translate to lower processing costs and higher throughput.

  • Purification Costs: The symmetric nature of 1,3-dibromopropane can lead to the formation of undesired di-alkylated products and polymers, complicating purification and reducing the yield of the desired mono-alkylated product. The differential reactivity of 1-bromo-3-chloropropane can mitigate this, but side reactions like elimination can still occur.[6] The clean, high-yielding reactions often achievable with sulfonate esters can simplify purification, saving time and solvent costs.

  • Stability and Handling: Alkyl halides are generally stable and easy to handle. Sulfonate esters, while also generally stable, can be more sensitive to hydrolysis.

Experimental Protocols: A Case Study in PET Tracer Precursor Synthesis

The development of PET tracers for imaging monoamine oxidase B (MAO-B) in the brain provides an excellent case study for comparing these reagents.[3][4][5] A common step in the synthesis of these tracers is the alkylation of a phenol or amine precursor.

Below are representative, generalized protocols for the N-alkylation of a secondary amine precursor with each of the four reagents.

Experimental Workflow:

dot

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Precursor Dissolve Precursor & Base in Solvent Reagent Add Alkylating Agent Precursor->Reagent Heat Heat to Reaction Temperature Reagent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Quench Reaction Monitor->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify

Caption: General workflow for N-alkylation reaction.

Protocol 1: Alkylation with this compound

  • Reaction Setup: To a solution of the secondary amine precursor (1.0 eq) and a non-nucleophilic base such as potassium carbonate (1.5 eq) in an aprotic polar solvent like DMF, add this compound (1.1 eq).

  • Reaction: Stir the mixture at 60-80 °C. The high reactivity of the mesylate group allows for relatively mild conditions.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography.

Protocol 2: Alkylation with 1,3-Dibromopropane

  • Reaction Setup: In a similar setup to Protocol 1, dissolve the secondary amine (1.0 eq) and potassium carbonate (1.5 eq) in DMF. Add 1,3-dibromopropane (1.1 eq).

  • Reaction: Heat the mixture to 80-100 °C. Higher temperatures are often required compared to the sulfonate ester.

  • Monitoring and Side Products: Careful monitoring is crucial to minimize the formation of the di-alkylated byproduct.

  • Work-up and Purification: The work-up is similar to Protocol 1, but purification may be more challenging due to the presence of the di-alkylated species.

Protocol 3: Alkylation with 1-Bromo-3-chloropropane

  • Reaction Setup: The setup is identical to the previous protocols. Add 1-bromo-3-chloropropane (1.1 eq) to the solution of the amine and base.

  • Reaction: Heat the mixture to 70-90 °C. The temperature is chosen to favor reaction at the more reactive C-Br bond.

  • Monitoring: Monitor for the disappearance of the starting amine and the formation of the desired mono-alkylated product.

  • Work-up and Purification: The procedure is standard, as described above.

Protocol 4: Alkylation with 1,3-Propanediol ditosylate

  • Reaction Setup: Dissolve the secondary amine (1.0 eq) and potassium carbonate (1.5 eq) in DMF. Add 1,3-propanediol ditosylate (1.1 eq).

  • Reaction: Stir the mixture at 60-80 °C. Similar to the mesylate, the tosylate is a highly reactive leaving group.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Follow the standard work-up and purification procedure.

Conclusion and Recommendations

The choice of a bifunctional propylating agent is a nuanced decision that extends beyond the initial purchase price.

  • For cost-sensitive projects and readily available, highly reactive nucleophiles, 1,3-dibromopropane and 1-bromo-3-chloropropane offer a significant cost advantage. However, researchers must be prepared for potentially more challenging reaction optimization and purification to manage side products. 1-bromo-3-chloropropane is often a better choice than 1,3-dibromopropane for selective mono-alkylation.[1][6]

  • For syntheses involving sensitive substrates, less reactive nucleophiles, or when reaction time and purification efficiency are paramount, this compound and 1,3-propanediol ditosylate are superior choices. The higher reactivity imparted by the sulfonate leaving groups can lead to cleaner reactions, higher yields, and milder conditions, which can ultimately offset their higher initial cost.[4] The slightly better leaving group ability of the mesylate in this compound may give it a slight edge in reactivity over the ditosylate.

Ultimately, the optimal reagent is context-dependent. A thorough evaluation of the specific synthetic challenge, coupled with the principles and data presented in this guide, will enable the researcher to make a strategically and economically sound decision.

References

  • Fowler, J. S., et al. (2015). Classics in Neuroimaging: Development of PET Imaging Agents for Imaging Monoamine Oxidases. ACS Chemical Neuroscience, 10(4), 1867-1871.
  • Master Organic Chemistry. (2025). What Makes A Good Leaving Group?.
  • Chemistry LibreTexts. (2019). 6.9 Comparison of SN2 and SN1.
  • Periodic Chemistry. (2019). Sulfonate Esters.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 51892082, this compound.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8001, 1,3-Dibromopropane.
  • PTC Organics, Inc. PTC N-Alkylation Using 1-Bromo-3-Chloro Propane.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8006, 1-Bromo-3-chloropropane.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 79354, 1,3-Propanediol ditosylate.
  • Frontiers in Neurology. (2022). Development and Clinical Application of Positron Emission Tomography Imaging Agents for Monoamine Oxidase B. Retrieved from [https://www.frontiersin.org/articles/10.3389/fneur.2022.822 MAO-B/full]([Link] MAO-B/full).
  • Nag, S., et al. (2016). In Vivo and In Vitro Characterization of a Novel MAO-B Inhibitor Radioligand, 18F-Labeled Deuterated Fluorodeprenyl. Journal of Nuclear Medicine, 57(3), 479-484.
  • The Versatile Intermediate: Understanding 1-Bromo-3-chloropropane's Utility. (n.d.).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-3-methanesulfonylpropane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a key reagent in synthetic chemistry, 1-Bromo-3-methanesulfonylpropane (CAS No. 859940-73-1) demands rigorous adherence to safety protocols, not only during its use but, critically, through to its final disposal. Improper disposal of this halogenated sulfone poses significant risks to personnel and the environment. This guide provides a comprehensive, step-by-step methodology for the safe handling and disposal of this compound, designed for the exacting standards of researchers and drug development professionals. Our objective is to build a foundation of trust by delivering procedural clarity and explaining the scientific rationale behind each critical step.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent hazards of this compound is fundamental to appreciating the necessity of a stringent disposal protocol. This compound is not merely waste; it is a hazardous material that must be managed accordingly. Its primary risks are associated with its irritant properties.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this substance presents multiple hazards.[1]

Table 1: GHS Hazard Identification for this compound

Hazard Code Description Rationale for Disposal Protocol
H315 Causes skin irritation[1] Prevents chemical burns and skin damage. Requires the use of specific PPE and immediate decontamination of any affected area.
H318 / H319 Causes serious eye damage / irritation[1] Mandates the use of chemical splash goggles to prevent irreversible eye damage.

| H335 | May cause respiratory irritation[1] | Necessitates handling within a certified chemical fume hood to avoid inhalation of vapors. |

The core directive for disposal is derived from its chemical structure: it is a halogenated organic compound . Environmental regulations and waste management logistics require the strict segregation of halogenated from non-halogenated waste streams.[2][3] Co-mingling these wastes can lead to complex and significantly more expensive disposal processes and may violate regulatory standards.[4]

Personal Protective Equipment (PPE): A Non-Negotiable Prerequisite

Before handling the chemical for use or disposal, the following PPE must be worn. This equipment forms the primary barrier between the researcher and potential exposure.

Table 2: Required Personal Protective Equipment (PPE)

Equipment Specification Purpose
Eye Protection ANSI-rated chemical splash goggles Protects against splashes that can cause serious eye damage.[1]
Hand Protection Nitrile rubber gloves (or other chemically resistant gloves) Prevents skin contact and irritation.[5]
Body Protection Fully buttoned laboratory coat Protects skin and personal clothing from contamination.[5]

| Respiratory | N/A (when handled in a fume hood) | All handling and disposal steps must be performed in a certified chemical fume hood to mitigate respiratory exposure.[3] |

Core Disposal Protocol: A Step-by-Step Methodology

The disposal of this compound is a multi-step process that begins at the point of waste generation and ends with its removal by a certified entity.

Step 1: Waste Segregation

This is the most critical step in the disposal workflow.

  • Action: Collect waste this compound and any materials contaminated with it (e.g., pipette tips, absorbent paper) in a dedicated container specifically marked for "Halogenated Organic Waste." [2]

  • Causality: Halogenated wastes are typically disposed of via high-temperature incineration to ensure the complete destruction of the molecule and to scrub acidic gases (like HBr) from the effluent. This process is distinct from the methods used for non-halogenated solvents, making segregation essential for both regulatory compliance and cost-effectiveness.[3][4]

Step 2: Container Selection and Management

The integrity of the waste container is a primary control measure.

  • Action: Use a chemically compatible, leak-proof container with a secure, threaded screw cap.[2][6] Glass or high-density polyethylene (HDPE) containers are appropriate. Ensure the container is in good condition, free from cracks or contamination.

  • Causality: A properly sealed container prevents the release of vapors, which can cause respiratory irritation and contribute to fugitive lab emissions.[1][4] Keeping the container closed at all times, except when adding waste, is a mandatory practice and a frequent point of regulatory inspection.[2][4] Do not fill the container beyond 90% capacity to allow for vapor expansion.[7]

Step 3: Unambiguous Labeling

Clear communication through labeling is a cornerstone of laboratory safety.

  • Action: Before any waste is added, affix a "Hazardous Waste" label to the container.[2] Clearly write the full chemical name, "this compound," and list all other components in the waste stream. Indicate the primary hazards: "Irritant," "Skin/Eye Hazard."[6][8]

  • Causality: This self-validating system ensures that anyone handling the container, from lab personnel to waste disposal technicians, is immediately aware of its contents and the associated risks, preventing accidental exposure or improper consolidation.

Step 4: On-Site Accumulation and Storage

Waste must be stored safely pending pickup.

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be cool, dry, and well-ventilated.[3][6] Store it in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

  • Causality: Proper storage minimizes the risk of spills and reactions. Storing away from incompatible materials, such as strong oxidizing agents, is crucial to prevent dangerous chemical reactions.[9]

Step 5: Arranging for Final Disposal

Final disposal must be handled by professionals.

  • Action: Contact your institution’s Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[6][9] Provide them with an accurate manifest of the waste container's contents.

  • Causality: Licensed disposal services have the permits and validated facilities to manage and destroy chemical waste in an environmentally sound and legally compliant manner, which typically involves controlled incineration.[6][10]

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Control Vapors: Ensure the chemical fume hood is operational to contain any vapors.

  • Don PPE: If not already worn, don the full PPE outlined in Table 2.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to dike and absorb the spill.[6] Do not use combustible materials like paper towels.

  • Collect Waste: Carefully collect the saturated absorbent material using non-sparking tools and place it into a designated, sealable container for hazardous waste.[11]

  • Label and Dispose: Label the container as "Hazardous Waste: Spill Debris containing this compound" and manage it alongside your other halogenated waste for professional disposal.[6]

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 Waste Generation & Handling cluster_1 Containerization & Storage cluster_2 Final Disposal cluster_3 Emergency Spill Protocol start Waste Generation (this compound) ppe Don Full PPE (Gloves, Goggles, Lab Coat) start->ppe Always segregate Segregate as HALOGENATED WASTE ppe->segregate container Select Compatible Container (Glass or HDPE, <90% Full) segregate->container labeling Affix 'Hazardous Waste' Label - Full Chemical Name - Hazard Information container->labeling storage Store in Designated SAA - Cool, Dry, Ventilated - Secondary Containment labeling->storage contact Contact EHS or Licensed Waste Vendor storage->contact pickup Professional Pickup for Incineration contact->pickup spill Spill Occurs contain_spill Contain with Inert Absorbent spill->contain_spill collect_spill Collect Debris into Sealed Waste Container contain_spill->collect_spill collect_spill->labeling Label as Spill Debris

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-3-methanesulfonylpropane
Reactant of Route 2
Reactant of Route 2
1-Bromo-3-methanesulfonylpropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.